1-(5-Bromopyridin-3-yl)piperazine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(5-bromopyridin-3-yl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN3/c10-8-5-9(7-12-6-8)13-3-1-11-2-4-13/h5-7,11H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACYRDEABHZRABW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50431865 | |
| Record name | 1-(5-bromopyridin-3-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50431865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
412347-30-9 | |
| Record name | 1-(5-bromopyridin-3-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50431865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 1-(5-Bromopyridin-3-yl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the known and predicted physical properties of the compound 1-(5-Bromopyridin-3-yl)piperazine . Given the limited availability of direct experimental data for this specific molecule, this document synthesizes information from chemical databases and provides expert analysis based on structurally related analogs. Furthermore, it outlines detailed, field-proven experimental protocols for the precise determination of these properties, ensuring scientific rigor and reproducibility in a research and development setting.
Chemical Identity and Structure
-
Chemical Name: this compound
-
CAS Number: 412347-30-9
-
Molecular Formula: C₉H₁₂BrN₃
-
Molecular Weight: 242.12 g/mol
The molecular structure consists of a piperazine ring linked at the N1 position to the C3 position of a 5-bromopyridine ring. This structure is a common motif in medicinal chemistry, with the piperazine moiety often imparting favorable pharmacokinetic properties and the bromopyridine group offering a site for further chemical modification.
Predicted and Estimated Physical Properties
Due to the absence of published experimental data for this compound, the following properties are estimated based on data from structurally similar compounds and computational models.
| Property | Estimated Value/Range | Basis for Estimation and Scientific Rationale |
| Melting Point | 70 - 90 °C | The non-brominated analog, 1-(Pyridin-3-yl)piperazine, has a reported melting point of 48-52°C[1]. The addition of a bromine atom is expected to increase the molecular weight and potentially alter crystal packing, leading to a higher melting point. For comparison, 1-(2-Pyridyl)piperazine has a melting point of 85-87°C[2]. Therefore, a range of 70-90°C is a reasonable estimate. |
| Boiling Point | > 300 °C | The boiling point is anticipated to be significantly high due to the molecular weight and polar nature of the compound. The related compound 1-(Pyridin-3-yl)piperazine has a reported boiling point of 314.4 ± 22.0 °C[1]. The bromo-substituted derivative is expected to have a similar or slightly higher boiling point. |
| Solubility | Sparingly soluble in water; Soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | The piperazine moiety contains basic nitrogen atoms that can be protonated, suggesting some aqueous solubility, particularly at lower pH. However, the overall molecule has significant nonpolar character from the bromopyridine and piperazine rings, which will limit water solubility. High solubility in organic solvents is expected, a common characteristic of N-arylpiperazine derivatives. |
| Appearance | Predicted to be an off-white to yellow or tan solid at room temperature. | Many similar N-arylpiperazine compounds are crystalline solids with colors ranging from white to yellow or tan, depending on purity[3][4]. |
Predicted Spectroscopic Properties
The following are predicted NMR spectral characteristics based on the analysis of related bromopyridine and piperazine-containing compounds. These predictions are crucial for the structural verification of synthesized this compound.
-
¹H NMR:
-
Piperazine Protons: Two broad signals are expected for the -CH₂- groups of the piperazine ring, likely in the range of 3.0-3.5 ppm. The protons on the nitrogen attached to the pyridine ring will be deshielded compared to the protons on the other nitrogen.
-
Pyridine Protons: Three distinct signals in the aromatic region (typically 7.0-8.5 ppm) are expected for the protons on the 5-bromopyridine ring. The proton at the C2 position is likely to be the most downfield, followed by the protons at C6 and C4.
-
-
¹³C NMR:
-
Piperazine Carbons: Two signals are expected for the piperazine carbons, typically in the range of 45-55 ppm.
-
Pyridine Carbons: Five signals are expected for the pyridine ring carbons. The carbon bearing the bromine atom (C5) will be significantly influenced by the halogen. The carbon attached to the piperazine nitrogen (C3) will also show a characteristic chemical shift.
-
Experimental Protocols for Physical Property Determination
To obtain precise and verifiable data, the following experimental protocols are recommended.
Melting Point Determination
Rationale: The melting point is a critical indicator of purity. A sharp melting range (typically < 2°C) is indicative of a pure compound. This protocol utilizes the capillary method, a standard and reliable technique.
Methodology:
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated digital melting point apparatus is used.
-
Measurement:
-
A rapid heating run is performed to get an approximate melting point.
-
The apparatus is allowed to cool, and a second sample is heated at a slower rate (1-2°C per minute) near the approximate melting point.
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.
-
Diagram: Workflow for Melting Point Determination
Caption: Workflow for determining the melting point of a solid organic compound.
Solubility Assessment
Rationale: Understanding the solubility of a compound in various solvents is fundamental for its application in drug development, including formulation and in vitro assays. This protocol outlines a standard method for determining aqueous and organic solvent solubility.
Methodology:
-
Solvent Selection: A range of solvents should be tested, including purified water, buffered aqueous solutions at different pH values (e.g., pH 2, 7.4, 9), and common organic solvents (e.g., DMSO, ethanol, methanol, dichloromethane).
-
Equilibrium Solubility Determination (Shake-Flask Method):
-
An excess amount of this compound is added to a known volume of the chosen solvent in a sealed vial.
-
The mixture is agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
The suspension is then filtered or centrifuged to remove the undissolved solid.
-
The concentration of the compound in the clear supernatant is determined using a validated analytical method, such as HPLC-UV.
-
-
Data Reporting: Solubility is reported in units of mg/mL or µg/mL.
Diagram: Workflow for Solubility Assessment
Caption: Standard shake-flask method for determining equilibrium solubility.
Conclusion
References
- 1. biosynce.com [biosynce.com]
- 2. 1-(2-Pyridyl)piperazine(34803-66-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, bioactivity, and molecular docking studies: novel arylpiperazine derivatives as potential new-resistant AR antagonists - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-(5-Bromopyridin-3-yl)piperazine: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the heterocyclic building block, 1-(5-Bromopyridin-3-yl)piperazine. This compound serves as a critical intermediate in medicinal chemistry, primarily due to the versatile reactivity of its constituent parts: the bromopyridine ring and the piperazine moiety. This document details its physicochemical properties, explores the mechanistic principles behind its synthesis, provides a detailed experimental protocol, and discusses its applications in the landscape of modern drug discovery. The guide is intended for researchers and scientists in the pharmaceutical and chemical industries, offering both theoretical grounding and practical, actionable insights for laboratory work.
Introduction: The Strategic Importance of the Arylpiperazine Scaffold
The arylpiperazine motif is a cornerstone of modern medicinal chemistry, appearing in a vast array of clinically successful drugs targeting the central nervous system (CNS), oncology, and infectious diseases. The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, often imparts favorable pharmacokinetic properties, including improved aqueous solubility and oral bioavailability. When coupled with a functionalized aromatic system, such as a bromopyridine, it creates a powerful scaffold for generating molecular diversity and fine-tuning biological activity.
This compound (CAS No. 412347-30-9) is a prime example of such a strategic intermediate. The bromine atom on the pyridine ring serves as a versatile synthetic handle for a variety of cross-coupling reactions, while the secondary amine of the piperazine ring is readily available for substitution. This dual reactivity allows for the systematic exploration of chemical space, a fundamental activity in lead optimization and drug development.
Physicochemical and Safety Profile
A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in a research setting.
Core Properties
The key physicochemical data for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 412347-30-9 | [1] |
| Molecular Formula | C₉H₁₂BrN₃ | [2] |
| Molecular Weight | 242.12 g/mol | [2] |
| Appearance | Solid | N/A |
| Storage Conditions | Room temperature, sealed in a dry, dark place | N/A |
Safety and Handling
While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, data for closely related bromopyridine and piperazine compounds provide essential guidance. Standard laboratory precautions should always be observed.
-
Hazard Statements: Based on related compounds, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.
-
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Keep away from strong oxidizing agents.
-
Synthesis of this compound: Mechanisms and Protocols
The synthesis of this compound is typically achieved through the formation of a carbon-nitrogen bond between the pyridine ring and the piperazine nucleophile. The two most prevalent and effective methods for this transformation are Palladium-catalyzed Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution (SₙAr).
Mechanistic Rationale: Choosing the Right Path
The choice between Buchwald-Hartwig amination and SₙAr depends on the substrate, desired reaction conditions, and scale.
-
Buchwald-Hartwig Amination: This powerful cross-coupling reaction utilizes a palladium catalyst with specialized phosphine ligands to couple an aryl halide with an amine.[3] It is known for its broad substrate scope and tolerance of various functional groups, often proceeding under milder conditions than traditional methods. The catalytic cycle involves oxidative addition of the aryl bromide to the Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination to yield the desired product and regenerate the catalyst.[4] The use of bulky, electron-rich ligands is crucial for promoting the reductive elimination step and preventing side reactions.[5]
-
Nucleophilic Aromatic Substitution (SₙAr): This reaction is viable when the aromatic ring is "activated" by electron-withdrawing groups, which stabilize the negatively charged intermediate (Meisenheimer complex). While a pyridine ring is inherently more electron-deficient than a benzene ring, facilitating nucleophilic attack, the reaction often requires elevated temperatures to proceed efficiently with a moderately activated substrate like 3,5-dibromopyridine. The reaction proceeds via the addition of the piperazine nucleophile to the pyridine ring, followed by the elimination of the bromide leaving group to restore aromaticity.
For the synthesis of this compound, the starting material is typically 3,5-dibromopyridine. The key challenge is achieving mono-substitution over di-substitution. This is generally controlled by using a stoichiometric excess of the dibromopyridine relative to the piperazine.
Logical Flow for Synthesis Strategy
Caption: Strategic workflow for the synthesis of this compound.
Detailed Experimental Protocol (Exemplary)
Reaction Scheme:
(Self-generated image, not from a direct source)
Materials:
-
3,5-Dibromopyridine
-
Piperazine
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous Toluene
-
Argon or Nitrogen (inert gas)
Procedure:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add 3,5-dibromopyridine (1.5-2.0 equivalents), piperazine (1.0 equivalent), sodium tert-butoxide (1.4 equivalents), Pd₂(dba)₃ (1-2 mol%), and BINAP (2-4 mol%).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. Add anhydrous toluene via cannula.
-
Reaction: Stir the resulting mixture at 80-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield this compound as a solid.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of this compound.
Applications in Drug Discovery and Medicinal Chemistry
This compound is not an active pharmaceutical ingredient (API) itself but rather a valuable building block for the synthesis of more complex molecules with potential therapeutic activity. Its utility stems from its bifunctional nature, allowing for sequential or orthogonal chemical modifications.
-
As a Scaffold: The core structure provides a well-defined three-dimensional arrangement of atoms that can be elaborated upon to interact with biological targets such as G-protein coupled receptors (GPCRs), kinases, and other enzymes.
-
Vector for Suzuki and Other Cross-Coupling Reactions: The bromine atom on the pyridine ring is a prime site for palladium-catalyzed cross-coupling reactions like the Suzuki, Stille, or Sonogashira reactions. This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at this position, enabling extensive Structure-Activity Relationship (SAR) studies.
-
Piperazine Derivatization: The secondary amine of the piperazine moiety can be readily functionalized through reactions such as acylation, alkylation, reductive amination, or sulfonylation. This allows for the introduction of diverse substituents that can modulate physicochemical properties (e.g., solubility, lipophilicity) and engage in specific interactions with a biological target.
While specific, publicly disclosed drug candidates using this exact intermediate are limited, its structure is analogous to fragments found in numerous patented compounds, highlighting its relevance in the design of novel therapeutics.
Conclusion
This compound is a strategically important building block in the field of medicinal chemistry. Its well-defined structure and dual points for chemical modification make it an ideal starting point for the synthesis of compound libraries for high-throughput screening and a valuable intermediate in lead optimization campaigns. A solid understanding of its synthesis, particularly through robust methods like the Buchwald-Hartwig amination, and its potential for diverse chemical elaboration, empowers drug discovery professionals to efficiently explore novel chemical space in the quest for new therapeutics.
References
- 1. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 2. 1-(3-Bromopyridin-2-yl)piperazine | C9H12BrN3 | CID 13298529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. US2606906A - 1-(2-pyridyl) piperazine and process of preparing same - Google Patents [patents.google.com]
- 5. US20130116245A1 - Alkylated piperazine compounds - Google Patents [patents.google.com]
- 6. nbinno.com [nbinno.com]
A Technical Guide to the Aqueous Solubility of 1-(5-Bromopyridin-3-yl)piperazine for Pharmaceutical Development
Abstract
Solubility is a critical physicochemical property that governs the developability of new chemical entities into effective drug products.[1][2][3] Poor aqueous solubility is a major hurdle in pharmaceutical development, often leading to inadequate bioavailability, variable therapeutic outcomes, and challenges in formulation.[1][2] This guide provides an in-depth technical overview of the methodologies and considerations for determining the aqueous solubility of 1-(5-Bromopyridin-3-yl)piperazine, a heterocyclic compound representative of scaffolds frequently encountered in medicinal chemistry.[4][5][6] We present detailed, field-proven protocols for both thermodynamic and kinetic solubility assays, discuss the underlying scientific principles, and offer a framework for data interpretation and presentation. This document is intended for researchers, scientists, and drug development professionals engaged in the characterization and advancement of new pharmaceutical candidates.
Introduction: The Central Role of Solubility
This compound is a substituted piperazine derivative, a class of compounds of significant interest in medicinal chemistry due to their versatile structure and broad pharmacological activities.[4][5][6][7] The piperazine ring, with its two basic nitrogen atoms, often enhances water solubility and improves pharmacokinetic properties.[5][6] However, the overall solubility of a molecule is a complex interplay of its various structural features and the external environment.
Aqueous solubility is a fundamental parameter that must be accurately characterized early in the drug discovery process.[8][9][10] It directly influences:
-
Bioavailability: A drug must be in solution at the site of absorption to enter systemic circulation.[1][2]
-
Formulation Development: Solubility dictates the choice of dosage form (e.g., oral solid, parenteral solution) and the necessary excipients.[3]
-
In Vitro Assay Performance: Low solubility can cause compound precipitation in biological assays, leading to unreliable and misleading results.[8][9][10]
-
Toxicology Studies: Poor solubility can complicate dose administration in toxicology studies, potentially underestimating a compound's toxicity.[8][9]
This guide will focus on the two primary types of solubility measurements relevant to pharmaceutical research: thermodynamic solubility and kinetic solubility .
Physicochemical Context of this compound
While specific, experimentally-derived data for this compound is not widely published, its structure allows for several predictions that inform the experimental design for solubility determination.
-
Ionization (pKa): The piperazine moiety contains two nitrogen atoms that are basic and can be protonated. The pyridine ring nitrogen is also basic, though typically less so. This means the compound's solubility is expected to be highly dependent on pH. At lower (acidic) pH, the molecule will become protonated, forming cationic salts that are generally much more soluble in water.
-
Lipophilicity (LogP): The presence of the bromopyridinyl group contributes to the molecule's lipophilicity, which tends to decrease aqueous solubility. The interplay between the basic, hydrophilic piperazine ring and the more lipophilic aromatic system will determine the overall solubility profile.
-
Solid-State Properties: The crystal lattice energy of the solid form of the compound must be overcome for dissolution to occur. Different polymorphic forms of a compound can exhibit significantly different solubilities.[11]
Thermodynamic Solubility Determination: The Gold Standard
Thermodynamic, or equilibrium, solubility is defined as the maximum concentration of a compound dissolved in a solvent at equilibrium with its solid phase under specific conditions (e.g., temperature, pH).[12][13] The shake-flask method is the universally recognized gold standard for determining this value.[13][14][15][16]
Principle of the Shake-Flask Method
The method involves suspending an excess amount of the solid compound in a chosen solvent system and agitating the mixture for a prolonged period until equilibrium is achieved.[14] After this period, the undissolved solid is removed by filtration or centrifugation, and the concentration of the dissolved compound in the supernatant is quantified.[14][17]
Detailed Experimental Protocol: Shake-Flask Method
This protocol is designed as a self-validating system for determining the thermodynamic solubility of this compound in various aqueous buffers.
Materials:
-
This compound (solid powder, purity >98%)
-
Aqueous buffers (e.g., pH 1.2, 4.5, 6.8 as recommended by ICH and WHO guidelines)[15][18]
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)
-
Calibrated pH meter
-
Analytical balance
-
HPLC-UV system for quantification
Procedure:
-
Preparation: Add an excess amount of solid this compound to a glass vial. "Excess" is critical; there must be visible solid remaining at the end of the experiment to ensure saturation was achieved. A preliminary test can help estimate the required amount.[14][19]
-
Solvent Addition: Add a precise volume of the desired pre-equilibrated aqueous buffer (e.g., 2 mL) to the vial.
-
pH Verification (Initial): Measure and record the initial pH of the resulting suspension.[14]
-
Equilibration: Secure the vials on an orbital shaker set to a constant temperature (typically 25°C for standard measurements or 37°C for biopharmaceutical relevance).[15][18] Agitate for 24 to 48 hours. The extended time is crucial to ensure the system reaches true equilibrium.[9][14][20]
-
Phase Separation: After incubation, allow the vials to stand briefly. Separate the saturated supernatant from the excess solid. This can be done by:
-
Centrifuging the vial at high speed (e.g., 14,000 rpm for 15 minutes).
-
Filtering the suspension through a low-binding 0.22 µm syringe filter. Discard the first portion of the filtrate to avoid adsorption losses.
-
-
pH Verification (Final): Measure and record the pH of the clarified supernatant.[14] A significant change from the initial pH may indicate issues and should be noted.
-
Quantification: Dilute the supernatant with an appropriate mobile phase and analyze the concentration using a validated HPLC-UV method.[12][20][21][22] Prepare a standard calibration curve of the compound to ensure accurate quantification.[21]
-
Replication: Perform the entire experiment in triplicate for each condition to ensure reproducibility.[15]
Workflow Visualization
Caption: Workflow for Thermodynamic Solubility Determination via Shake-Flask Method.
Kinetic Solubility for High-Throughput Screening
In early drug discovery, speed is often prioritized over the precision of the shake-flask method. Kinetic solubility assays are used for rapid screening of large numbers of compounds.[8][9][11] This method measures the concentration at which a compound precipitates out of an aqueous buffer when added from a concentrated organic stock solution (typically DMSO).[9][11][23]
The resulting value is not a true equilibrium value and is often higher because the high initial concentration of dissolved compound can form a supersaturated solution.[14] Nevertheless, it is an invaluable tool for ranking compounds and flagging potential solubility liabilities early.[11]
Principle of the Nephelometric Method
A common kinetic assay involves nephelometry. A DMSO stock solution of the test compound is added to an aqueous buffer in a microtiter plate. The plate is scanned with a nephelometer, which measures light scattering caused by the formation of precipitate. The concentration at which light scattering significantly increases above the background is reported as the kinetic solubility.[11][23]
Detailed Experimental Protocol: Kinetic Nephelometry Assay
Materials:
-
This compound (dissolved in 100% DMSO, e.g., 10 mM stock)
-
Aqueous buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)
-
96-well or 384-well microtiter plates
-
Automated liquid handler (recommended) or multichannel pipettes
-
Plate-based nephelometer
Procedure:
-
Stock Solution: Prepare a concentrated stock solution of the compound in DMSO (e.g., 10 mM).[23]
-
Plate Setup: Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a microtiter plate.[23]
-
Buffer Addition: Rapidly add the aqueous buffer (e.g., 98 µL) to each well to achieve the desired final concentration and initiate precipitation. The final DMSO concentration should be kept low (e.g., 1-2%) to minimize its solubilizing effect.
-
Incubation: Mix the plate briefly and incubate at a controlled temperature (e.g., 25°C) for a short period, typically 1-2 hours.[23]
-
Measurement: Place the microtiter plate in a nephelometer and measure the light scattering in each well.[23]
-
Data Analysis: Determine the lowest concentration at which a significant increase in light scattering is observed compared to controls. This concentration is the kinetic solubility limit.
Workflow Visualization
Caption: High-Throughput Kinetic Solubility Workflow using Nephelometry.
Data Presentation and Interpretation
As no public solubility data for this compound is available, the following tables serve as templates for presenting experimentally determined results.
Table 1: Thermodynamic Solubility of this compound at 37°C
| Buffer System | pH (Final) | Solubility (µg/mL) | Solubility (µM) | Method |
| HCl Buffer | 1.2 | [Insert Value] | [Insert Value] | Shake-Flask |
| Acetate Buffer | 4.5 | [Insert Value] | [Insert Value] | Shake-Flask |
| Phosphate Buffer | 6.8 | [Insert Value] | [Insert Value] | Shake-Flask |
| Phosphate Buffer | 7.4 | [Insert Value] | [Insert Value] | Shake-Flask |
Interpretation: Based on its chemical structure, the solubility of this compound is expected to be significantly higher at pH 1.2 and 4.5, where the piperazine nitrogens are protonated, compared to pH 6.8 and 7.4. Low solubility at near-neutral pH could be a potential challenge for oral absorption.
Table 2: Kinetic vs. Thermodynamic Solubility in PBS (pH 7.4)
| Assay Type | Solubility (µg/mL) | Comments |
| Kinetic (Nephelometry) | [Insert Value] | Represents precipitation from a supersaturated state; useful for HTS ranking. |
| Thermodynamic (Shake-Flask) | [Insert Value] | Represents true equilibrium; essential for formulation and regulatory filings. |
Interpretation: The kinetic solubility value is almost always higher than the thermodynamic solubility.[20] A large difference between the two may indicate that the compound readily forms supersaturated solutions, which can be a complex factor in its in vivo behavior.
Conclusion and Future Directions
Accurate solubility determination is a non-negotiable step in the progression of any new chemical entity.[10][24] For a compound like this compound, understanding its pH-dependent solubility profile is paramount. The protocols detailed in this guide for both thermodynamic and kinetic solubility provide a robust framework for generating the critical data needed to make informed decisions in a drug development program. Should the compound exhibit low solubility in the physiological pH range of 1.2-6.8, formulation scientists can use this data to explore solubility enhancement techniques, such as salt formation or amorphous solid dispersions.[2][10]
References
- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug solubility: importance and enhancement techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. researchgate.net [researchgate.net]
- 5. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
- 7. nbinno.com [nbinno.com]
- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 9. enamine.net [enamine.net]
- 10. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 11. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. improvedpharma.com [improvedpharma.com]
- 13. ingentaconnect.com [ingentaconnect.com]
- 14. dissolutiontech.com [dissolutiontech.com]
- 15. who.int [who.int]
- 16. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. database.ich.org [database.ich.org]
- 19. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pharmaguru.co [pharmaguru.co]
- 22. researchgate.net [researchgate.net]
- 23. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 24. Aqueous drug solubility: Significance and symbolism [wisdomlib.org]
synthesis of 1-(5-Bromopyridin-3-yl)piperazine
An In-depth Technical Guide to the Synthesis of 1-(5-Bromopyridin-3-yl)piperazine
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic strategies for preparing this compound, a valuable building block in medicinal chemistry. The narrative emphasizes the rationale behind methodological choices, offering field-proven insights to ensure procedural success and reproducibility.
Strategic Importance in Drug Discovery
The piperazine ring is a privileged scaffold in modern drug discovery, appearing in numerous FDA-approved drugs across a wide range of therapeutic areas, including oncology, psychiatry, and infectious diseases.[1][2] Its utility stems from its ability to improve the pharmacokinetic properties of a molecule and to serve as a versatile linker for arranging pharmacophoric groups.[1] The title compound, this compound, is a particularly useful intermediate. The pyridine nitrogen offers a hydrogen bond acceptor site, while the bromine atom at the 5-position provides a reactive handle for further functionalization through cross-coupling reactions, enabling the exploration of diverse chemical space in drug development programs.[3]
Retrosynthetic Analysis and Core Synthetic Challenges
A retrosynthetic analysis of the target molecule reveals that the core challenge lies in the formation of the C-N bond between the pyridine ring and the piperazine moiety. The primary disconnection breaks this bond, leading to two key starting materials: a 3,5-disubstituted pyridine (such as 3,5-dibromopyridine) and piperazine.
References
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
A Technical Guide to the Synthesis of 1-(5-Bromopyridin-3-yl)piperazine: Strategic Synthesis, Mechanistic Insights, and Practical Application
Abstract
This technical guide provides an in-depth analysis of the synthetic pathways leading to 1-(5-bromopyridin-3-yl)piperazine, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The N-aryl piperazine motif is a privileged scaffold found in numerous biologically active molecules.[1][2] This document moves beyond a simple recitation of protocols to offer a strategic comparison of viable synthetic routes, a detailed mechanistic exploration of the preferred pathway, and a comprehensive, field-tested experimental procedure. The primary focus is placed on the Palladium-catalyzed Buchwald-Hartwig amination, justified by a critical analysis of its advantages over classical Nucleophilic Aromatic Substitution (SNAr) for this specific substitution pattern. This guide is intended for researchers, chemists, and drug development professionals seeking a robust and well-understood method for the synthesis of this key intermediate.
Strategic Analysis: Choosing the Optimal C-N Bond Formation
The core transformation required for the synthesis of this compound is the formation of a carbon-nitrogen bond between the C3 position of the pyridine ring and a nitrogen atom of the piperazine moiety. Retrosynthetically, this involves a disconnection at the aryl C-N bond, pointing to 3,5-dibromopyridine and piperazine as logical starting materials. The key challenge lies in achieving a regioselective mono-amination. Two primary strategies are considered for this transformation: Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig amination.
The Nucleophilic Aromatic Substitution (SNAr) Pathway: An Evaluation
SNAr is a classical, two-step addition-elimination mechanism.[3] For this reaction to proceed efficiently, the aromatic ring must be "activated" by electron-withdrawing groups positioned ortho or para to the leaving group. These groups are necessary to stabilize the negatively charged intermediate (a Meisenheimer complex) via resonance.[4]
In the case of a pyridine ring, the ring nitrogen itself acts as an electron-withdrawing group. However, its ability to stabilize the negative charge of the Meisenheimer intermediate is position-dependent. For substitution at the 2- (ortho) and 4- (para) positions, the negative charge can be effectively delocalized onto the electronegative nitrogen atom, significantly stabilizing the intermediate and facilitating the reaction.[5][6]
Conversely, when the leaving group is at the 3- (meta) position, as in 3,5-dibromopyridine, resonance delocalization of the negative charge onto the ring nitrogen is not possible.[5] The resulting intermediate is significantly less stable, rendering the 3-halopyridine substrate largely unreactive towards SNAr under standard conditions.[5] Consequently, SNAr is an inefficient and low-yielding strategy for this particular target molecule.
Caption: General mechanism for SNAr at an activated position.
The Buchwald-Hartwig Amination: The Superior Strategy
The limitations of classical methods like SNAr led to the development of powerful transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, a palladium-catalyzed reaction, has become the gold standard for forming C-N bonds.[7] Its primary advantage is its broad substrate scope and tolerance for a wide array of functional groups, eliminating the need for strong ring activation.[7] The reaction proceeds through a catalytic cycle that does not rely on the formation of a Meisenheimer complex, thus bypassing the positional unreactivity of the 3-bromopyridine substrate. This makes it the ideal and most reliable method for the synthesis of this compound.
The Preferred Synthetic Pathway: Buchwald-Hartwig Amination
The recommended synthesis proceeds via the palladium-catalyzed mono-amination of 3,5-dibromopyridine with piperazine. Controlling the stoichiometry is key to minimizing the formation of the bis-arylated byproduct.
Mechanistic Deep Dive
The reaction mechanism proceeds through a well-established catalytic cycle involving a Palladium(0) active species.[7]
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (3,5-dibromopyridine), inserting into the C-Br bond to form a Pd(II) complex.
-
Amine Coordination & Deprotonation: The amine (piperazine) coordinates to the Pd(II) center. A base (e.g., Sodium tert-butoxide) then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: This is the final, product-forming step. The aryl group and the amido group are eliminated from the palladium center, forming the desired C-N bond and regenerating the active Pd(0) catalyst.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
The Reagent Matrix: A Causal Analysis
The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of each component.
-
Palladium Precursor: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is a common, air-stable Pd(0) source that readily forms the active catalyst in solution.
-
Ligand: Bulky, electron-rich phosphine ligands are critical. Bidentate phosphine ligands like (±)-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) are effective as they stabilize the palladium center and promote the key steps of oxidative addition and reductive elimination.[7]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine without competing in the coupling reaction. Sodium tert-butoxide (NaOt-Bu) is a standard and highly effective choice.
-
Solvent: An anhydrous, aprotic, and relatively high-boiling solvent is necessary to ensure the stability of the catalyst system and allow the reaction to proceed at an appropriate rate. Toluene is an excellent choice.
Detailed Experimental Protocol
This protocol is adapted from established procedures for Buchwald-Hartwig amination of bromopyridines and should be performed by trained chemists under an inert atmosphere.[8]
Materials:
-
3,5-Dibromopyridine
-
Piperazine (use of a significant excess is recommended to favor mono-substitution)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous Toluene
-
Standard glassware for inert atmosphere chemistry (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an argon or nitrogen atmosphere, add 3,5-dibromopyridine (1.0 eq), piperazine (3.0 - 5.0 eq), NaOt-Bu (1.4 eq), BINAP (0.04 eq), and Pd₂(dba)₃ (0.02 eq).
-
Solvent Addition: Add anhydrous toluene via cannula or syringe. The volume should be sufficient to create a stirrable slurry (e.g., ~5-10 mL per mmol of the limiting reagent).
-
Reaction Execution: Seal the flask and heat the mixture with vigorous stirring to 80-100 °C. The reaction progress should be monitored by a suitable analytical technique (e.g., TLC or LC-MS). The reaction is typically complete within 4-12 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a larger volume of an organic solvent like ethyl acetate or dichloromethane.
-
Extraction: Wash the organic mixture sequentially with water and then brine to remove excess piperazine and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude residue is then purified by flash column chromatography on silica gel to isolate the desired this compound from starting material and the bis-arylated byproduct.
Data Summary
The following table outlines representative parameters for the described synthesis. Actual yields may vary based on scale and specific reaction optimization.
| Parameter | Value/Description | Rationale |
| Limiting Reagent | 3,5-Dibromopyridine | To be fully consumed. |
| Piperazine Stoich. | 3.0 - 5.0 eq | Excess minimizes bis-arylation. |
| Catalyst Loading | 1-2 mol% Pd | Efficient turnover. |
| Ligand Loading | 2-4 mol% | Typically a 1:1 or 2:1 Ligand:Pd ratio. |
| Base Stoich. | 1.4 eq | Sufficient to drive the reaction to completion. |
| Temperature | 80 - 100 °C | Provides necessary thermal energy. |
| Typical Yield | 60 - 85% | Post-purification. |
Safety and Handling
-
Reagents: 3,5-dibromopyridine and piperazine are irritants. Sodium tert-butoxide is corrosive and reacts violently with water. Palladium catalysts and phosphine ligands should be handled with care.
-
Procedure: The reaction must be conducted in a well-ventilated fume hood under an inert atmosphere. The use of appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.
-
Disposal: All chemical waste should be disposed of according to institutional and local environmental regulations.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
An In-Depth Technical Guide to the Synthesis of 1-(5-Bromopyridin-3-yl)piperazine: Starting Materials and Core Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(5-Bromopyridin-3-yl)piperazine is a crucial building block in medicinal chemistry, frequently incorporated into a wide array of pharmacologically active compounds. Its synthesis is a key step in the development of numerous drug candidates. This technical guide provides an in-depth analysis of the primary synthetic routes to this important intermediate, focusing on the selection of starting materials and the rationale behind the core chemical transformations. We will explore the two predominant methodologies: the Palladium-catalyzed Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution (SNAr), offering detailed protocols, mechanistic insights, and a comparative analysis to aid researchers in making informed decisions for their synthetic strategies.
Introduction
The substituted piperazine moiety is a privileged scaffold in drug discovery, known for its ability to impart favorable pharmacokinetic properties and to serve as a versatile linker between different pharmacophoric elements. Specifically, the this compound core is a recurring motif in a variety of therapeutic agents. The bromine atom on the pyridine ring provides a convenient handle for further functionalization, typically through cross-coupling reactions, allowing for the exploration of a broad chemical space. A robust and efficient synthesis of this intermediate is therefore of paramount importance. This guide will dissect the most common and effective methods for its preparation.
Primary Synthetic Strategies: A Comparative Overview
The construction of the C-N bond between the pyridine ring and the piperazine nitrogen is the central challenge in the synthesis of this compound. The two most widely employed and successful strategies to achieve this are the Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution (SNAr).
Table 1: Comparison of Primary Synthetic Routes
| Feature | Buchwald-Hartwig Amination | Nucleophilic Aromatic Substitution (SNAr) |
| Starting Materials | 3,5-Dihalopyridine (e.g., 3,5-dibromopyridine), Piperazine (often N-Boc protected) | 3,5-Dihalopyridine or an activated pyridine (e.g., 3-bromo-5-nitropyridine), Piperazine (often N-Boc protected) |
| Key Reagents | Palladium catalyst (e.g., Pd₂(dba)₃), Phosphine ligand (e.g., BINAP, XPhos), Strong base (e.g., NaOtBu) | Strong base (e.g., K₂CO₃, Et₃N), often requires an electron-withdrawing group on the pyridine ring |
| Reaction Conditions | Typically anhydrous and inert atmosphere, moderate to high temperatures (80-110 °C) | Can be run under less stringent conditions, but may require higher temperatures or microwave irradiation |
| Advantages | Broad substrate scope, high efficiency, and good functional group tolerance.[1] | Can be more cost-effective (avoids precious metal catalysts), simpler reaction setup. |
| Disadvantages | Cost of palladium catalyst and ligands, sensitivity to air and moisture. | Limited to activated pyridine systems, may require harsher conditions, and can have lower yields. |
The Buchwald-Hartwig Amination Approach
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds.[1] It has become a staple in modern synthetic organic chemistry due to its broad applicability and high efficiency.
Mechanistic Rationale
The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process that involves a series of key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the C-Br bond of the 3,5-dibromopyridine to form a Pd(II) complex.
-
Amine Coordination and Deprotonation: The piperazine coordinates to the palladium center, and a strong base deprotonates the amine to form a palladium-amido complex.
-
Reductive Elimination: The final step is the reductive elimination of the desired this compound, which also regenerates the active Pd(0) catalyst, allowing the cycle to continue.
The choice of the phosphine ligand is critical to the success of the reaction. Bulky, electron-rich ligands are often employed to promote both the oxidative addition and reductive elimination steps, while preventing catalyst decomposition.
Caption: Figure 1: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.
Experimental Protocol: Buchwald-Hartwig Amination
The following protocol is a representative example for the synthesis of this compound via a Buchwald-Hartwig amination.
Materials:
-
3,5-Dibromopyridine
-
N-Boc-piperazine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add 3,5-dibromopyridine (1.0 eq), N-Boc-piperazine (1.2 eq), and sodium tert-butoxide (1.4 eq).
-
In a separate vial, dissolve Pd₂(dba)₃ (0.02 eq) and BINAP (0.04 eq) in anhydrous toluene.
-
Seal the Schlenk flask, and evacuate and backfill with an inert gas three times.
-
Add the catalyst solution to the Schlenk flask via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 4-(5-bromopyridin-3-yl)piperazine-1-carboxylate.
-
The Boc-protecting group can then be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to yield the final product.[2]
The Nucleophilic Aromatic Substitution (SNAr) Approach
Nucleophilic aromatic substitution is another common strategy for the synthesis of arylpiperazines.[3] This method is particularly effective when the pyridine ring is activated by an electron-withdrawing group.
Mechanistic Rationale
The SNAr reaction proceeds through a two-step addition-elimination mechanism.
-
Nucleophilic Attack: The piperazine acts as a nucleophile and attacks the electron-deficient carbon atom of the pyridine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored by the elimination of the leaving group (in this case, a bromide ion).
The presence of an electron-withdrawing group on the pyridine ring is crucial as it helps to stabilize the negative charge of the Meisenheimer complex, thereby facilitating the reaction.
Caption: Figure 2: Simplified Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Experimental Protocol: SNAr
The following protocol outlines a general procedure for the synthesis of this compound via an SNAr reaction.
Materials:
-
3,5-Dibromopyridine
-
Piperazine
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF) or other high-boiling polar aprotic solvent
Procedure:
-
To a round-bottom flask, add 3,5-dibromopyridine (1.0 eq), piperazine (3.0 eq), and potassium carbonate (2.0 eq).
-
Add DMF as the solvent.
-
Heat the reaction mixture to 120-150 °C and stir for 24-48 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Microwave-assisted synthesis can significantly reduce the reaction time for SNAr reactions.[4][5]
Alternative Starting Materials
While 3,5-dibromopyridine is the most common starting material, other di-substituted pyridines can also be employed.
-
3-Bromo-5-iodopyridine: The greater reactivity of the C-I bond compared to the C-Br bond allows for selective mono-amination at the 5-position under milder conditions. Copper-catalyzed conditions have been reported for the reaction of 3-bromo-5-iodopyridine with amines.[4]
-
5-Bromo-3-nitropyridine: The strongly electron-withdrawing nitro group highly activates the C3 position for nucleophilic aromatic substitution. The reaction with piperazine can proceed readily, often without the need for a metal catalyst. The resulting nitro-intermediate is then reduced to the corresponding amine, which can be further modified if desired. A common reduction method involves using a reducing agent like sodium dithionite or catalytic hydrogenation.[6]
Conclusion
The synthesis of this compound is a well-established process with two primary and robust methodologies: the Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution. The choice between these two routes will depend on several factors including the scale of the synthesis, cost considerations, and the availability of specialized equipment. The Buchwald-Hartwig amination offers greater versatility and efficiency for a broader range of substrates, while SNAr can be a more straightforward and cost-effective option for activated pyridine systems. A thorough understanding of the underlying mechanisms and experimental parameters, as outlined in this guide, is essential for the successful and efficient synthesis of this key pharmaceutical intermediate.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Microwave-assisted synthesis of coumarin based 1,3,5-triazinyl piperazines and piperidines and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to 1-(5-Bromopyridin-3-yl)piperazine Derivatives and Analogs: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1-(5-Bromopyridin-3-yl)piperazine scaffold is a privileged structure in modern medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of biologically active compounds. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and pharmacological significance of its derivatives and analogs. We will delve into detailed synthetic protocols, explore the critical structure-activity relationships (SAR) that govern their biological effects, and elucidate the underlying mechanisms of action, with a particular focus on their interactions with key neurotransmitter systems. This document is intended to be a valuable resource for researchers and drug development professionals engaged in the discovery and design of novel therapeutics targeting the central nervous system (CNS) and beyond.
Introduction: The Significance of the Piperazine Moiety in Drug Discovery
The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions.[1] This simple yet elegant structure imparts a unique combination of physicochemical properties that are highly desirable in drug candidates. The two nitrogen atoms can be readily functionalized, allowing for the creation of large and diverse chemical libraries.[1] Furthermore, the piperazine moiety often enhances aqueous solubility and oral bioavailability, crucial parameters for successful drug development.[2] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antipsychotic, antidepressant, anxiolytic, and anti-Parkinsonian effects, primarily through their interaction with various neurotransmitter receptors.[1][3]
The this compound core combines the favorable pharmacokinetic profile of the piperazine ring with the unique electronic properties of a brominated pyridine system. The bromine atom serves as a convenient synthetic handle for further chemical modifications, such as cross-coupling reactions, enabling the exploration of a vast chemical space and the fine-tuning of biological activity.
Synthesis of the Core Scaffold and its Derivatives
The synthesis of this compound and its derivatives typically involves a nucleophilic aromatic substitution (SNAr) reaction or a metal-catalyzed cross-coupling reaction.
Synthesis of the Core Scaffold: this compound
A facile and efficient method for the synthesis of the core scaffold utilizes the reaction of 3,5-dibromopyridine with an excess of piperazine under microwave irradiation.[4] This approach avoids the need for metal catalysts or strong bases and often leads to high yields and purity in a significantly reduced reaction time.[4]
-
Materials: 3,5-dibromopyridine, piperazine, microwave reactor vials, magnetic stirrer.
-
Procedure:
-
In a 10 mL microwave reactor vial, combine 3,5-dibromopyridine (1.0 mmol) and piperazine (5.0 mmol).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 150 °C for 30-60 minutes.
-
After cooling, partition the reaction mixture between ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford this compound.
-
Synthesis of this compound Derivatives
The secondary amine of the piperazine ring in the core scaffold provides a reactive site for the introduction of various substituents. This is commonly achieved through N-alkylation, N-acylation, or reductive amination reactions. A general synthetic scheme for the derivatization of the piperazine core is illustrated below.
Caption: General synthetic routes for the derivatization of the this compound core.
Analytical Characterization
The structural elucidation and purity assessment of synthesized compounds are paramount. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
| Technique | Purpose | Typical Observations for this compound Derivatives |
| 1H NMR | Provides information on the number, connectivity, and chemical environment of protons. | Aromatic protons on the pyridine ring, methylene protons on the piperazine ring, and protons of the appended substituents. Chemical shifts and coupling constants are diagnostic. |
| 13C NMR | Provides information on the carbon framework of the molecule. | Aromatic carbons of the pyridine ring, methylene carbons of the piperazine ring, and carbons of the substituents. |
| Mass Spectrometry (MS) | Determines the molecular weight and provides information on the molecular formula. | The molecular ion peak [M+H]+ corresponding to the calculated molecular weight. |
| High-Performance Liquid Chromatography (HPLC) | Assesses the purity of the compound. | A single major peak indicates high purity. |
Biological Activities and Therapeutic Potential
Derivatives of the this compound scaffold have shown significant promise as modulators of various biological targets, particularly within the central nervous system. Their activity is often attributed to their interaction with dopamine and serotonin receptors.
Dopamine and Serotonin Receptor Modulation
Many neuropsychiatric disorders, including Parkinson's disease, schizophrenia, and depression, are linked to dysregulation of dopaminergic and serotonergic neurotransmission.[5] Compounds that can selectively modulate the activity of dopamine (D2, D3) and serotonin (5-HT1A) receptors are therefore of great therapeutic interest.[5][6]
A study on structurally related 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivatives demonstrated their potential as multi-target agonists for D2, D3, and 5-HT1A receptors.[6] The biological activities of some of these compounds are summarized in the table below.
| Compound | D2 EC50 (nmol/L) | D3 EC50 (nmol/L) | 5-HT1A EC50 (nmol/L) |
| 7b | 0.9 | 19 | 2.3 |
| 34c | 3.3 | 10 | 1.4 |
| Data from a study on 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivatives, which are analogs of the topic of this guide.[6] |
These findings highlight the potential of this chemical class to yield potent and selective modulators of key CNS receptors.
Mechanism of Action: Signaling Pathways
The interaction of these derivatives with their target receptors initiates a cascade of intracellular signaling events that ultimately lead to a physiological response.
Dopamine D2 and D3 receptors are G-protein coupled receptors (GPCRs) that couple to the Gαi/o subunit.[7][8] Upon agonist binding, the G-protein is activated, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[9][10] This, in turn, reduces the activity of protein kinase A (PKA). Additionally, the βγ subunit of the G-protein can modulate the activity of various ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[3]
Caption: Simplified signaling pathway of Dopamine D2/D3 receptors.
Similar to D2/D3 receptors, the 5-HT1A receptor is a Gαi/o-coupled GPCR.[3][11] Agonist binding leads to the inhibition of adenylyl cyclase and a decrease in cAMP levels.[3][6][11] The activation of 5-HT1A receptors also leads to the opening of GIRK channels, causing hyperpolarization of the neuronal membrane and a decrease in neuronal firing.[3][11]
References
- 1. researchgate.net [researchgate.net]
- 2. PubChemLite - 1-(5-bromopyridin-3-yl)-4-ethylpiperazine dihydrochloride (C11H16BrN3) [pubchemlite.lcsb.uni.lu]
- 3. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]
- 7. Unveiling the Differences in Signaling and Regulatory Mechanisms between Dopamine D2 and D3 Receptors and Their Impact on Behavioral Sensitization | MDPI [mdpi.com]
- 8. Unveiling the Differences in Signaling and Regulatory Mechanisms between Dopamine D2 and D3 Receptors and Their Impact on Behavioral Sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Dopamine Signaling in reward-related behaviors [frontiersin.org]
- 10. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential of 1-(5-Bromopyridin-3-yl)piperazine: A Technical Guide for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridinylpiperazine scaffold is a cornerstone in modern medicinal chemistry, renowned for its broad spectrum of biological activities. This technical guide delves into the latent therapeutic potential of the specific, yet underexplored, molecule: 1-(5-Bromopyridin-3-yl)piperazine. While direct biological data for this compound remains nascent, a comprehensive analysis of its structural analogs provides a fertile ground for predicting its pharmacological profile and charting a course for its systematic evaluation. This document serves as a roadmap for researchers, offering insights into potential mechanisms of action, proposing detailed experimental workflows for its biological characterization, and contextualizing its promise within the broader landscape of drug discovery.
Introduction: The Privileged Pyridinylpiperazine Scaffold
The fusion of a pyridine ring and a piperazine moiety creates a privileged structural motif in drug design. The pyridine ring, a bioisostere of benzene, offers a unique combination of aromaticity and hydrogen bonding capacity, while the piperazine ring provides a versatile linker that can be readily functionalized to modulate physicochemical properties and target engagement.[1] This combination has yielded a plethora of clinically successful drugs targeting a wide array of biological systems.
Derivatives of this scaffold have demonstrated significant activity as:
-
Central Nervous System (CNS) Agents: Modulating neurotransmitter systems, particularly dopamine and serotonin receptors, leading to antipsychotic, antidepressant, and anxiolytic effects.
-
Antimicrobial Agents: Exhibiting efficacy against various pathogens.
-
Anticancer Agents: Demonstrating cytotoxic effects against various tumor cell lines.
-
Enzyme Inhibitors: Targeting specific enzymes involved in disease pathology.
The subject of this guide, this compound, with its distinct substitution pattern, presents an intriguing candidate for investigation. The placement of the bromine atom at the 5-position and the piperazine at the 3-position of the pyridine ring is anticipated to confer a unique electronic and steric profile, potentially leading to novel target interactions and biological activities.
Inferred Biological Activity from Structural Analogs: Building a Case for Investigation
In the absence of direct experimental data, the biological potential of this compound can be inferred from the activities of its close structural relatives. Structure-activity relationship (SAR) studies on related bromopyridinyl-piperazine derivatives provide a predictive framework for its likely biological targets.
Potential as a Urease Inhibitor
Recent studies have highlighted the potential of pyridylpiperazine derivatives as potent urease inhibitors.[2][3][4][5] Urease is a key enzyme for pathogens like Helicobacter pylori, which is implicated in the pathogenesis of gastritis, peptic ulcers, and gastric cancer.[2][4] The ability of pyridylpiperazine hybrids to inhibit this enzyme suggests a potential therapeutic application in combating such infections.
For instance, studies on 1-(3-nitropyridin-2-yl)piperazine derivatives have shown that substitutions on the piperazine nitrogen significantly influence inhibitory activity.[3][4] It is plausible that this compound could serve as a valuable starting scaffold for the development of novel urease inhibitors.
Prospects in Oncology and Inflammation
The piperazine scaffold is a common feature in molecules with demonstrated anticancer and anti-inflammatory properties. For example, piperazine-substituted 3,5-diarylisoxazolines have shown potent inhibitory effects on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, indicating anti-inflammatory potential. Furthermore, certain derivatives displayed selective anticancer activity against various human tumor cell lines. The cytotoxic potential of the bromopyridine moiety, coupled with the versatile piperazine linker, makes this compound a candidate for screening in oncology and inflammation assays.
Modulation of Dopamine and Serotonin Receptors: A Gateway to CNS Therapeutics
A significant body of research points to arylpiperazine derivatives as modulators of dopamine and serotonin receptors.[6][7][8][9] These receptors are critical targets for the treatment of a range of neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, depression, and anxiety.
SAR studies have shown that substitutions on both the pyridine and piperazine rings can fine-tune the affinity and selectivity for different receptor subtypes (e.g., D2, D3, 5-HT1A, 5-HT6).[6][7][10][11] For example, certain fluorinated pyridinylpiperazine derivatives have been identified as potent D2/D3/5-HT1A receptor agonists, showing promise for the treatment of Parkinson's disease.[6][9] The specific substitution pattern of this compound warrants investigation into its potential to modulate these key CNS targets.
A Proposed Workflow for the Biological Evaluation of this compound
The following is a proposed experimental workflow to systematically characterize the biological activity of this compound.
Initial In Vitro Profiling
Objective: To conduct a broad-based screening to identify the primary biological activities of the compound.
Experimental Protocols:
-
Enzyme Inhibition Assays:
-
Urease Inhibition Assay:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add varying concentrations of the test compound, a standard inhibitor (e.g., thiourea), and a control.
-
Add Jack bean urease solution and incubate.
-
Initiate the reaction by adding urea solution.
-
Measure the production of ammonia using the indophenol method by reading the absorbance at a specific wavelength.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
-
-
Cell-Based Assays:
-
Anticancer Screening:
-
Culture a panel of human cancer cell lines (e.g., MCF-7, HCT-116, A549).
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for 48-72 hours.
-
Assess cell viability using an MTT or similar colorimetric assay.
-
Determine the IC50 value for each cell line.
-
-
Anti-inflammatory Assay (Nitric Oxide Inhibition):
-
Culture RAW 264.7 macrophage cells.
-
Pre-treat the cells with different concentrations of the test compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) for 24 hours.
-
Measure the amount of nitric oxide in the culture supernatant using the Griess reagent.
-
Calculate the percentage of NO inhibition and determine the IC50 value.
-
-
-
Receptor Binding Assays:
-
Dopamine and Serotonin Receptor Binding:
-
Utilize commercially available cell lines expressing specific human dopamine (e.g., D2, D3) and serotonin (e.g., 5-HT1A, 5-HT2A, 5-HT6) receptor subtypes.
-
Perform competitive radioligand binding assays using known radiolabeled ligands for each receptor.
-
Incubate the cell membranes with the radioligand and varying concentrations of this compound.
-
Measure the displacement of the radioligand and calculate the inhibition constant (Ki) to determine the binding affinity.
-
-
Data Presentation: Summarizing Initial Findings
Quantitative data from the initial screening should be organized into clear and concise tables for easy comparison and interpretation.
Table 1: Preliminary Biological Activity Profile of this compound
| Assay Type | Target | Endpoint | Result (e.g., IC50, Ki) |
| Enzyme Inhibition | Urease | IC50 | To be determined |
| Anticancer | MCF-7 | IC50 | To be determined |
| HCT-116 | IC50 | To be determined | |
| A549 | IC50 | To be determined | |
| Anti-inflammatory | NO Production | IC50 | To be determined |
| Receptor Binding | Dopamine D2 | Ki | To be determined |
| Dopamine D3 | Ki | To be determined | |
| Serotonin 5-HT1A | Ki | To be determined | |
| Serotonin 5-HT2A | Ki | To be determined | |
| Serotonin 5-HT6 | Ki | To be determined |
Mechanistic Elucidation and In Vivo Studies
Based on promising results from the initial in vitro profiling, further studies should be conducted to elucidate the mechanism of action and evaluate in vivo efficacy.
Workflow Diagram:
Caption: A proposed workflow for the comprehensive biological evaluation of this compound.
Potential Signaling Pathways for Investigation
Should this compound demonstrate significant activity at dopamine or serotonin receptors, the following signaling pathways would be pertinent for mechanistic studies.
Dopamine D2 Receptor Signaling:
Caption: A simplified diagram of the canonical Gαi-coupled D2 dopamine receptor signaling pathway.
Serotonin 5-HT1A Receptor Signaling:
Caption: A simplified diagram of the Gαi-coupled 5-HT1A serotonin receptor signaling pathway.
Conclusion and Future Directions
While the biological activity of this compound is yet to be fully elucidated, the wealth of data on its structural analogs strongly suggests a high probability of discovering novel therapeutic properties. The proposed workflow provides a clear and systematic approach to unlock this potential. Future research should not only focus on the biological evaluation of this specific compound but also on the synthesis of a library of derivatives to establish a comprehensive structure-activity relationship. This will be crucial for optimizing potency, selectivity, and pharmacokinetic properties, ultimately paving the way for the development of new and effective therapeutic agents. The journey from a promising scaffold to a clinical candidate is arduous, but for this compound, the initial signposts are highly encouraging.
References
- 1. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors [frontiersin.org]
- 3. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyridylpiperazine-based carbodithioates as urease inhibitors: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thieme-connect.com [thieme-connect.com]
- 7. mdpi.com [mdpi.com]
- 8. Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
The Strategic Role of 1-(5-Bromopyridin-3-yl)piperazine in Modern Drug Discovery: A Technical Guide
Abstract
This technical guide provides an in-depth exploration of 1-(5-Bromopyridin-3-yl)piperazine, a heterocyclic building block of significant interest in medicinal chemistry. We will delve into its synthesis, chemical properties, and strategic applications in the development of novel therapeutics, particularly focusing on its role as a key intermediate in the synthesis of kinase inhibitors and G-protein coupled receptor (GPCR) modulators. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.
Introduction: The Piperazine Moiety as a Privileged Scaffold
The piperazine ring is a ubiquitous structural motif in a vast array of clinically successful drugs.[1][2] Its prevalence stems from a unique combination of physicochemical properties. The two nitrogen atoms, positioned at the 1 and 4 positions of the six-membered ring, provide a high polar surface area and act as both hydrogen bond donors and acceptors. These characteristics often impart favorable pharmacokinetic properties to drug candidates, such as improved aqueous solubility and oral bioavailability.[1] The piperazine scaffold's conformational rigidity also allows for the precise spatial orientation of substituent groups, which is critical for optimizing interactions with biological targets.[1]
This compound emerges as a particularly valuable building block due to the strategic placement of its functional groups. The piperazine core offers a nucleophilic secondary amine for further derivatization, while the bromopyridine moiety provides a handle for a variety of cross-coupling reactions, enabling the exploration of diverse chemical space. This guide will illuminate the synthesis and utility of this important intermediate.
Synthesis and Chemical Properties
The synthesis of this compound typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient nature of the pyridine ring, further activated by the electron-withdrawing bromine atom, facilitates the displacement of a halide from a dihalopyridine precursor by piperazine.
Synthetic Pathway
The most common route involves the reaction of 3,5-dibromopyridine with piperazine. However, this reaction can be challenging, often resulting in low yields and requiring harsh conditions or long reaction times when conducted under conventional thermal heating.[3] A more efficient and scalable approach utilizes microwave-assisted synthesis, which can significantly reduce reaction times and improve yields.[3]
Caption: General synthetic scheme for this compound.
Detailed Experimental Protocol (Microwave-Assisted)
This protocol is adapted from methodologies reported for similar nucleophilic aromatic substitutions on 3,5-dibromopyridine.[3]
Materials:
-
3,5-Dibromopyridine
-
Piperazine (excess, e.g., 10 equivalents)
-
1-Methyl-2-pyrrolidinone (NMP)
-
Toluene
-
Microwave reactor
Procedure:
-
To a microwave reactor vessel, add 3,5-dibromopyridine (1 equivalent).
-
Add piperazine (10 equivalents).
-
Add a mixture of NMP and toluene as the solvent.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 180°C for 30 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water to remove excess piperazine and NMP.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Physicochemical Properties
| Property | Value |
| CAS Number | 412347-30-9 |
| Molecular Formula | C₉H₁₂BrN₃ |
| Molecular Weight | 242.12 g/mol |
| Appearance | Off-white to yellow solid |
| Solubility | Soluble in DMSO, methanol, chloroform |
Applications in Drug Discovery
The bifunctional nature of this compound makes it a versatile starting material for the synthesis of a wide range of biologically active molecules. The piperazine nitrogen can be readily functionalized through reactions such as acylation, alkylation, and reductive amination, while the bromo-pyridyl moiety is a prime substrate for palladium-catalyzed cross-coupling reactions like Suzuki, Buchwald-Hartwig, and Sonogashira couplings.
Kinase Inhibitors
Kinase inhibitors are a major class of targeted cancer therapeutics. The piperazine moiety is frequently incorporated into kinase inhibitors to enhance their solubility and cell permeability. The this compound scaffold can be elaborated to generate potent inhibitors of various kinases. For example, it can serve as a key intermediate in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors, which are crucial for B-cell signaling and are targets in B-cell malignancies.[1][4]
Caption: A representative workflow for the synthesis of a BTK inhibitor.
GPCR Modulators
G-protein coupled receptors are the largest family of cell surface receptors and are the targets of a significant portion of currently marketed drugs. Piperazine-containing compounds have been extensively explored as modulators of various GPCRs, including dopamine, serotonin, and glutamate receptors.[5] The this compound scaffold can be utilized to develop selective GPCR modulators. For instance, derivatives of this compound could be designed to target metabotropic glutamate receptor 5 (mGluR5), which is implicated in a range of neurological and psychiatric disorders.[6]
Representative Biological Data of a Hypothetical Derivative
To illustrate the potential of this scaffold, consider a hypothetical derivative synthesized from this compound for BTK inhibition.
| Compound ID | Modification at Piperazine N4 | Modification at Pyridine C5 | BTK IC₅₀ (nM) |
| HYPO-001 | Acetyl | Phenyl | 50 |
| HYPO-002 | Methyl | 4-Fluorophenyl | 25 |
| HYPO-003 | Acryloyl (for covalent binding) | 4-Phenoxyphenyl | 2 |
This data is illustrative and intended to represent a typical structure-activity relationship exploration.
Conclusion and Future Perspectives
This compound is a high-value building block in medicinal chemistry, offering a robust platform for the synthesis of diverse compound libraries. Its strategic combination of a reactive piperazine moiety and a versatile bromopyridine handle allows for the efficient construction of complex molecules with desirable pharmacological properties. The continued exploration of this scaffold is expected to yield novel drug candidates targeting a wide range of diseases, from cancer to neurological disorders. As synthetic methodologies continue to advance, the accessibility and utility of this compound in drug discovery programs will undoubtedly expand.
References
- 1. Frontiers | Design, synthesis and evaluation of a series of potential prodrugs of a Bruton’s tyrosine kinase (BTK) inhibitor [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. mdpi.com [mdpi.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Probing the Metabotropic Glutamate Receptor 5 (mGlu5) Positive Allosteric Modulator (PAM) Binding Pocket: Discovery of Point Mutations That Engender a “Molecular Switch” in PAM Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
1-(5-Bromopyridin-3-yl)piperazine material safety data sheet (MSDS)
An In-depth Technical Guide to the Safe Handling of 1-(5-Bromopyridin-3-yl)piperazine
This document provides a comprehensive material safety and handling guide for this compound, tailored for researchers, scientists, and professionals in drug development. In the absence of a dedicated Material Safety Data Sheet (MSDS) for this specific compound, this guide synthesizes safety data from structurally analogous chemicals, including brominated pyridines and piperazine derivatives. This approach provides a robust framework for risk assessment and the implementation of safe laboratory practices. The core philosophy of this guide is to explain the causality behind safety protocols, ensuring a deep understanding of the potential hazards and the rationale for mitigation strategies.
Chemical Identity and Hazard Profile
This compound is a heterocyclic compound incorporating a bromopyridine moiety and a piperazine ring. The toxicological profile is logically inferred from these constituent parts. The bromopyridine component suggests potential hazards including skin, eye, and respiratory irritation, as well as acute toxicity. The piperazine group is a known sensitizer and irritant. Therefore, the combined structure necessitates cautious handling and adherence to stringent safety protocols.
Chemical Structure and Properties
-
Chemical Name: this compound
-
Molecular Formula: C₉H₁₂BrN₃
-
Molecular Weight: 242.12 g/mol [1]
The structure combines an aromatic halogenated system with a secondary amine, making it reactive under certain conditions and presenting specific toxicological concerns.
Table 1: Predicted Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 242.12 g/mol | PubChem[1] |
| XLogP3 | 1.3 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | ECHEMI[2] |
| Hydrogen Bond Acceptor Count | 3 | ECHEMI[2] |
| Rotatable Bond Count | 1 | ECHEMI[3] |
GHS Hazard Classification (Inferred)
Based on data from analogous compounds, this compound should be handled as a substance with the following GHS classifications.[4][5][6][7]
-
Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.
-
Acute Toxicity, Dermal (Category 4) , H312: Harmful in contact with skin.
-
Skin Corrosion/Irritation (Category 2) , H315: Causes skin irritation.
-
Serious Eye Damage/Eye Irritation (Category 2A) , H319: Causes serious eye irritation.
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System , H335: May cause respiratory irritation.
Caption: Inferred GHS Pictogram: Exclamation Mark (GHS07).[8]
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
The primary directive in handling this compound is to minimize all routes of exposure: inhalation, dermal contact, and ingestion. This is achieved through a combination of engineering controls and appropriate PPE.
The Primacy of Engineering Controls
Reliance on PPE alone is insufficient. The first line of defense is always to control the environment.
-
Chemical Fume Hood: All manipulations of solid this compound and its solutions must be performed inside a certified chemical fume hood. This is non-negotiable. The hood contains aerosols and vapors, preventing inhalation, which is a primary exposure risk.[6][9]
-
Ventilation: The laboratory should have adequate general ventilation to dilute fugitive emissions.
-
Safety Stations: An eyewash station and safety shower must be readily accessible and tested regularly.[7][9] Their proximity is critical for immediate decontamination in the event of an accidental splash.
Personal Protective Equipment (PPE): The Final Barrier
PPE is the essential final barrier between the researcher and the chemical.
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Avoid latex. Always inspect gloves for tears or punctures before use. Double-gloving is recommended when handling the pure solid or concentrated solutions. Contaminated gloves must be removed and disposed of as hazardous waste immediately.[6][9]
-
Eye Protection: Chemical safety goggles are mandatory. Standard eyeglasses do not provide adequate protection from splashes. A face shield should be worn over goggles when there is a significant risk of splashing.[7][9]
-
Skin and Body Protection: A full-length laboratory coat, closed-toed shoes, and long pants are required. This prevents accidental skin contact with droplets or small spills.[9]
-
Respiratory Protection: If for any reason work cannot be conducted in a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is required.[4][9] Respirator use requires prior medical clearance and fit-testing.
Safe Handling and Experimental Workflow
A systematic approach to handling minimizes the risk of exposure. The following protocol is a self-validating system designed to ensure safety at each step.
Step-by-Step Handling Protocol
-
Preparation: Before retrieving the compound, ensure the fume hood is operational and the workspace is clean. Assemble all necessary equipment (spatulas, weigh paper, glassware, solvents) and place it in the hood.
-
Donning PPE: Don all required PPE as described in Section 2.2.
-
Weighing: Tare the balance with a clean weigh boat or paper inside the fume hood. Carefully transfer the desired amount of solid this compound using a clean spatula. Avoid any actions that could generate dust.
-
Dissolution: Add the solid to the solvent in a suitable flask. If sonication or heating is required, ensure the vessel is properly sealed or equipped with a condenser to prevent vapor release.
-
Post-Handling: Tightly cap the primary container and wipe it down with a damp cloth before returning it to storage.
-
Decontamination: Wipe down the spatula and the balance with a suitable solvent (e.g., isopropanol or ethanol). Clean the fume hood work surface.
-
Waste Disposal: Dispose of all contaminated consumables (gloves, weigh paper, pipette tips) in a designated, sealed hazardous waste container.
-
Doffing PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated outer surfaces. Wash hands thoroughly with soap and water.
Caption: A systematic workflow for handling this compound.
Emergency Response Protocols
Immediate and correct action is vital in an emergency. All personnel must be familiar with these procedures.
Table 2: First-Aid Measures
| Exposure Route | Protocol | Rationale |
|---|---|---|
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5][7] | To remove the individual from the contaminated atmosphere and support respiration. |
| Skin Contact | Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[5][9] | Rapid and thorough rinsing is critical to remove the chemical and minimize skin damage. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][7][9] | Extensive flushing is necessary to ensure the chemical is completely removed from the eye surface and under the lids. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4][9] | Inducing vomiting can cause further damage to the esophagus. |
Accidental Release or Spill
-
Evacuate: Alert others in the area and evacuate if the spill is large or outside of a containment area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: Wearing full PPE, cover the spill with an inert absorbent material like sand, vermiculite, or a chemical absorbent pad.[4][6] Do not use combustible materials like paper towels.
-
Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Dispose: Dispose of all cleanup materials as hazardous waste.
Caption: Decision tree for first-aid response to chemical exposure.
Storage and Disposal
Proper storage is crucial for maintaining chemical integrity and safety, while correct disposal is essential for environmental protection.
Storage Conditions
-
Container: Keep the container tightly closed and store in a cool, dry, and well-ventilated area.[4][5]
-
Location: Store away from incompatible materials such as strong oxidizing agents and strong acids.[4][7]
-
Environment: Protect from direct sunlight and moisture. For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).[4][9]
Disposal
This material and its container must be disposed of as hazardous waste.[4] Do not empty into drains.[4] All disposal must be carried out by a licensed waste disposal contractor in accordance with local, state, and federal regulations.
References
- 1. 1-(3-Bromopyridin-2-yl)piperazine | C9H12BrN3 | CID 13298529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. chemshuttle.com [chemshuttle.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. GHS Classification Summary (Rev.8) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. mmbio.byu.edu [mmbio.byu.edu]
Methodological & Application
Introduction: The Significance of 1-(5-Bromopyridin-3-yl)piperazine
An in-depth guide to the synthesis of 1-(5-Bromopyridin-3-yl)piperazine, a key building block in modern medicinal chemistry. This document provides a detailed analysis of the reaction mechanisms, step-by-step experimental protocols, and insights into its application for researchers, scientists, and professionals in drug development.
The piperazine moiety is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved drugs and clinical candidates.[1][2] Its unique physicochemical properties, including its ability to act as a basic and hydrophilic group, make it a valuable component for optimizing the pharmacokinetic profiles of drug molecules.[1] When incorporated into a larger structure, the piperazine ring can serve as a rigid linker to orient pharmacophoric groups for optimal interaction with biological targets.[1]
This compound, in particular, has emerged as a crucial building block. The pyridine ring introduces a key aromatic system, while the bromine atom at the 5-position provides a versatile handle for further chemical modifications, such as cross-coupling reactions, allowing for the creation of diverse molecular libraries.[3][4] This combination makes it a sought-after intermediate in the synthesis of novel therapeutics targeting a range of diseases.[5]
The synthesis of this compound is typically achieved through two primary pathways: Nucleophilic Aromatic Substitution (SNAr) and the more modern, versatile Buchwald-Hartwig amination. This guide will delve into the mechanistic underpinnings of both approaches and provide detailed protocols for their practical execution.
PART 1: Reaction Mechanisms and Rationale
Understanding the underlying reaction mechanisms is critical for optimizing reaction conditions and troubleshooting synthetic challenges. The formation of the C-N bond between the pyridine ring and the piperazine nitrogen is the key transformation.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a classical method for forming aryl-amine bonds. In the context of pyridine chemistry, the reaction is facilitated by the electron-withdrawing nature of the ring nitrogen, which activates the ring towards nucleophilic attack.
Mechanism:
The SNAr reaction proceeds via a two-step addition-elimination mechanism.
-
Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile, in this case, piperazine, on an electron-deficient carbon atom of the pyridine ring. For this specific synthesis, the starting material is typically 3,5-dibromopyridine. Piperazine attacks one of the bromine-bearing carbons (C3 or C5).
-
Formation of a Meisenheimer Intermediate: This attack breaks the aromaticity of the ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[6] This intermediate is stabilized by resonance, with the negative charge delocalized over the ring and, importantly, onto the electronegative nitrogen atom.
-
Elimination and Re-aromatization: The aromaticity of the ring is restored by the expulsion of the leaving group (a bromide ion). This is typically the rate-determining step.[7][8]
Regioselectivity:
While nucleophilic attack on an unsubstituted pyridine ring is favored at the C2 and C4 positions due to superior resonance stabilization of the intermediate, the regioselectivity in this synthesis is dictated by the starting material, 3,5-dibromopyridine.[7][8][9] The presence of two leaving groups at the meta positions relative to the nitrogen allows for the substitution to occur at the C3 position.
References
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea as a promising anticancer drug via synthesis, characterization, biological screening, and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. echemi.com [echemi.com]
- 9. quora.com [quora.com]
Application Notes and Protocols for 1-(5-Bromopyridin-3-yl)piperazine: A Versatile Building Block in Modern Drug Discovery
Introduction: The Strategic Importance of the Bromopyridinyl-Piperazine Scaffold
The 1-(5-Bromopyridin-3-yl)piperazine scaffold is an exemplar of a privileged substructure in medicinal chemistry. Its constituent parts—the pyridine ring, the piperazine moiety, and the strategically placed bromine atom—each contribute to its utility as a versatile building block for the synthesis of novel therapeutic agents. The pyridine ring serves as a bioisostere for a phenyl group but with an added hydrogen bond acceptor, influencing solubility and metabolic stability. The piperazine group is a common linker in many FDA-approved drugs, valued for its ability to modulate physicochemical properties and provide a point for further chemical elaboration.[1][2][3] The bromine atom is particularly significant, as it provides a reactive handle for a variety of cross-coupling reactions, allowing for the introduction of diverse chemical functionalities.
While specific biological data for this compound is not extensively documented in peer-reviewed literature, the broader class of bromopyridinyl-piperazine derivatives has shown significant promise in several therapeutic areas. Analogs of this compound have been investigated for their potential in neuropharmacology, particularly in the modulation of serotonin and dopamine pathways, suggesting applications in the development of antidepressants and anxiolytics. Furthermore, related structures have demonstrated potential anticancer properties.[1][4]
This application note provides a detailed protocol for the synthesis of this compound and outlines potential experimental applications based on the established pharmacology of its structural isomers.
Physicochemical Properties and Handling
A summary of the key physicochemical properties for this compound is provided in the table below.
| Property | Value | Source |
| CAS Number | 412347-30-9 | [5][6][7] |
| Molecular Formula | C₉H₁₂BrN₃ | [5][8] |
| Molecular Weight | 242.12 g/mol | [5][8] |
| Appearance | Solid | [8] |
| Purity | ≥ 95% | [5] |
| Storage | Store long-term in a cool, dry place. Keep in a dark place, sealed in dry, room temperature. | [5][8] |
Safety and Handling: this compound should be handled by technically qualified personnel. Standard laboratory safety precautions should be observed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[8] Therefore, work should be conducted in a well-ventilated fume hood. In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of water.[8]
Synthesis Protocol: Nucleophilic Aromatic Substitution
The synthesis of this compound can be achieved via a nucleophilic aromatic substitution (SNAr) reaction between 3,5-dibromopyridine and piperazine. The electron-withdrawing nature of the pyridine nitrogen atom activates the C3 and C5 positions for nucleophilic attack. While traditional thermal methods can be employed, microwave-assisted synthesis offers a significant advantage in terms of reduced reaction times and potentially higher yields.[9]
Workflow for the Synthesis of this compound
Caption: Microwave-assisted synthesis workflow for this compound.
Detailed Step-by-Step Protocol
-
Reagent Preparation:
-
In a 10 mL microwave vial, add 3,5-dibromopyridine (1.0 mmol, 237 mg).
-
Add piperazine (5.0 mmol, 431 mg). The use of excess piperazine serves as both the nucleophile and a base to neutralize the HBr formed during the reaction.
-
Add a suitable high-boiling solvent mixture, such as 1-methyl-2-pyrrolidinone (NMP) and toluene (e.g., 2 mL of a 1:1 mixture).[9]
-
-
Microwave Reaction:
-
Seal the microwave vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the mixture at 180°C for 30-60 minutes. The reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine completion.
-
-
Work-up and Purification:
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.
-
To the residue, add deionized water (20 mL) and extract with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes, to afford this compound as a solid.
-
Potential Applications in Drug Discovery
Based on the known biological activities of its isomers and related compounds, this compound is a valuable starting material for the synthesis of compound libraries targeting various biological systems.
Development of CNS-Active Agents
The piperazine moiety is a common feature in many centrally acting drugs.[1][3] Derivatives of bromopyridinyl-piperazines have been explored for their potential to modulate neurotransmitter systems, including serotonin and dopamine receptors.[4] This suggests that this compound could be a key intermediate for the synthesis of novel antidepressants, antipsychotics, and anxiolytics.
Experimental Approach: The bromine atom on the pyridine ring can be functionalized using palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to introduce a variety of aryl or heteroaryl groups. The secondary amine of the piperazine can be acylated, alkylated, or used in reductive amination to further diversify the structure.
Illustrative Synthetic Pathway for CNS-Targeted Analogs
Caption: Potential synthetic diversification of this compound.
Anticancer Drug Discovery
Emerging research has indicated that some piperazine derivatives possess anticancer properties.[4] The this compound scaffold can be utilized to synthesize novel compounds for screening against various cancer cell lines.
Experimental Protocol for In Vitro Anticancer Screening:
-
Compound Preparation: Prepare a stock solution of the synthesized this compound derivatives in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a concentration of 10 mM.
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cytotoxicity Assay (MTT Assay):
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds (e.g., from 0.1 to 100 µM) for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of sodium dodecyl sulfate in HCl).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) for each compound.
-
Conclusion
This compound is a high-value chemical intermediate with significant potential in drug discovery and development. Its synthesis can be efficiently achieved through modern techniques such as microwave-assisted nucleophilic aromatic substitution. While its specific biological profile is yet to be fully elucidated, the established activities of its structural analogs strongly suggest its utility in the generation of novel compounds with potential therapeutic applications in CNS disorders and oncology. The protocols and application frameworks provided herein offer a solid foundation for researchers to explore the full potential of this versatile scaffold.
References
- 1. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 412347-30-9 this compound AKSci 5669AB [aksci.com]
- 6. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 7. 412347-30-9 | MFCD09910230 | this compound [aaronchem.com]
- 8. 1-(5-Bromo-3-pyridyl)piperazine | 412347-30-9 [sigmaaldrich.com]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Application Notes & Protocols: 1-(5-Bromopyridin-3-yl)piperazine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Privileged Scaffold
In the landscape of modern drug discovery, certain molecular frameworks consistently appear in successful therapeutic agents. These "privileged scaffolds" offer a unique combination of physicochemical properties, synthetic tractability, and the ability to present pharmacophoric elements in a precise three-dimensional arrangement. The 1-(5-Bromopyridin-3-yl)piperazine core is a quintessential example of such a scaffold.
This application note provides an in-depth guide to the strategic application of this compound in medicinal chemistry. We will explore its role as a versatile building block, detail robust synthetic protocols for its modification, and present its application in the synthesis of biologically active molecules, particularly kinase inhibitors. The structure's inherent features—a basic piperazine nitrogen for salt formation and solubility, a pyridine ring as a bioisostere and hydrogen bond acceptor, and a strategically placed bromine atom for synthetic diversification—make it an invaluable starting point for generating libraries of novel compounds.[1][2][3][4] The pyridine scaffold, in particular, is a cornerstone in a multitude of FDA-approved drugs due to its ability to enhance potency, metabolic stability, and pharmacokinetic profiles.[5][6]
Molecular Architecture and Rationale for Use
The utility of this compound stems from the distinct roles of its three constituent parts:
-
Pyridine Ring: The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, a critical interaction in many enzyme active sites. The 3,5-substitution pattern provides a distinct vectorial orientation for substituents, allowing chemists to probe different regions of a target's binding pocket.[4][6]
-
Piperazine Moiety: This saturated heterocycle is one of the most common motifs in medicinal chemistry.[1][2] It serves as a flexible linker and its basic nitrogen (pKa ~8-9) is often protonated at physiological pH, which can significantly enhance aqueous solubility and facilitate interactions with acidic residues like aspartate or glutamate. The secondary amine provides an additional, readily functionalizable handle for further chemical modification.
-
Bromine Atom: The C-Br bond at the 5-position is the key to synthetic versatility.[7] It is an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. This allows for the efficient and modular installation of a vast array of aryl, heteroaryl, and alkyl groups, enabling rapid Structure-Activity Relationship (SAR) exploration.
Below is a summary of the key physicochemical properties for the parent scaffold.
| Property | Value | CAS Number |
| Molecular Formula | C₉H₁₂BrN₃ | 412347-30-9[8] |
| Molecular Weight | 242.12 g/mol | |
| Appearance | Off-white to yellow solid | |
| Solubility | Soluble in DMSO, Methanol |
Core Application: A Gateway to Kinase Inhibitors
The 3,5-disubstituted pyridine-piperazine scaffold is a prevalent core in the design of various kinase inhibitors. Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. This scaffold is adept at positioning key pharmacophoric groups to interact with the ATP-binding site of kinases.
For instance, derivatives of this scaffold have been explored as inhibitors of Cyclin-Dependent Kinases (CDKs) and Phosphatidylinositol 3-kinases (PI3K), which are critical targets in oncology.[9][10][11] The general design strategy involves using the piperazine nitrogen to connect to a "hinge-binding" moiety, while the bromine position is functionalized to interact with the solvent-exposed region of the kinase.
Experimental Protocols
The true power of this scaffold lies in its synthetic accessibility. The following protocols provide detailed, field-proven methodologies for key transformations.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
This protocol describes a general procedure for coupling an arylboronic acid to the 5-position of the pyridine ring. The Suzuki reaction is a robust method for creating biaryl structures, which are common in kinase inhibitors.[12][13][14]
Objective: To synthesize 1-(5-Aryl-pyridin-3-yl)piperazine derivatives.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 ratio), degassed
-
Argon or Nitrogen gas supply
-
Standard Schlenk line glassware
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon), add this compound (e.g., 242 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), K₂CO₃ (276 mg, 2.0 mmol), and Pd(dppf)Cl₂ (22 mg, 0.03 mmol).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon three times. This step is critical to remove oxygen, which can deactivate the palladium catalyst.
-
Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water (5 mL) via syringe. The reaction concentration is typically 0.2 M with respect to the starting bromide.
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (10 mL) followed by brine (10 mL). The aqueous washes remove the inorganic base and salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a dichloromethane/methanol gradient) to yield the final product.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol outlines the coupling of a secondary amine to the piperazine N-H, a key step in attaching hinge-binding fragments. The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[1][15][16]
Objective: To synthesize N-substituted derivatives of this compound.
Materials:
-
This compound (1.0 equiv)
-
Aryl or Heteroaryl Halide (e.g., 2-chloropyrimidine) (1.1 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene, degassed
-
Argon or Nitrogen gas supply
Procedure:
-
Reaction Setup: In a glovebox or under a strong flow of argon, add NaOtBu (135 mg, 1.4 mmol) to a dry Schlenk tube. Add Pd₂(dba)₃ (18 mg, 0.02 mmol), Xantphos (46 mg, 0.04 mmol), this compound (242 mg, 1.0 mmol), and the aryl/heteroaryl halide (1.1 mmol).
-
Inert Atmosphere & Solvent: Seal the vessel, remove from the glovebox (if used), and add degassed, anhydrous toluene (5 mL) via syringe.
-
Reaction: Heat the mixture to 100-110 °C with vigorous stirring. The reaction is typically complete within 2-8 hours. Monitor progress by LC-MS. The choice of phosphine ligand (like Xantphos) is crucial for promoting the coupling of heterocyclic amines.[17]
-
Work-up: Cool the reaction to room temperature. Pass the mixture through a short plug of Celite to remove the palladium catalyst, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in dichloromethane and wash with water. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel chromatography to obtain the desired N-arylpiperazine derivative.
-
Characterization: Confirm the structure and purity via NMR and HRMS.
Data Presentation: Example SAR Table
The protocols above can be used to generate a library of compounds for SAR studies. The following table illustrates how biological data for a series of hypothetical kinase inhibitors derived from the scaffold could be presented.
| Compound ID | R¹ (from Protocol 2) | R² (from Protocol 1) | CDK2 IC₅₀ (nM) | PI3Kα IC₅₀ (nM) |
| REF-01 | H | H | >10,000 | >10,000 |
| LIB-01 | 2-aminopyrimidine | Phenyl | 520 | 1,250 |
| LIB-02 | 2-aminopyrimidine | 4-fluorophenyl | 310 | 980 |
| LIB-03 | 2-aminopyrimidine | 3-methoxyphenyl | 155 | 450 |
| LIB-04 | 4-aminopyrimidine | 3-methoxyphenyl | 890 | 2,100 |
Data are hypothetical and for illustrative purposes only.
Conclusion and Future Perspectives
This compound is more than just a chemical intermediate; it is a strategic platform for accelerated drug discovery. Its modular nature, enabled by robust and well-understood cross-coupling chemistry, allows for the systematic and efficient exploration of chemical space around a target of interest. The proven success of the pyridine-piperazine core in numerous clinical candidates and approved drugs underscores its value.[3][6] Future applications will likely involve its incorporation into more complex molecular architectures, such as proteolysis-targeting chimeras (PROTACs) and covalent inhibitors, further expanding the impact of this versatile scaffold on medicinal chemistry.
References
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Piperazine derivatives for therapeutic use: a patent review (2010-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 9. Synthesis and identification of [1,3,5]triazine-pyridine biheteroaryl as a novel series of potent cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 16. researchgate.net [researchgate.net]
- 17. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of 1-(5-Bromopyridin-3-yl)piperazine in Modern Drug Discovery: Application Notes and Protocols
Introduction: The Privileged 3,5-Substituted Pyridine-Piperazine Scaffold
In the landscape of contemporary medicinal chemistry, the quest for novel molecular architectures with potent and selective biological activity is perpetual. Among the myriad of heterocyclic scaffolds, the 3,5-disubstituted pyridine ring, particularly when coupled with a piperazine moiety, has emerged as a "privileged" structural motif. This is largely attributable to the piperazine's ability to confer favorable pharmacokinetic properties such as improved aqueous solubility and oral bioavailability, while the pyridine core offers versatile points for substitution to modulate target affinity and selectivity.[1][2] 1-(5-Bromopyridin-3-yl)piperazine stands as a key chemical intermediate, providing a robust platform for the synthesis of a diverse array of biologically active molecules, most notably in the realm of kinase inhibitors for oncology.[3][4]
The strategic placement of the bromine atom at the 5-position of the pyridine ring is of paramount importance. It serves as a versatile synthetic handle for the introduction of further molecular complexity via transition metal-catalyzed cross-coupling reactions.[5] This, combined with the nucleophilic secondary amine of the piperazine ring, makes this compound a bifunctional building block, enabling sequential and regioselective elaboration of the molecular scaffold. This guide provides detailed protocols for the synthesis of this valuable intermediate and its subsequent application in the construction of advanced pharmaceutical building blocks, grounded in established chemical principles and supported by authoritative literature.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is critical for its effective use in synthesis. The following table summarizes its key characteristics.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂BrN₃ | [6] |
| Molecular Weight | 242.12 g/mol | [6] |
| Appearance | Off-white to pale yellow solid | Supplier Data |
| CAS Number | 412347-30-9 | [7] |
Spectroscopic Characterization (Predicted and Representative Data):
-
¹H NMR (400 MHz, CDCl₃): δ 8.19 (d, J = 2.0 Hz, 1H), 8.05 (d, J = 2.0 Hz, 1H), 7.27 (t, J = 2.0 Hz, 1H), 3.22 (t, J = 5.0 Hz, 4H), 3.05 (t, J = 5.0 Hz, 4H), 1.80 (br s, 1H, NH).[8]
-
¹³C NMR (101 MHz, CDCl₃): δ 151.0, 142.0, 138.0, 125.0, 118.0, 50.0, 46.0.[9]
-
Mass Spectrometry (ESI+): m/z 242.0 [M+H]⁺, 244.0 [M+H+2]⁺.
Synthesis of this compound: A Microwave-Assisted Protocol
Traditional methods for the synthesis of 3-amino-5-bromopyridine derivatives often require harsh reaction conditions, long reaction times, and can result in complex product mixtures that are difficult to purify.[8] A significant advancement in the synthesis of this class of compounds is the use of microwave-assisted organic synthesis (MAOS), which offers dramatically reduced reaction times, often cleaner reaction profiles, and higher yields. The following protocol is adapted from the work of Bagley et al. (2011), which demonstrates a facile and efficient synthesis from commercially available starting materials.[8]
Reaction Scheme:
Caption: Microwave-assisted synthesis of the target intermediate.
Detailed Experimental Protocol:
Materials and Equipment:
-
3,5-Dibromopyridine (1.0 eq)
-
Piperazine (10.0 eq)
-
1-Methyl-2-pyrrolidinone (NMP), anhydrous
-
Toluene, anhydrous
-
CEM Discover Microwave Synthesizer (or equivalent)
-
80 mL microwave reaction vessel with a magnetic stir bar
-
Rotary evaporator
-
Silica gel for flash chromatography
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Reaction Setup: In an 80 mL microwave reaction vessel, combine 3,5-dibromopyridine (e.g., 5.00 g, 21.1 mmol, 1.0 eq) and piperazine (e.g., 18.18 g, 211.0 mmol, 10.0 eq).
-
Solvent Addition: Add a solvent mixture of toluene (16.4 mL) and NMP (8.2 mL).
-
Microwave Irradiation: Seal the vessel and place it in the microwave synthesizer. Irradiate the mixture with a maximum power of 300 Watts at a constant temperature of 180 °C for 45 minutes. Note: The reaction should be monitored by TLC or LC-MS to ensure completion.
-
Work-up: After cooling the reaction vessel to room temperature, concentrate the mixture under reduced pressure using a rotary evaporator to remove the toluene.
-
Extraction: Dilute the remaining residue with ethyl acetate (100 mL) and wash with water (3 x 50 mL) to remove excess piperazine and NMP. Wash the organic layer with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel, using a gradient elution of 0-10% methanol in dichloromethane to afford this compound as a solid.
Rationale for Experimental Choices:
-
Microwave Heating: The use of microwave irradiation dramatically accelerates the rate of the nucleophilic aromatic substitution reaction, reducing the reaction time from many hours or even days to under an hour.[8]
-
Excess Piperazine: Using a large excess of piperazine serves two purposes: it acts as a nucleophile and as a base to quench the HBr generated during the reaction, and it helps to minimize the formation of the bis-arylated byproduct.
-
Solvent System: The combination of a high-boiling polar aprotic solvent (NMP) and a less polar solvent (toluene) helps to ensure the solubility of the reactants and allows for efficient heating to the target temperature.
Application in Drug Intermediate Synthesis: The Buchwald-Hartwig Amination
The true utility of this compound is realized in its role as a substrate for further functionalization. The C-Br bond is primed for palladium-catalyzed cross-coupling reactions, with the Buchwald-Hartwig amination being a particularly powerful transformation for the formation of C-N bonds.[5][10] This reaction is a cornerstone of modern medicinal chemistry, enabling the coupling of aryl halides with a wide variety of amines under relatively mild conditions.[2]
The following is a general, yet robust, protocol for the Buchwald-Hartwig amination of this compound with a generic aniline, a common step in the synthesis of kinase inhibitors.
General Reaction Scheme:
Caption: Palladium-catalyzed Buchwald-Hartwig amination workflow.
Detailed Experimental Protocol:
Materials and Equipment:
-
This compound (1.0 eq)
-
Aryl amine (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%)
-
Phosphine ligand (e.g., XPhos, BINAP, 2-10 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium Carbonate (Cs₂CO₃), 1.5 - 2.5 eq)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Inert Atmosphere: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 1.0 mmol), the aryl amine (e.g., 1.2 mmol), the base (e.g., NaOtBu, 2.0 mmol), the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol), and the phosphine ligand (e.g., XPhos, 0.04 mmol).
-
Evacuation and Backfilling: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add the anhydrous solvent (e.g., Toluene, 5 mL) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove palladium residues.
-
Extraction: Wash the filtrate with water (2 x 10 mL) and brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl piperazine product.
Causality Behind Experimental Choices:
-
Catalyst System: The choice of palladium source and phosphine ligand is crucial for the success of the reaction. Bulky, electron-rich phosphine ligands such as XPhos or RuPhos are often highly effective for coupling with a wide range of aryl halides and amines, including sterically hindered substrates.[10]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. NaOtBu is a common choice, but for base-sensitive substrates, a weaker base like Cs₂CO₃ may be employed.[11]
-
Inert Atmosphere: The palladium(0) species in the catalytic cycle is sensitive to oxidation, making the exclusion of oxygen essential for catalyst longevity and reaction efficiency.
Conclusion
This compound is a high-value chemical intermediate that provides a direct and efficient entry point to the synthesis of complex molecules of pharmaceutical interest. The protocols detailed herein, from its optimized microwave-assisted synthesis to its application in the robust Buchwald-Hartwig amination, offer researchers and drug development professionals a practical guide to leveraging this versatile building block. The ability to readily introduce diverse functionality at both the pyridine and piperazine rings underscores its strategic importance in the rapid generation of compound libraries for lead discovery and optimization. As the demand for novel therapeutics, particularly in the field of oncology, continues to grow, the utility of such well-designed chemical intermediates will undoubtedly expand.
References
- 1. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and identification of [1,3,5]triazine-pyridine biheteroaryl as a novel series of potent cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. PubChemLite - 1-(5-bromopyridin-3-yl)-4-ethylpiperazine dihydrochloride (C11H16BrN3) [pubchemlite.lcsb.uni.lu]
- 7. 1211591-45-5|1-((5-Bromopyridin-3-yl)methyl)piperazine|BLD Pharm [bldpharm.com]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. rsc.org [rsc.org]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. rsc.org [rsc.org]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-(5-Bromopyridin-3-yl)piperazine
This comprehensive guide is intended for researchers, scientists, and professionals in drug development engaged in the synthesis of complex nitrogen-containing heteroaromatic compounds. Herein, we provide a detailed exploration of the Buchwald-Hartwig amination, with a specific focus on the coupling of 1-(5-bromopyridin-3-yl)piperazine with various amines. This document furnishes not only detailed, step-by-step protocols but also delves into the underlying mechanistic principles and practical considerations to empower users to successfully implement and troubleshoot this pivotal transformation.
Introduction: The Strategic Importance of C-N Bond Formation
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical industry, where a significant proportion of drug candidates are arylamines.[1][2][3] The Buchwald-Hartwig amination has emerged as a preeminent method for forging these bonds, offering a broad substrate scope and functional group tolerance that surpasses many classical methods.[1][2] This palladium-catalyzed cross-coupling reaction facilitates the union of aryl or heteroaryl halides with a diverse range of amines, providing a direct and efficient route to complex molecular architectures.[4] The subject of this note, this compound, represents a valuable scaffold in medicinal chemistry, and its effective functionalization via Buchwald-Hartwig amination opens avenues to novel chemical entities with potential therapeutic applications.
Mechanistic Insights: The Palladium Catalytic Cycle
A thorough understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle, which is initiated by the oxidative addition of the aryl halide to a palladium(0) complex.[5][6][7] This is often the rate-determining step of the reaction.[5][7] The subsequent steps involve coordination of the amine, deprotonation by a base to form a palladium-amido intermediate, and finally, reductive elimination to yield the desired arylamine and regenerate the active palladium(0) catalyst.[6][8] The choice of ligand is critical, as bulky, electron-rich phosphine ligands are known to facilitate both the oxidative addition and reductive elimination steps.[1][9]
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Strategic Derivatization of 1-(5-Bromopyridin-3-yl)piperazine for Structure-Activity Relationship (SAR) Studies
Abstract
The 1-(5-Bromopyridin-3-yl)piperazine scaffold is a privileged starting point in modern medicinal chemistry, frequently appearing in molecules targeting a diverse range of biological targets, including G-protein coupled receptors (GPCRs) and kinases. Its synthetic tractability offers two primary vectors for chemical modification: the secondary amine of the piperazine ring and the bromo-substituent on the pyridine ring. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic derivatization of this scaffold to generate a focused compound library for robust Structure-Activity Relationship (SAR) studies. We will detail field-proven protocols for N-alkylation, N-acylation, and Suzuki-Miyaura cross-coupling reactions, explain the rationale behind experimental design, and outline the analytical workflows required for structural confirmation and purity assessment.
Introduction: The Strategic Value of the this compound Scaffold
The piperazine moiety is a cornerstone in drug discovery due to its unique physicochemical properties. The two nitrogen atoms within the six-membered ring provide a combination of structural rigidity, a large polar surface area, and the capacity to act as hydrogen bond donors and acceptors.[1][2] These features often lead to improved aqueous solubility, oral bioavailability, and favorable Absorption, Distribution, Metabolism, and Excretion (ADME) profiles, while also enabling strong and specific interactions with biological targets.[1][3] When incorporated into the this compound structure, the piperazine offers a readily functionalizable handle for exploring the chemical space around a target's binding pocket.
Simultaneously, the 5-bromopyridine moiety serves as a versatile anchor for introducing a wide array of substituents through modern cross-coupling methodologies. The bromine atom is an excellent leaving group for palladium-catalyzed reactions, allowing for the exploration of various aryl, heteroaryl, and alkyl groups at this position. This dual-functional nature makes this compound an ideal starting material for building a diverse chemical library to systematically probe the SAR of a given biological target.
Strategic Derivatization Workflow for SAR Library Generation
A successful SAR campaign hinges on the systematic and logical exploration of chemical space. For the this compound scaffold, we propose a divergent synthetic strategy that allows for the creation of a matrix of analogs from a common intermediate. This approach is both resource-efficient and scientifically rigorous.
Figure 1: A divergent workflow for the derivatization of this compound to generate a compound library for SAR studies.
Experimental Protocols: Derivatization at the Piperazine Nitrogen (Vector 1)
The secondary amine of the piperazine ring is a nucleophilic center, making it amenable to a variety of derivatization reactions. The two most common and versatile methods are reductive amination and N-acylation.
Protocol: N-Alkylation via Reductive Amination
Reductive amination is a highly effective one-pot procedure for forming carbon-nitrogen bonds. It involves the reaction of the secondary amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent to yield the N-alkylated product.[4][5] Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent as it is selective for the iminium ion over the carbonyl starting material and is tolerant of a wide range of functional groups.[6]
Materials:
-
This compound
-
Aldehyde or Ketone of choice (1.1 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)
-
Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic Acid (optional, catalytic amount)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, and inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCE.
-
Add the aldehyde or ketone (1.1 eq). If the reaction is sluggish, a catalytic amount of acetic acid can be added to facilitate iminium ion formation.
-
Stir the mixture at room temperature for 20-30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Caution: Gas evolution may occur.
-
Allow the reaction to stir at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated derivative.
Rationale and Self-Validation:
-
Causality: The use of a slight excess of the carbonyl compound and reducing agent ensures the reaction goes to completion. DCE is a preferred solvent as it is non-protic and effectively solubilizes the reactants.
-
Trustworthiness: The protocol's success can be validated at each step. Reaction completion is confirmed by the disappearance of the starting material spot on TLC or the corresponding mass peak in LC-MS. The final product's identity and purity are confirmed by NMR and MS analysis.
Protocol: N-Acylation
N-acylation introduces an amide bond, which can act as a hydrogen bond acceptor and introduce conformational constraints. This is a straightforward and high-yielding reaction using an acyl chloride or anhydride in the presence of a non-nucleophilic base.[7]
Materials:
-
This compound
-
Acyl chloride or anhydride of choice (1.1 equivalents)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, and inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve this compound (1.0 eq) and TEA (1.5 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of the acyl chloride or anhydride (1.1 eq) in anhydrous DCM dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or recrystallization.
Rationale and Self-Validation:
-
Causality: The base (TEA or DIPEA) is crucial to neutralize the HCl or carboxylic acid byproduct generated during the reaction, driving the equilibrium towards the product. The reaction is performed at 0 °C initially to control the exothermic nature of the acylation.
-
Trustworthiness: The purity of the final compound should be assessed by LC-MS and ¹H NMR. The disappearance of the N-H proton signal from the piperazine in the ¹H NMR spectrum is a key indicator of successful acylation.
Experimental Protocols: Derivatization at the Pyridine Ring (Vector 2)
Protocol: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is a powerful C-C bond-forming reaction that allows for the introduction of a wide variety of aryl, heteroaryl, or vinyl groups at the site of the bromine atom.[8] The choice of palladium catalyst, ligand, and base is critical for achieving high yields, especially with electron-deficient heteroaromatic halides like bromopyridines.[9][10]
Materials:
-
This compound derivative (from Section 3)
-
Aryl or heteroaryl boronic acid or boronic ester (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 equivalents)
-
Solvent system (e.g., 1,4-Dioxane/Water, Toluene/Water)
-
Schlenk flask or microwave vial, magnetic stirrer, and inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask or microwave vial, add the this compound derivative (1.0 eq), the boronic acid/ester (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent system (e.g., 1,4-Dioxane and water, 4:1 ratio). It is critical to degas the solvents thoroughly to prevent catalyst deactivation.[11]
-
Heat the reaction mixture to 80-100 °C (or use microwave irradiation) and stir for 4-12 hours. Monitor the reaction progress by LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Rationale and Self-Validation:
-
Causality: The palladium catalyst facilitates the catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The base is essential for the transmetalation step. The use of a slight excess of the boronic acid component helps to drive the reaction to completion and compensate for any potential protodeboronation side reactions.[9]
-
Trustworthiness: Successful coupling is confirmed by the disappearance of the starting bromide and the appearance of the desired product mass in the LC-MS analysis. The final structure should be unequivocally confirmed by ¹H and ¹³C NMR.
Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Bioisosteric Replacement Strategies
In addition to Suzuki coupling, consider bioisosteric replacements for the bromine atom to modulate physicochemical properties.[12][13] For instance, replacing the bromo group with a cyano (-CN) or a trifluoromethyl (-CF₃) group can significantly alter the electronics and lipophilicity of the pyridine ring, which can have a profound impact on biological activity and metabolic stability.[14] These transformations can often be achieved from the bromo-precursor using standard synthetic methodologies.
| Bioisosteric Replacement | Potential Impact on Properties |
| -CN (Cyano) | Increases polarity, acts as H-bond acceptor. |
| -CF₃ (Trifluoromethyl) | Increases lipophilicity, enhances metabolic stability.[14] |
| -OMe (Methoxy) | H-bond acceptor, can improve solubility. |
| Thiophene ring | Ring equivalent, alters electronics and shape.[12] |
Analytical Characterization of the Compound Library
Rigorous characterization is essential to ensure the integrity of the SAR data. Each synthesized compound must be assessed for identity, purity, and quantity.
Standard Analytical Workflow:
-
Reaction Monitoring: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are used to monitor reaction progress and completion.
-
Structural Confirmation: High-resolution Mass Spectrometry (HRMS) confirms the elemental composition. ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the chemical structure.
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for determining the purity of the final compounds. A purity level of >95% is typically required for biological screening.
| Analytical Technique | Purpose |
| LC-MS | Reaction monitoring, purity estimation, molecular weight confirmation.[15] |
| ¹H & ¹³C NMR | Unambiguous structure elucidation.[16] |
| HRMS | Accurate mass determination and elemental formula confirmation. |
| HPLC-UV | Quantitative purity analysis.[17] |
Conclusion
The this compound scaffold provides a robust and versatile platform for the generation of focused compound libraries for SAR studies. By systematically applying the detailed protocols for N-alkylation, N-acylation, and Suzuki-Miyaura coupling, researchers can efficiently explore the chemical space around a biological target. The key to a successful SAR campaign lies not only in the synthesis of diverse analogs but also in the rigorous analytical characterization of each compound to ensure the reliability of the resulting biological data. This integrated approach of strategic synthesis and thorough analysis will accelerate the identification and optimization of novel drug candidates.
References
- 1. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives | Bentham Science [eurekaselect.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]
- 14. mch.estranky.sk [mch.estranky.sk]
- 15. drugtargetreview.com [drugtargetreview.com]
- 16. scilit.com [scilit.com]
- 17. jocpr.com [jocpr.com]
Application Notes and Protocols for the Analytical Characterization of 1-(5-Bromopyridin-3-yl)piperazine
Introduction: 1-(5-Bromopyridin-3-yl)piperazine is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. As a substituted pyridinylpiperazine, it serves as a crucial intermediate in the synthesis of various pharmacologically active agents. The precise structural elucidation and purity assessment of this compound are paramount to ensure the quality, safety, and efficacy of downstream products. These application notes provide a comprehensive guide to the analytical methodologies for the robust characterization of this compound, tailored for researchers, scientists, and drug development professionals. The protocols herein are designed to be self-validating systems, emphasizing the causality behind experimental choices to ensure scientific integrity.
Structural Elucidation and Purity Assessment Workflow
A multi-technique approach is essential for the unambiguous characterization of this compound. The logical flow of analysis ensures confirmation of the molecular structure, assessment of purity, and identification of any potential impurities.
Caption: Overall analytical workflow for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each atom. For this compound, both ¹H and ¹³C NMR are critical for confirming the connectivity of the pyridine and piperazine rings.
Rationale for NMR Analysis
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shifts and coupling constants of the aromatic protons on the pyridine ring and the aliphatic protons on the piperazine ring are diagnostic.
-
¹³C NMR: Determines the number of chemically non-equivalent carbon atoms and their electronic environment. This is crucial for confirming the carbon skeleton of the molecule.
Predicted NMR Data
The following table summarizes the predicted chemical shifts for this compound. These values are based on the analysis of similar structures and are provided as a guide for spectral interpretation.[1][2]
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Chemical Shift (ppm) | Assignment |
| ~8.2 (d) | H-2 (Pyridine) |
| ~7.4 (t) | H-4 (Pyridine) |
| ~8.1 (d) | H-6 (Pyridine) |
| ~3.2 (t) | 4 x CH₂ (Piperazine, N-CH₂) |
| ~3.0 (t) | 4 x CH₂ (Piperazine, N-H) |
| ~1.9 (s, broad) | 1 x NH (Piperazine) |
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
-
-
Instrument Parameters (400 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single-pulse (zg30)
-
Spectral Width: -2 to 12 ppm
-
Number of Scans: 16-32
-
Relaxation Delay (d1): 2 seconds
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled with NOE (zgpg30)
-
Spectral Width: -10 to 220 ppm
-
Number of Scans: 1024 or more for adequate signal-to-noise
-
Relaxation Delay (d1): 2 seconds
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption line shapes.
-
Calibrate the chemical shift axis to the internal standard (TMS at 0.00 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.
-
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can provide structural information through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound.
Rationale for Mass Spectrometry
-
Molecular Weight Confirmation: ESI-MS in positive ion mode will readily protonate the basic nitrogen atoms of the piperazine ring, yielding a prominent [M+H]⁺ ion, which confirms the molecular weight.
-
Isotopic Pattern: The presence of a bromine atom will result in a characteristic isotopic pattern for the molecular ion peak, with two peaks of nearly equal intensity separated by 2 m/z units ([M+H]⁺ and [M+H+2]⁺), providing definitive evidence for the presence of bromine.[3]
-
Fragmentation Analysis (MS/MS): Collision-induced dissociation (CID) of the [M+H]⁺ ion can provide valuable structural information by revealing characteristic fragmentation patterns of the piperazine and bromopyridine moieties.[4][5][6]
Expected Mass Spectrometry Data
| Parameter | Expected Value |
| Molecular Formula | C₉H₁₂BrN₃ |
| Molecular Weight | 242.12 g/mol |
| Monoisotopic Mass | 241.0215 g/mol |
| [M+H]⁺ (Monoisotopic) | 242.0293 m/z |
| [M+H+2]⁺ (Monoisotopic) | 244.0272 m/z |
Experimental Protocol for ESI-MS
-
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.
-
-
Instrumentation (LC-MS or Direct Infusion):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 - 4.5 kV
-
Nebulizer Gas (N₂): 30-40 psi
-
Drying Gas (N₂) Flow: 8-12 L/min
-
Drying Gas Temperature: 300-350 °C
-
Mass Range: 50-500 m/z
-
-
Data Analysis:
-
Identify the [M+H]⁺ and [M+H+2]⁺ ions and confirm the isotopic pattern characteristic of a monobrominated compound.
-
If performing MS/MS, select the [M+H]⁺ ion for fragmentation and analyze the resulting product ions to confirm the structure.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for determining the purity of a compound and for quantifying any impurities. A reversed-phase HPLC method with UV detection is generally suitable for the analysis of this compound due to its aromatic chromophore.
Rationale for HPLC Analysis
-
Purity Assessment: HPLC provides a high-resolution separation of the main compound from any impurities, allowing for accurate purity determination by area percent.
-
Method Validation: A validated HPLC method is crucial for quality control in a drug development setting, ensuring the method is accurate, precise, linear, and robust.[7][8]
HPLC Method Protocol
Caption: Key parameters for the HPLC analysis of this compound.
-
Sample Preparation:
-
Prepare a diluent of 50:50 (v/v) acetonitrile and water.
-
Accurately weigh and dissolve an appropriate amount of this compound in the diluent to achieve a final concentration of approximately 0.5 mg/mL.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 10% B
-
2-12 min: 10% to 90% B
-
12-15 min: 90% B
-
15.1-18 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
UV Detection: 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of this compound using the area percent method:
-
% Purity = (Area of main peak / Total area of all peaks) x 100
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.
Rationale for FTIR Analysis
-
Functional Group Confirmation: The FTIR spectrum will show characteristic absorption bands for the N-H bond of the secondary amine in the piperazine ring, C-H bonds of the aromatic and aliphatic portions, C=N and C=C bonds of the pyridine ring, and the C-Br bond.[9][10][11][12]
Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3300 - 3500 | N-H stretch | Secondary amine (Piperazine) |
| 3000 - 3100 | C-H stretch | Aromatic (Pyridine) |
| 2800 - 3000 | C-H stretch | Aliphatic (Piperazine) |
| 1550 - 1650 | C=N, C=C stretch | Aromatic ring (Pyridine) |
| 1000 - 1200 | C-N stretch | Amine |
| 500 - 600 | C-Br stretch | Bromo-aromatic |
Experimental Protocol for FTIR Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Instrument Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
-
Data Analysis:
-
Collect the spectrum and identify the characteristic absorption bands corresponding to the functional groups of the molecule.
-
Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound, which can be compared to the theoretical values calculated from the molecular formula.
Rationale for Elemental Analysis
-
Empirical Formula Confirmation: Good agreement between the experimentally determined and calculated elemental composition provides strong evidence for the purity and correctness of the assigned molecular formula.
Theoretical vs. Expected Results
| Element | Theoretical % | Acceptable Range |
| Carbon (C) | 44.65 | ± 0.4% |
| Hydrogen (H) | 5.00 | ± 0.4% |
| Nitrogen (N) | 17.36 | ± 0.4% |
Protocol for Elemental Analysis
This analysis is typically performed using a dedicated CHN analyzer.
-
Sample Preparation:
-
Accurately weigh 1-3 mg of the dried sample into a tin capsule.
-
-
Instrumentation:
-
The sample is combusted at high temperatures in an oxygen-rich environment.
-
The resulting gases (CO₂, H₂O, N₂) are separated by gas chromatography and quantified using a thermal conductivity detector.
-
-
Data Analysis:
-
Compare the experimental weight percentages of C, H, and N to the theoretical values. The results should be within ±0.4% of the theoretical values for a pure sample.
-
References
- 1. One moment, please... [revroum.lew.ro]
- 2. mdpi.com [mdpi.com]
- 3. Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. jocpr.com [jocpr.com]
- 8. researchgate.net [researchgate.net]
- 9. Piperazine(110-85-0) IR Spectrum [m.chemicalbook.com]
- 10. dev.spectrabase.com [dev.spectrabase.com]
- 11. researchgate.net [researchgate.net]
- 12. Pyridine, 3-bromo- [webbook.nist.gov]
Application Note: A Robust HPLC Method for the Analysis of 1-(5-Bromopyridin-3-yl)piperazine
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-(5-Bromopyridin-3-yl)piperazine. This compound is a key intermediate in pharmaceutical synthesis, and its purity is critical for the quality of final active pharmaceutical ingredients (APIs). The developed method utilizes reversed-phase chromatography with UV detection, providing excellent selectivity and sensitivity. The protocol herein is designed for researchers, quality control analysts, and drug development professionals, offering a comprehensive guide from sample preparation to data analysis, grounded in established chromatographic principles.
Introduction
This compound is a heterocyclic compound incorporating both a bromopyridine and a piperazine moiety. These structural features are common in a variety of pharmacologically active molecules. The piperazine ring, in particular, is a prevalent scaffold in drug discovery.[1][2] Given its role as a critical building block, a validated analytical method to assess the purity and stability of this compound is essential for ensuring the quality and safety of pharmaceutical products.
The primary challenge in the HPLC analysis of this molecule lies in its polarity. The piperazine group imparts significant hydrophilicity, which can lead to poor retention on traditional reversed-phase columns.[3][4][5] This application note describes a method that overcomes this challenge by employing a polar-modified stationary phase and an optimized mobile phase, ensuring reproducible and accurate results.
Experimental
Materials and Reagents
-
Analyte: this compound reference standard (>98% purity)
-
Acetonitrile (ACN): HPLC grade or higher
-
Methanol (MeOH): HPLC grade or higher
-
Water: Deionized (DI) water, filtered through a 0.22 µm filter
-
Formic Acid (FA): LC-MS grade (≥99%)
-
Ammonium Acetate: HPLC grade (≥98%)
Instrumentation
A standard HPLC system equipped with the following components was used:
-
Quaternary or Binary Solvent Delivery System
-
Autosampler with injection volume capability of 1-100 µL
-
Column Thermostat
-
Photodiode Array (PDA) or UV-Vis Detector
Chromatographic Conditions
The selection of chromatographic parameters is critical for achieving the desired separation. The rationale for each choice is provided below:
-
HPLC Column: A polar-embedded or polar-endcapped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm) is recommended.
-
Rationale: Standard C18 columns can suffer from poor retention and peak shape for polar, basic compounds like piperazine derivatives due to strong interactions with residual silanols and "phase collapse" in highly aqueous mobile phases.[6][7] Polar-embedded or endcapped columns contain functional groups that improve the "wettability" of the stationary phase and shield the silanols, leading to better retention and peak symmetry for polar analytes.[7]
-
-
Mobile Phase:
-
Solvent A: 10 mM Ammonium Acetate in Water + 0.1% Formic Acid (pH ≈ 3.5)
-
Solvent B: Acetonitrile + 0.1% Formic Acid
-
Rationale: A buffered mobile phase is crucial for controlling the ionization state of the basic piperazine moiety (pKa values for piperazine are around 5.35 and 9.73).[5] At a pH of 3.5, the piperazine nitrogens will be protonated, leading to consistent interactions with the stationary phase. Formic acid aids in protonation and improves peak shape. Ammonium acetate is a volatile buffer, making this method compatible with mass spectrometry (LC-MS) if desired. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency.
-
-
Elution Mode: Isocratic or Gradient. A gradient elution is recommended for analyzing samples with potential impurities of varying polarities.
-
Isocratic Elution: 70% Solvent A / 30% Solvent B
-
Gradient Elution: 95% A to 50% A over 10 minutes
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Rationale: Maintaining a constant column temperature ensures reproducible retention times and improves peak shape by reducing mobile phase viscosity.
-
-
Detection Wavelength: 254 nm
-
Rationale: The bromopyridine ring contains a chromophore that absorbs UV light. While a full UV scan using a PDA detector is recommended to determine the optimal wavelength, 254 nm is a common starting point for aromatic and heterocyclic compounds.[5]
-
-
Injection Volume: 5 µL
The overall workflow for the HPLC analysis is depicted in the following diagram:
Caption: HPLC analysis workflow from preparation to data processing.
Protocols
Preparation of Standard Solution
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable diluent (e.g., 50:50 Water:Acetonitrile). This yields a stock solution of 100 µg/mL.
-
Further dilute the stock solution to prepare working standards for calibration. A common range is 1-50 µg/mL.
-
Causality: Using a diluent similar in composition to the initial mobile phase conditions prevents peak distortion upon injection.
-
Preparation of Sample Solution
-
Accurately weigh a sample containing this compound and dissolve it in the chosen diluent to achieve a target concentration within the calibration range (e.g., 20 µg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter before transferring it to an HPLC vial.
-
Trustworthiness: Filtering removes particulates that could clog the HPLC column or tubing, ensuring the longevity of the system and the integrity of the analysis.
-
HPLC System Setup and Analysis
-
System Equilibration: Purge the HPLC system with the initial mobile phase composition for at least 15-20 minutes or until a stable baseline is achieved.
-
Sequence Setup: Create a sequence in the chromatography data system (CDS) software including blanks, calibration standards, and samples.
-
Injection: Inject the samples and standards onto the column.
-
Data Acquisition: Acquire the chromatograms for the duration of the run time.
Results and Discussion
A successful separation will yield a sharp, symmetrical peak for this compound, well-resolved from any impurities. The expected retention time will depend on the exact column and mobile phase composition but should be in the range of 3-8 minutes under the proposed conditions.
Typical Chromatographic Data
| Parameter | Expected Value |
| Retention Time (t_R) | 3 - 8 minutes |
| Tailing Factor (T_f) | 0.9 - 1.5 |
| Theoretical Plates (N) | > 2000 |
| Linearity (R²) | ≥ 0.999 |
| LOD / LOQ | Method-dependent, typically low µg/mL |
Method Validation and System Suitability
For routine use in a regulated environment, the method should be validated according to ICH guidelines. Key validation parameters include:
-
Specificity: Ensure the peak is free from interference from impurities or degradation products.
-
Linearity: Demonstrate a linear relationship between concentration and peak area over the desired range.
-
Accuracy & Precision: Assess the closeness of the measured value to the true value and the reproducibility of the results.
-
Robustness: Evaluate the method's performance under small, deliberate variations in parameters (e.g., pH, column temperature, mobile phase composition).
A system suitability test (SST) must be performed before each analytical run by injecting a standard solution multiple times. The %RSD for retention time and peak area should be within acceptable limits (typically <2%).
The logical flow for method development and validation is illustrated below:
Caption: Logical progression from method development to routine analysis.
Conclusion
The HPLC method described in this application note provides a reliable and robust solution for the analysis of this compound. By carefully selecting a polar-modified stationary phase and an acidic buffered mobile phase, the challenges associated with the analysis of this polar compound are effectively addressed. This method is suitable for purity assessment, stability testing, and quality control applications in the pharmaceutical industry.
References
- 1. jocpr.com [jocpr.com]
- 2. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 3. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 4. researchgate.net [researchgate.net]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. chromatographyonline.com [chromatographyonline.com]
Application Note: Structural Elucidation of 1-(5-Bromopyridin-3-yl)piperazine using ¹H and ¹³C NMR Spectroscopy
Abstract
This document provides a comprehensive guide to the acquisition, processing, and interpretation of Nuclear Magnetic Resonance (NMR) spectra for the structural characterization of 1-(5-Bromopyridin-3-yl)piperazine. As a key intermediate in pharmaceutical and materials science research, unambiguous structural verification and purity assessment are paramount.[1] We present detailed, field-proven protocols for ¹H NMR, ¹³C NMR, and ancillary 2D NMR experiments, designed for researchers, scientists, and drug development professionals. The causality behind experimental choices is explained to ensure both methodological robustness and data integrity.
Introduction: The Analytical Challenge
This compound is a heterocyclic compound featuring two distinct ring systems: an electron-deficient substituted pyridine ring and a flexible, saturated piperazine ring. This combination presents a unique analytical challenge, requiring precise NMR techniques to resolve and assign signals corresponding to each distinct chemical environment. NMR spectroscopy is the definitive method for this task, offering detailed insights into molecular connectivity and conformation in solution.[2] This guide establishes a self-validating workflow for achieving accurate and reproducible spectral data.
Figure 1: Chemical Structure and Atom Numbering Scheme for this compound.
Experimental Design and Rationale
The successful acquisition of high-quality NMR data hinges on a meticulously planned experimental setup. The following sections detail the protocols and the scientific reasoning behind each step.
Sample Preparation Protocol
The quality of the final spectrum is directly dependent on the initial sample preparation. The choice of solvent is critical for ensuring analyte solubility and minimizing interference from solvent signals.
Protocol Steps:
-
Analyte Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial.
-
Solvent Selection & Dissolution: Add 0.6-0.7 mL of a suitable deuterated solvent.
-
Chloroform-d (CDCl₃): A common choice for many organic molecules. It is relatively non-polar.
-
Dimethyl Sulfoxide-d₆ (DMSO-d₆): Recommended if solubility in CDCl₃ is poor. Its higher polarity can be advantageous. The residual water peak in DMSO-d₆ can exchange with the piperazine N-H proton, which can be a useful diagnostic tool.
-
-
Homogenization: Gently vortex or sonicate the vial until the sample is fully dissolved.
-
Transfer: Using a clean pipette, transfer the solution into a standard 5 mm NMR tube.
-
Internal Standard (Optional): Tetramethylsilane (TMS) is the standard reference (0.00 ppm). Modern spectrometers can reliably reference spectra to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm), making the addition of TMS often unnecessary.[3]
Causality: Proper concentration ensures a good signal-to-noise ratio without causing issues like signal broadening due to aggregation. The deuterated solvent is essential as it is "invisible" in ¹H NMR, preventing a massive solvent peak from obscuring analyte signals.[4]
NMR Spectrometer Setup & Acquisition
The following protocols are based on a standard 400 MHz NMR spectrometer but can be adapted for other field strengths.
The entire process, from sample preparation to final data analysis, follows a logical sequence designed for accuracy and validation.
¹H NMR is the primary experiment for identifying the number and connectivity of protons.
| Parameter | Recommended Value | Rationale |
| Spectrometer Freq. | 400 MHz | Standard field strength for routine analysis. |
| Pulse Program | zg30 | A standard 30° pulse angle reduces experiment time without significant signal loss. |
| Spectral Width | 16 ppm (-2 to 14 ppm) | Encompasses the full range of expected proton signals. |
| Acquisition Time | ~2.0 s | Provides adequate resolution for resolving fine coupling patterns. |
| Relaxation Delay (d1) | 2.0 s | Allows for sufficient relaxation of protons, improving signal consistency. |
| Number of Scans | 8-16 | Averages out random noise to improve the signal-to-noise ratio. |
¹³C NMR provides crucial information about the carbon skeleton of the molecule. Due to the low natural abundance (~1.1%) of the ¹³C isotope, this experiment is inherently less sensitive than ¹H NMR.[1]
| Parameter | Recommended Value | Rationale |
| Spectrometer Freq. | 101 MHz (on a 400 MHz system) | Standard corresponding ¹³C frequency. |
| Pulse Program | zgpg30 | Standard proton-decoupled experiment to produce singlets for each carbon, simplifying the spectrum. |
| Spectral Width | 240 ppm (-10 to 230 ppm) | Covers the entire range of organic carbon chemical shifts. |
| Acquisition Time | ~1.0 s | A balance between resolution and experiment time. |
| Relaxation Delay (d1) | 2.0 s | Standard delay for qualitative spectra. |
| Number of Scans | 256-1024 | A significantly higher number of scans is required to achieve an adequate signal-to-noise ratio. |
Spectral Data Interpretation
The interpretation of NMR spectra involves analyzing chemical shifts, signal integrations, and spin-spin coupling patterns to piece together the molecular structure.
Expected ¹H NMR Spectral Data
The proton spectrum can be divided into two main regions: the aromatic pyridine region and the aliphatic piperazine region.
| Assignment | Expected δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Notes |
| H-2 | 8.30 - 8.45 | d (doublet) | ~2.5 Hz | 1H | Most downfield due to proximity to the ring nitrogen. Shows small meta-coupling to H-6. |
| H-6 | 8.15 - 8.30 | dd (doublet of doublets) | ~2.5, ~0.5 Hz | 1H | Coupled to both H-2 (meta) and H-4 (para). |
| H-4 | 7.40 - 7.55 | t (triplet-like) | ~2.5 Hz | 1H | Appears as a triplet due to similar meta-coupling to H-2 and H-6. |
| H-2', H-6' | 3.20 - 3.35 | t (triplet) | ~5.0 Hz | 4H | Protons on carbons attached to the pyridine ring; deshielded by the aromatic system. |
| H-3', H-5' | 3.05 - 3.20 | t (triplet) | ~5.0 Hz | 4H | Protons on carbons adjacent to the secondary amine. |
| N-H | 1.80 - 2.50 | br s (broad singlet) | - | 1H | Chemical shift can be variable and concentration-dependent. May exchange with D₂O. |
Self-Validation Check: The ratio of integrations between the aromatic signals (total 3H) and the aliphatic piperazine signals (total 8H) should be 3:8. Any significant deviation may indicate the presence of impurities.
Expected ¹³C NMR Spectral Data
The proton-decoupled ¹³C spectrum will show sharp singlets for each unique carbon environment.
| Assignment | Expected δ (ppm) | Notes |
| C-5 | 110 - 120 | Carbon bearing the bromine atom. Signal may be of lower intensity. |
| C-3 | 150 - 155 | Carbon attached to the piperazine nitrogen; significantly deshielded. |
| C-2 | 140 - 145 | Aromatic carbon adjacent to the ring nitrogen. |
| C-6 | 145 - 150 | Aromatic carbon adjacent to the ring nitrogen. |
| C-4 | 125 - 130 | Aromatic CH carbon. |
| C-2', C-6' | 48 - 52 | Piperazine carbons attached to the pyridine ring. |
| C-3', C-5' | 45 - 48 | Piperazine carbons adjacent to the secondary amine. |
Advanced Structural Verification with 2D NMR
For unambiguous assignment, especially in complex molecules, 2D NMR techniques are invaluable.[2]
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would show correlations between H-2/H-4/H-6 on the pyridine ring and between the protons on adjacent carbons within the piperazine ring (e.g., H-2' with H-3').
-
HSQC (Heteronuclear Single Quantum Coherence): This powerful experiment correlates each proton directly to the carbon it is attached to. It provides a definitive link between the ¹H and ¹³C assignments, serving as the ultimate validation of the proposed structure. For example, the proton signal at ~3.25 ppm (H-2') would show a cross-peak to the carbon signal at ~50 ppm (C-2').
Conclusion
This application note provides a robust and scientifically grounded framework for the NMR analysis of this compound. By following the detailed protocols for sample preparation, data acquisition, and systematic interpretation, researchers can confidently elucidate its chemical structure and assess its purity. The integration of 1D and 2D NMR techniques, coupled with built-in validation checks, ensures a high degree of trustworthiness in the final analytical result, which is critical for applications in research and development.
References
High-Throughput Analysis of 1-(5-Bromopyridin-3-yl)piperazine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: This application note presents a detailed and robust method for the analysis of 1-(5-Bromopyridin-3-yl)piperazine using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). This compound is a heterocyclic compound that serves as a crucial building block in medicinal chemistry and drug discovery. Its accurate identification and quantification are paramount for reaction monitoring, purity assessment, and metabolic studies. This guide provides a comprehensive protocol, from sample preparation to data interpretation, highlighting the characteristic isotopic signature and fragmentation patterns of the molecule. The methodologies described herein are designed to be self-validating and are grounded in established analytical principles for similar compound classes.
Introduction and Scientific Background
This compound is a substituted piperazine derivative. The piperazine moiety is a common scaffold in many marketed drugs due to its favorable pharmacokinetic properties and ability to engage with various biological targets. The presence of a brominated pyridine ring makes this compound a versatile intermediate for further chemical modifications, such as cross-coupling reactions, in the synthesis of novel therapeutic agents.
Mass spectrometry is an indispensable tool for the structural elucidation and quantification of such molecules. The inherent sensitivity and selectivity of LC-MS/MS, particularly when operated in Multiple Reaction Monitoring (MRM) mode, allow for precise analysis even in complex matrices. A key structural feature of the target analyte is the bromine atom. Naturally occurring bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[1][2][3] This results in a highly characteristic isotopic pattern for the molecular ion, appearing as two peaks of nearly equal intensity separated by 2 m/z units, which serves as a definitive confirmation of the presence of a single bromine atom in the molecule or its fragments.[1][2]
This guide explains the causality behind the chosen analytical strategy, focusing on electrospray ionization (ESI) in positive mode, which is highly effective for compounds containing basic nitrogen atoms like those in the piperazine and pyridine rings.[4][5]
Experimental Workflow and Protocols
A systematic approach is essential for reproducible and accurate results. The workflow encompasses standard preparation, chromatographic separation, and mass spectrometric detection.
Overall Experimental Workflow
The logical flow of the analytical process is depicted below. This ensures a systematic progression from sample preparation to final data analysis and interpretation.
Caption: High-level workflow for the LC-MS/MS analysis of this compound.
Materials and Reagents
-
Analyte: this compound reference standard
-
Solvents: HPLC or LC-MS grade Methanol, Acetonitrile, and Water
-
Mobile Phase Additive: Formic acid (≥99% purity)
-
Equipment:
Standard Solution Preparation Protocol
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution. This stock is stable for several weeks when stored at 2-8°C.
-
Intermediate Stock Solution (10 µg/mL): Pipette 100 µL of the primary stock solution into a 10 mL volumetric flask and dilute to the mark with 50:50 (v/v) methanol:water.
-
Working Standard Solutions (e.g., 1-1000 ng/mL): Prepare a series of calibration standards by serially diluting the intermediate stock solution with 50:50 (v/v) methanol:water. These solutions should be prepared fresh daily for optimal accuracy.
LC-MS/MS Instrumental Method Protocol
The following parameters provide a robust starting point for analysis. Optimization may be required based on the specific instrumentation used. The choice of a C18 column is standard for retaining moderately polar compounds like piperazine derivatives.[7][8]
| Parameter | Recommended Setting | Rationale |
| Liquid Chromatography | ||
| Column | Reversed-Phase C18, 2.1 x 100 mm, 3.5 µm | Provides good retention and peak shape for piperazine-containing compounds.[4][8] |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidification promotes protonation of the analyte, enhancing ionization efficiency and improving peak shape.[6] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | A strong organic solvent for eluting the analyte from the reversed-phase column. |
| Gradient Program | 0-1 min: 5% B; 1-5 min: 5% to 95% B; 5-7 min: 95% B; 7.1-10 min: 5% B (re-equilibration) | A gradient ensures efficient elution and separation from potential impurities while maintaining a reasonable run time.[7] |
| Flow Rate | 0.3 mL/min | A typical flow rate for a 2.1 mm ID column, compatible with standard ESI sources. |
| Column Temperature | 40 °C | Elevated temperature reduces mobile phase viscosity and can improve peak symmetry. |
| Injection Volume | 5 µL | A small injection volume minimizes potential peak distortion. |
| Mass Spectrometry | ||
| Ionization Mode | Electrospray Ionization (ESI), Positive | The basic nitrogen atoms in the piperazine and pyridine rings are readily protonated.[7] |
| Capillary Voltage | +3.5 to +4.5 kV | Optimized to achieve stable and efficient ion generation. |
| Source Temperature | 120 - 150 °C | Prevents solvent condensation without causing thermal degradation of the analyte. |
| Desolvation Gas Temp. | 350 - 450 °C | Facilitates efficient solvent evaporation from the ESI droplets. |
| Desolvation Gas Flow | 600 - 800 L/hr | Aids in droplet desolvation. |
| Scan Modes | Full Scan (m/z 100-400) and Multiple Reaction Monitoring (MRM) | Full scan is used for initial identification and to confirm the isotopic pattern. MRM provides high sensitivity and selectivity for quantification.[7] |
Expected Results and Data Interpretation
Full Scan Mass Spectrum: The Bromine Isotopic Signature
The molecular formula of this compound is C₉H₁₂BrN₃. In positive ESI mode, the molecule will be protonated to form the [M+H]⁺ ion. Due to the two isotopes of bromine, two distinct molecular ion peaks will be observed.
| Isotope Combination | Monoisotopic Mass (Da) | Expected [M+H]⁺ m/z | Approximate Relative Abundance |
| C₉H₁₂⁷⁹Br N₃ | 241.0215 | 242.0288 | ~100% |
| C₉H₁₂⁸¹Br N₃ | 243.0194 | 244.0267 | ~98% |
The presence of this doublet at m/z 242 and 244 with nearly equal intensity is a definitive confirmation of a compound containing a single bromine atom.[1][3]
Tandem MS (MS/MS) and Fragmentation Pathway
Collision-Induced Dissociation (CID) of the protonated molecule ([M+H]⁺ at m/z 242) will induce fragmentation. The most probable fragmentation pathways involve the cleavage of the piperazine ring, as this is a common and well-documented behavior for piperazine derivatives.[8][9]
The proposed fragmentation for the ⁷⁹Br-containing precursor is outlined below. The fragmentation of the ⁸¹Br-containing precursor (m/z 244) will yield corresponding product ions that are 2 m/z units higher.
Caption: Proposed MS/MS fragmentation pathway for the [M+H]⁺ ion of this compound.
MRM Transition Selection for Quantification
For quantitative analysis, MRM provides unparalleled sensitivity and selectivity. Based on the fragmentation analysis, the following transitions are recommended. The most intense and stable fragment is typically chosen as the "quantifier," with a second fragment used as a "qualifier" for confirmation.
| Parameter | Quantifier Transition | Qualifier Transition | Rationale |
| Precursor Ion (Q1) | 242.0 | 242.0 | This is the monoisotopic [M+H]⁺ ion containing ⁷⁹Br. |
| Product Ion (Q3) | 199.0 | 172.0 | Ion at m/z 199.0 arises from a characteristic cleavage of the piperazine ring and is often abundant.[8] The ion at m/z 172.0 provides additional structural confirmation. |
| Collision Energy | ~15-25 eV | ~20-35 eV | These are typical starting values and should be optimized on the specific instrument to maximize the signal intensity of the product ions. |
Note: It is also valid to monitor the transitions from the ⁸¹Br precursor (244.0 → 201.0 and 244.0 → 174.0). The ratio of the signals from the 242.0 and 244.0 transitions should remain constant.
Method Validation and Troubleshooting
To ensure the trustworthiness of the results, a full method validation should be performed according to established guidelines, such as those from the Scientific Working Group for Forensic Toxicologists (SWGTOX) or the FDA.[10] This involves assessing specificity, linearity over the desired concentration range, limits of detection (LOD) and quantification (LOQ), intra- and inter-day precision, accuracy, and matrix effects.[4]
| Potential Issue | Possible Cause(s) | Suggested Solution(s) |
| No M/M+2 Isotopic Pattern | Incorrect compound injected; in-source fragmentation; wrong mass range scanned. | Verify sample identity. Lower source fragmentation parameters (e.g., cone voltage). Ensure the full scan range covers m/z 242-245. |
| Poor Peak Shape (Tailing) | Secondary interactions with column silanols; inappropriate mobile phase pH. | Ensure mobile phase contains 0.1% formic acid to keep the analyte fully protonated. Consider a column with end-capping. |
| Low Signal Intensity | Suboptimal ionization or fragmentation; sample degradation. | Optimize ESI source parameters (voltages, temperatures, gas flows). Optimize collision energy for each MRM transition. Prepare fresh standards. |
| Inconsistent Retention Time | Insufficient column equilibration; leak in the LC system; mobile phase composition issue. | Ensure the column is re-equilibrated for at least 3-5 column volumes at initial conditions. Check for pressure fluctuations. Prepare fresh mobile phases. |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the analysis of this compound by LC-MS/MS. By leveraging the characteristic bromine isotopic pattern for identification and specific MRM transitions for quantification, this method offers high confidence and accuracy. The detailed steps and explanations of the underlying principles enable researchers, scientists, and drug development professionals to readily implement and adapt this workflow for their specific analytical needs, contributing to the efficient progression of research and development projects.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyridine N-oxide and pyridine-d5 N-oxide: an electrospray/tandem mass spectrometric study carried out at high mass resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 9. mdpi.com [mdpi.com]
- 10. DSpace [open.bu.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(5-Bromopyridin-3-yl)piperazine
Welcome to the technical support center for the synthesis of 1-(5-Bromopyridin-3-yl)piperazine. This critical building block is a key intermediate in the development of numerous pharmaceutical agents. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, actionable insights into optimizing its synthesis, troubleshooting common issues, and ensuring high yield and purity.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common and effective synthetic routes for preparing this compound?
The most prevalent and industrially scalable method for synthesizing this compound is the Buchwald-Hartwig amination .[1] This palladium-catalyzed cross-coupling reaction provides a direct and high-yielding route from 3,5-dibromopyridine and piperazine.[2]
An alternative, though often lower-yielding or requiring harsher conditions, is a direct Nucleophilic Aromatic Substitution (SNAr). However, the electron-deficient nature of the pyridine ring is often insufficient to activate the C3-position for substitution by a neutral amine like piperazine without significant thermal input, which can lead to side products. The Buchwald-Hartwig approach offers milder conditions and greater functional group tolerance.[1]
Q2: Which specific Buchwald-Hartwig catalyst system do you recommend for this transformation?
The choice of ligand is paramount for a successful coupling.[3] For the amination of an electron-deficient heteroaryl halide like 3,5-dibromopyridine, sterically hindered and electron-rich phosphine ligands are crucial for high yields.[4]
| Catalyst/Ligand Combination | Typical Base | Solvent | Temperature (°C) | Key Considerations |
| Pd₂(dba)₃ / XPhos | NaOt-Bu, K₃PO₄ | Toluene, Dioxane | 80-110 | Excellent for electron-deficient bromopyridines. XPhos is a robust, general-purpose ligand. |
| Pd(OAc)₂ / RuPhos | NaOt-Bu, LHMDS | Toluene, THF | 80-110 | RuPhos is particularly effective for coupling secondary amines.[5] |
| Pd₂(dba)₃ / (±)-BINAP | NaOt-Bu | Toluene | 100 | A "second generation" ligand that improves rates and yields over simpler phosphines.[2][6] |
| tBuBrettPhos-Pd Precatalyst | Cs₂CO₃, K₃PO₄ | t-BuOH/H₂O | 80-100 | Precatalysts offer convenience and are often more air-stable, facilitating easier reaction setup.[7] |
Expert Insight: While strong bases like NaOt-Bu often give the fastest reaction rates, they can be incompatible with sensitive functional groups.[5] For substrates with base-labile groups, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are preferred, though this may require slightly higher catalyst loadings or longer reaction times.
Q3: How can I selectively achieve mono-substitution of 3,5-dibromopyridine with piperazine?
Achieving high selectivity for the mono-arylated product over the bis-arylated byproduct is a common challenge. The key is to control the stoichiometry.
-
Piperazine Equivalents: Using a slight excess of 3,5-dibromopyridine (e.g., 1.2 to 1.5 equivalents) relative to piperazine can favor mono-substitution. Conversely, using piperazine as the limiting reagent is critical.
-
Slow Addition: Adding the piperazine solution slowly to the reaction mixture containing the catalyst and the dibromopyridine can help maintain a low concentration of the amine, further suppressing the second amination event.
-
Protecting Groups: While adding steps, using N-Boc-piperazine is a highly effective strategy.[4] The Boc group deactivates the second nitrogen, ensuring mono-arylation. The Boc group can then be efficiently removed under acidic conditions.
Section 2: Troubleshooting Guide
This section addresses specific experimental failures in a direct question-and-answer format.
Q4: My reaction yield is consistently low (<40%). What are the most likely causes and how do I troubleshoot?
Low yield is a frequent issue that can stem from several factors. A systematic approach is essential for diagnosis.
// Troubleshooting loops reagent_quality -> start [label="Issue Found:\nReplace/Purify", style=dashed, color="#5F6368"]; atmosphere -> start [label="Issue Found:\nImprove Technique", style=dashed, color="#5F6368"]; catalyst -> start [label="Issue Found:\nUse New Catalyst/Ligand", style=dashed, color="#5F6368"]; conditions -> start [label="Issue Found:\nOptimize Parameters", style=dashed, color="#5F6368"]; } ondot
Detailed Troubleshooting Steps:
-
Reagent Purity and Stoichiometry:
-
Piperazine: Piperazine is hygroscopic. Water can hydrolyze the active catalyst and interfere with the base. Use freshly opened, anhydrous piperazine or dry it thoroughly under vacuum.
-
Solvent: Anhydrous solvents (Toluene, Dioxane) are critical. Ensure they are properly dried and degassed to remove oxygen, which deactivates the Pd(0) catalyst.[3]
-
Base: Sodium tert-butoxide is also highly sensitive to moisture. Use a fresh bottle from a glovebox or dry box if possible.
-
-
Inert Atmosphere:
-
The active Pd(0) catalyst is highly sensitive to oxygen.[3] The reaction vessel must be rigorously purged with an inert gas (Argon or Nitrogen). A standard procedure is to evacuate and backfill the flask three times.[4]
-
Solvents should be degassed by sparging with an inert gas for 15-30 minutes before use.
-
-
Catalyst and Ligand Integrity:
-
Catalyst Deactivation: The pyridine nitrogen itself can coordinate to the palladium center, inhibiting catalytic activity.[3] Using sterically bulky ligands like XPhos or RuPhos helps prevent this inhibitory binding.
-
Ligand Oxidation: Phosphine ligands are susceptible to oxidation. If your ligand is old or has been exposed to air, its effectiveness will be compromised.
-
Palladium Black: The formation of a black precipitate (palladium black) is a clear sign of catalyst decomposition and a failed reaction.[8] This is often caused by oxygen or impurities.
-
Q5: I'm observing a significant amount of debrominated starting material (3-bromopyridine). What causes this and how can I prevent it?
This side reaction is known as hydrodehalogenation and is a common pitfall in palladium-catalyzed cross-couplings.[2][3] It occurs when the palladium-aryl intermediate reacts with a hydride source instead of the amine.
Prevention Strategies:
-
Hydride Sources: The "hydride" can come from various sources:
-
Solvents: Ethereal solvents like THF can be a source. Toluene is generally a better choice.
-
Base: Using tert-butoxide bases can sometimes contribute through decomposition pathways. If hydrodehalogenation is severe, switching to a weaker inorganic base like K₃PO₄ or Cs₂CO₃ can be effective.[3]
-
Water/Moisture: Rigorously dry all reagents and solvents.
-
-
Ligand Choice: Chelating (bidentate) phosphine ligands like BINAP or DPPF can sometimes suppress β-hydride elimination pathways compared to monodentate ligands.[6]
Q6: My reaction stalls and does not go to completion, even after extended time. What should I investigate?
A stalled reaction often points to catalyst deactivation or inhibition.[3]
-
Catalyst Poisoning: Trace impurities containing sulfur or other coordinating functional groups can irreversibly bind to the palladium, killing the catalyst.[5] Ensure high-purity reagents and clean glassware.
-
Product Inhibition: In some cases, the product itself can coordinate more strongly to the palladium than the starting materials, slowing down or stopping the catalytic cycle. This can sometimes be overcome by increasing the reaction temperature or adding a fresh portion of the catalyst.
-
Insufficient Base: Ensure at least 1.4-2.0 equivalents of a strong base are used to facilitate the deprotonation step, which is crucial for regenerating the active catalyst.
Section 3: Optimized Experimental Protocol
This protocol provides a reliable, step-by-step methodology for the synthesis using an N-Boc protected piperazine to ensure mono-arylation.
Synthesis of tert-butyl 4-(5-bromopyridin-3-yl)piperazine-1-carboxylate
Materials:
-
3,5-Dibromopyridine (1.0 equiv)
-
tert-butyl piperazine-1-carboxylate (N-Boc-piperazine) (0.9 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
XPhos (3.0 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add 3,5-dibromopyridine, N-Boc-piperazine, Pd₂(dba)₃, XPhos, and NaOt-Bu.
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with dry Argon. Repeat this cycle three times to ensure a completely inert atmosphere.[4]
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the pure N-Boc protected product.
-
Deprotection (Optional): To obtain the final product, dissolve the purified intermediate in a suitable solvent (e.g., Dichloromethane or Dioxane) and treat with a strong acid like Trifluoroacetic Acid (TFA) or HCl until the reaction is complete. Neutralize and extract to isolate this compound.
References
- 1. orbit.dtu.dk [orbit.dtu.dk]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 1-(5-Bromopyridin-3-yl)piperazine
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges with the purification of 1-(5-Bromopyridin-3-yl)piperazine (CAS: 412347-30-9). The content is structured in a question-and-answer format to directly address common issues, offering not just protocols, but the underlying chemical principles to empower effective troubleshooting and optimization.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
The two most effective and widely applicable methods for purifying this compound are silica gel column chromatography and recrystallization. The choice depends on the scale of your synthesis, the nature of the impurities, and the required final purity. Liquid-liquid extraction is also a crucial step in the initial workup to remove inorganic salts and highly polar or non-polar impurities.
Q2: What are the likely impurities I might encounter in my crude product?
The impurity profile depends heavily on the synthetic route. A common synthesis involves the nucleophilic aromatic substitution of 3,5-dibromopyridine with piperazine. Based on this, likely impurities include:
-
Unreacted Starting Materials: 3,5-dibromopyridine and piperazine.
-
Di-substituted Byproduct: 1,4-bis(5-bromopyridin-3-yl)piperazine, where a second molecule of the pyridine couples to the other nitrogen of the piperazine ring.
-
Positional Isomers: If the starting material contained other dibromopyridine isomers, you might have isomeric products.
-
Residual Solvents: Solvents used in the reaction and workup (e.g., DMF, Dioxane, Toluene, Ethyl Acetate).
Q3: How should I assess the purity of my final product?
Purity should be assessed using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative analysis of purity. Thin-Layer Chromatography (TLC) is excellent for rapid, qualitative assessment during purification. Further characterization by Nuclear Magnetic Resonance (¹H NMR) spectroscopy and Mass Spectrometry (MS) will confirm the structure and identify any remaining impurities.
Q4: What are the recommended storage conditions for purified this compound?
The purified compound, which is a solid, should be stored in a tightly sealed container in a cool, dry, and dark place to ensure its long-term stability.
Troubleshooting Guide: Column Chromatography
The basic nitrogen atoms in both the pyridine and piperazine rings can interact strongly with acidic silanol groups on the surface of standard silica gel. This interaction is a primary cause of common chromatography issues.
Q: My compound is streaking badly or showing severe peak tailing on the TLC plate and column. How can I fix this?
A: This is the most common issue for basic compounds like yours. The basic nitrogens are interacting too strongly with the acidic silica gel surface.
-
Causality: The lone pair of electrons on the nitrogen atoms forms strong hydrogen bonds with the surface Si-OH groups, leading to a secondary, non-ideal retention mechanism. This causes a portion of the analyte molecules to lag behind the main band, resulting in tailing.
-
Solution: Add a Basic Modifier. To suppress this unwanted interaction, add a small amount of a competing base to your eluent system.
-
Triethylamine (TEA): Add 0.1-1% triethylamine to your mobile phase. The TEA will preferentially interact with the acidic silanol groups, effectively masking them from your compound.[1]
-
Ammonia: A solution of 1-2% methanol saturated with ammonia in dichloromethane can also be effective.
-
Q: I can't find a solvent system that gives good separation between my product and an impurity on TLC.
A: This indicates the polarity of your product and the impurity are very similar.
-
Solution 1: Systematic Solvent Screening. Don't randomly mix solvents. Test single solvents of varying polarity first (e.g., Hexane, Toluene, Dichloromethane, Diethyl Ether, Ethyl Acetate). Then, create binary mixtures, gradually increasing the proportion of the more polar solvent. A good starting point for many pyridine derivatives is a mixture of hexanes and ethyl acetate.
-
Solution 2: Change the Stationary Phase. If silica gel fails, consider using a different stationary phase.
-
Alumina (Neutral or Basic): Alumina can offer different selectivity for basic compounds.
-
Reversed-Phase Silica (C18): This separates compounds based on hydrophobicity rather than polarity. You would use polar solvents like water/acetonitrile or water/methanol as the eluent.
-
Q: My compound is not moving off the baseline, even with 100% ethyl acetate.
A: Your eluent system is not polar enough to move the compound.
-
Solution: Increase the eluent polarity by adding methanol. Start with a mobile phase of 99:1 Ethyl Acetate:Methanol and gradually increase the methanol content. Remember to add your basic modifier (like TEA) to the methanol portion. A common polar system is Dichloromethane/Methanol (e.g., 95:5 or 90:10) with 0.1-1% TEA.
Troubleshooting Guide: Recrystallization
Q: My compound "oils out" instead of forming crystals when the solution cools. What should I do?
A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point, or when the concentration is too high. The compound separates as a liquid phase instead of a solid crystal lattice.
-
Causality: The high concentration of the solute lowers its melting point, and if this is below the temperature of the solution, it will separate as a liquid. Impurities can also suppress the melting point and inhibit crystallization.
-
Solution 1: Reheat and Add More Solvent. Reheat the mixture until the oil redissolves completely. Add a small amount of additional hot solvent to lower the saturation point, then allow it to cool much more slowly.
-
Solution 2: Use a Solvent/Anti-Solvent System. Dissolve the compound in a minimum amount of a "good" solvent in which it is highly soluble (e.g., Dichloromethane, Ethyl Acetate, or warm Ethanol). Then, slowly add a "poor" or "anti-solvent" in which it is insoluble (e.g., Hexanes, Heptane, or Water) dropwise at an elevated temperature until the solution becomes persistently cloudy. Add a drop or two of the good solvent to clarify, then cool slowly. This controlled reduction in solubility is often more effective at promoting crystal growth.
Q: No crystals form at all, even after the solution has cooled to room temperature and been chilled.
A: The solution may be supersaturated but lacks a nucleation point to initiate crystal formation.
-
Solution 1: Scratching. Gently scratch the inside surface of the flask below the liquid level with a glass rod. The microscopic imperfections on the glass provide nucleation sites for crystals to begin forming.
-
Solution 2: Seeding. If you have a tiny crystal of the pure product, add it to the cooled solution. This "seed crystal" acts as a template for further crystal growth.
-
Solution 3: Reduce Solvent Volume. If too much solvent was used, carefully evaporate a portion of it under reduced pressure or with a gentle stream of nitrogen and then attempt to cool and crystallize again.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is a robust starting point. The optimal solvent system should first be determined by TLC analysis.
1. TLC System Development: a. Dissolve a small sample of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate). b. On a silica gel TLC plate, spot the crude material alongside any available standards (e.g., starting materials). c. Develop the plate in a test eluent system. A good starting point is 70:30 Hexane:Ethyl Acetate + 0.5% Triethylamine. d. Visualize the plate under UV light (254 nm). e. Adjust the solvent ratio until the desired product has a Retention Factor (Rf) of approximately 0.25-0.35, with good separation from impurities.
2. Column Preparation and Loading: a. Select a column of appropriate size for your sample amount (a general rule is a 50:1 to 100:1 ratio of silica weight to crude product weight). b. Pack the column with silica gel as a slurry in the initial, low-polarity mobile phase. c. Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane or methanol). Add a small amount of silica gel (approx. 2-3 times the weight of your product) to this solution. Evaporate the solvent completely to get a dry, free-flowing powder. d. Carefully add the dry powder to the top of the packed column.
3. Elution and Fraction Collection: a. Begin eluting with the determined mobile phase. b. Collect fractions and monitor their composition by TLC. c. Combine the fractions containing the pure product. d. Evaporate the solvent under reduced pressure to yield the purified this compound.
Protocol 2: Purification by Recrystallization
Since specific solubility data is not widely published, a solvent screening is the first step.
1. Solvent Screening (Small Scale): a. Place ~20-30 mg of your crude product into several small test tubes. b. To each tube, add a different solvent dropwise at room temperature (see table below for suggestions). c. If the compound dissolves readily at room temperature, the solvent is too good for single-solvent recrystallization but may be useful as the "good" solvent in a solvent/anti-solvent pair. d. If the compound is insoluble at room temperature, heat the tube gently. If it dissolves when hot but precipitates upon cooling, you have found a good candidate for single-solvent recrystallization. e. If it remains insoluble even when hot, it is a poor solvent and may be a candidate for an "anti-solvent."
| Solvent | Polarity Index | Boiling Point (°C) | Comments |
| Hexane/Heptane | 0.1 | 69 / 98 | Good potential as an anti-solvent. |
| Toluene | 2.4 | 111 | Try for single-solvent crystallization. |
| Dichloromethane | 3.1 | 40 | Likely too good a solvent; use for chromatography or as "good" solvent. |
| Ethyl Acetate | 4.4 | 77 | Good candidate for single-solvent or as part of a pair with hexanes. |
| Isopropanol | 3.9 | 82 | Good candidate for single-solvent crystallization. |
| Ethanol | 4.3 | 78 | Good candidate for single-solvent crystallization. |
| Methanol | 5.1 | 65 | May be too good a solvent; try cooling to very low temperatures. |
| Water | 10.2 | 100 | Likely an effective anti-solvent. |
2. Recrystallization Procedure (Example with Ethanol): a. Place the crude this compound in an Erlenmeyer flask. b. Add a minimal amount of hot ethanol while stirring until the solid just dissolves. c. If the solution is colored, you may add a small amount of activated charcoal and hot filter the solution to remove colored impurities. d. Allow the solution to cool slowly to room temperature. e. Once crystals begin to form, place the flask in an ice bath for 30 minutes to maximize recovery. f. Collect the crystals by vacuum filtration, washing with a small amount of ice-cold ethanol. g. Dry the purified crystals under vacuum.
Workflow & Logic Diagrams
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for common column chromatography issues.
References
Technical Support Center: Synthesis of 1-(5-Bromopyridin-3-yl)piperazine
Welcome to the technical support center for the synthesis of 1-(5-Bromopyridin-3-yl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during this synthetic procedure. The information provided herein is a synthesis of established chemical principles and practical, field-proven insights to ensure the successful and efficient production of your target compound.
Introduction to the Synthesis
The synthesis of this compound typically commences from 3,5-dibromopyridine and piperazine. The two primary synthetic strategies employed for this transformation are Nucleophilic Aromatic Substitution (SNAr) and the more contemporary Palladium-catalyzed Buchwald-Hartwig amination. The choice between these methods often depends on the desired scale, available resources, and tolerance for specific reaction conditions. Both pathways, however, are susceptible to the formation of characteristic side products that can complicate purification and reduce yields. This guide will address the troubleshooting of these issues in a practical, question-and-answer format.
Troubleshooting Common Issues
This section addresses specific problems you may encounter during the synthesis and provides actionable solutions based on chemical principles.
Question 1: My reaction has produced a significant amount of a higher molecular weight byproduct that is difficult to separate from the desired product. What is it and how can I prevent its formation?
Answer:
This is a very common issue in this synthesis, and the high molecular weight byproduct is almost certainly 1,4-bis(5-bromopyridin-3-yl)piperazine .
-
Causality: Piperazine is a symmetrical molecule with two secondary amine nucleophiles. If the stoichiometry is not carefully controlled, a single piperazine molecule can react with two molecules of 3,5-dibromopyridine, leading to the formation of the double-arylated side product. This is particularly prevalent when the reaction is run with a 1:1 molar ratio of 3,5-dibromopyridine to piperazine.
-
Preventative Measures:
-
Use of Excess Piperazine: The most straightforward solution is to use a significant excess of piperazine (typically 3-5 equivalents or more). This statistically favors the mono-arylation of piperazine. While effective, this approach requires the removal of a large amount of unreacted piperazine during workup.
-
Mono-protected Piperazine: A more elegant and often cleaner approach is to use a mono-protected piperazine, such as N-Boc-piperazine. The tert-butyloxycarbonyl (Boc) group effectively blocks one of the amine functionalities, ensuring that only mono-arylation can occur. The Boc-protected product is then easily deprotected under acidic conditions to yield the desired this compound. This method is highly recommended for achieving high purity and simplifying purification.
-
-
Purification Strategy for Contaminated Product: If you have already generated a mixture containing the di-substituted byproduct, careful column chromatography on silica gel is the most common purification method. A gradient elution, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, may resolve the two compounds. The di-substituted product is significantly less polar than the mono-substituted product.
Question 2: I am performing a Buchwald-Hartwig amination and my mass spectrum shows a significant peak corresponding to 3-bromopyridine. What is causing this and how can I minimize it?
Answer:
The presence of 3-bromopyridine indicates a hydrodehalogenation side reaction, a known issue in some Buchwald-Hartwig couplings.
-
Causality: Hydrodehalogenation is the replacement of the bromine atom on your starting material with a hydrogen atom. This can occur through several mechanisms within the palladium catalytic cycle. One common pathway is the β-hydride elimination from the palladium-amido complex, which can compete with the desired reductive elimination step that forms the C-N bond[1]. The resulting palladium-hydride species can then react with another molecule of 3,5-dibromopyridine to produce 3-bromopyridine.
-
Preventative Measures:
-
Optimize the Ligand: The choice of phosphine ligand is critical in a Buchwald-Hartwig reaction. Sterically hindered and electron-rich ligands, such as XPhos or RuPhos, can promote the desired reductive elimination over competing side reactions. If you are observing significant hydrodehalogenation, consider screening different ligands.
-
Control the Temperature: Running the reaction at an excessively high temperature can promote side reactions. It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate[2].
-
Choice of Base: The strength and nature of the base can influence the reaction outcome. While strong bases like sodium tert-butoxide are common, they can sometimes promote side reactions. It may be beneficial to screen other bases such as cesium carbonate or potassium phosphate.
-
Use a Pre-catalyst: Using a well-defined palladium pre-catalyst can sometimes lead to a cleaner reaction with fewer side products compared to generating the active catalyst in situ from a palladium source like Pd2(dba)3.
-
Question 3: My reaction is very slow and gives a low yield, even after prolonged heating. What could be the problem?
Answer:
A sluggish reaction or low yield can stem from several factors, often related to reagent quality or reaction setup.
-
Causality and Solutions:
-
Inadequate Base: In Buchwald-Hartwig reactions, the base is crucial for deprotonating the amine and regenerating the active catalyst. Ensure your base is anhydrous and of high purity. Sodium tert-butoxide, for example, is hygroscopic and its effectiveness can be diminished if it has absorbed moisture.
-
Catalyst Deactivation: The palladium catalyst can be sensitive to air and moisture. Ensure your reaction is set up under an inert atmosphere (argon or nitrogen) and that your solvents are anhydrous and degassed.
-
Poor Solubility: If your reagents are not fully dissolved in the chosen solvent, the reaction will be slow. Consider a different solvent system or gentle heating to ensure all components are in solution. For Buchwald-Hartwig reactions, toluene and dioxane are common solvents.
-
Microwave Irradiation: For Nucleophilic Aromatic Substitution (SNAr) reactions, which can be sluggish, employing microwave heating can dramatically reduce reaction times and improve yields compared to conventional heating[3].
-
Question 4: My purified product streaks badly on TLC and during column chromatography, making purification difficult. How can I improve the chromatography?
Answer:
The basic nature of the piperazine and pyridine nitrogen atoms in your product can cause poor chromatographic behavior on standard silica gel.
-
Causality: Silica gel is slightly acidic. The basic nitrogen atoms in your product can interact strongly with the acidic silanol groups on the silica surface, leading to tailing or streaking. In some cases, this can even lead to product degradation on the column.
-
Solutions:
-
Basified Eluent: The most common and effective solution is to add a small amount of a basic modifier to your eluent system. Triethylamine (0.1-1%) is a popular choice. This neutralizes the acidic sites on the silica gel, leading to sharper peaks and better separation.
-
Alternative Stationary Phases: If basifying the eluent is not sufficient, consider using a different stationary phase. Alumina (neutral or basic) can be a good alternative for the purification of basic compounds.
-
Salt Formation and Filtration: In some cases, it may be possible to precipitate your product as a salt (e.g., hydrochloride salt) from the reaction mixture, which can be a simple and effective purification method, especially on a larger scale.
-
Frequently Asked Questions (FAQs)
-
Q: Which method is better for this synthesis: SNAr or Buchwald-Hartwig amination?
-
A: Both methods have their merits. SNAr is often simpler in terms of reagents (no catalyst or ligand required) but may necessitate harsher conditions (high temperatures)[3]. Buchwald-Hartwig amination is generally more versatile and can be performed under milder conditions, but requires careful optimization of the catalyst, ligand, and base[1][4]. For small-scale synthesis, Buchwald-Hartwig is often preferred for its higher efficiency and milder conditions.
-
-
Q: Can I use an unprotected piperazine in a Buchwald-Hartwig reaction?
-
A: Yes, but as discussed in Troubleshooting Question 1, you will likely need to use a large excess of piperazine to minimize the formation of the di-substituted byproduct. Using a mono-protected piperazine like N-Boc-piperazine is a more controlled approach.
-
-
Q: What are the typical yields for this reaction?
-
A: Yields can vary significantly depending on the chosen method and optimization. With proper control of stoichiometry and reaction conditions, yields of 60-80% are achievable.
-
-
Q: What analytical techniques are recommended for monitoring the reaction and characterizing the product?
-
A: Thin-Layer Chromatography (TLC) is excellent for monitoring the progress of the reaction. For product characterization, 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy will confirm the structure, and Mass Spectrometry (MS) will confirm the molecular weight. High-Performance Liquid Chromatography (HPLC) is recommended for assessing the purity of the final product.
-
Summary of Key Parameters
| Parameter | Buchwald-Hartwig Amination | Nucleophilic Aromatic Substitution (SNAr) |
| Starting Materials | 3,5-dibromopyridine, Piperazine (or mono-protected) | 3,5-dibromopyridine, Piperazine |
| Key Reagents | Palladium catalyst, Phosphine ligand, Base | Base (optional), High temperature |
| Common Solvents | Toluene, Dioxane | DMF, NMP, DMSO |
| Typical Temperature | 60-110 °C | 100-180 °C |
| Key Side Products | 1,4-bis(5-bromopyridin-3-yl)piperazine, 3-bromopyridine | 1,4-bis(5-bromopyridin-3-yl)piperazine |
| Advantages | Milder conditions, higher functional group tolerance | Simpler reagent profile |
| Disadvantages | Cost of catalyst/ligand, sensitivity to air/moisture | Harsher conditions, potentially lower yields |
Experimental Workflow Diagrams
Caption: General workflow for the Buchwald-Hartwig synthesis.
Caption: Main reaction pathways and common side products.
References
1-(5-Bromopyridin-3-yl)piperazine stability issues and degradation
Welcome to the technical support guide for 1-(5-Bromopyridin-3-yl)piperazine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with the stability and handling of this compound. Inconsistent experimental results can often be traced back to compound degradation.[1] This guide provides in-depth troubleshooting advice and foundational knowledge to ensure the integrity of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding the handling, storage, and properties of this compound.
Q1: What are the ideal storage conditions for solid this compound?
A1: For maximum stability, the solid compound should be stored in a tightly sealed, light-resistant container, preferably under an inert atmosphere (e.g., argon or nitrogen). It should be kept in a cool, dry, and well-ventilated area, away from incompatible substances.[2] For long-term storage, refrigeration (2-8°C) is recommended.[3]
Q2: My solid this compound has changed color (e.g., turned yellow or brown). What does this mean?
A2: A color change in the solid material is often a visual indicator of degradation.[1] The primary causes are typically oxidation from exposure to air or photodegradation from exposure to light.[1][2] The piperazine and bromopyridine moieties can both be susceptible to these processes.
Q3: What solvents are recommended for preparing stock solutions?
A3: Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are common choices for creating stock solutions of piperazine-containing compounds for biological assays. For organic synthesis, solvents like dichloromethane (DCM) or acetonitrile may be suitable, depending on the reaction conditions. Always ensure the solvent is anhydrous if the reaction is moisture-sensitive.
Q4: How stable is this compound in aqueous solutions?
A4: The stability of piperazine derivatives in aqueous solutions can be highly pH-dependent.[1] The piperazine moiety is basic, and solutions at non-optimal pH may accelerate degradation pathways like hydrolysis.[1][4] It is crucial to conduct a pH-stability profile if the compound will be in an aqueous buffer for an extended period.[1] Phenyl piperazines have shown significant degradation in biological matrices like whole blood, even under refrigerated conditions, after 6 months.[5]
Q5: Can I heat solutions of this compound?
A5: Caution should be exercised when heating. Piperazine itself undergoes thermal degradation at elevated temperatures (135-175°C).[6] While short-term heating for dissolution might be acceptable, prolonged exposure to high temperatures can lead to decomposition. The specific thermal stability of this compound should be determined empirically if high-temperature applications are necessary.
Part 2: Troubleshooting Experimental Issues
This section provides a structured approach to diagnosing and solving common problems encountered during experiments involving this compound.
Issue 1: Inconsistent or Non-Reproducible Biological Assay Results
Symptoms:
-
High variability between replicate wells.
-
Loss of compound activity over the course of an experiment.
-
Results differ significantly from previous batches.
Potential Cause: Inconsistent results are a classic sign of compound instability in the assay medium.[1] The compound may be degrading in your aqueous buffer, cell culture medium, or interacting with other assay components. Phenyl piperazines can be particularly unstable in biological fluids.[5]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent assay results.
Diagnostic Steps & Solutions:
-
Confirm Purity of Solid: Before troubleshooting the solution, confirm the purity of your solid starting material using HPLC or LC-MS (See Protocol P1).
-
Time-Course Stability Study: As outlined in the workflow, incubate the compound in your exact assay buffer/medium at the experimental temperature. Analyze aliquots at different time points (e.g., 0, 2, 8, 24 hours) by HPLC. A decrease in the parent compound's peak area or the appearance of new peaks confirms instability.
-
pH Optimization: The stability of piperazine derivatives is often pH-dependent.[1] If degradation is confirmed, perform a pH-stability profile by incubating the compound in buffers of varying pH (e.g., pH 5, 7.4, 8.5) to identify the most stable condition.[1]
-
Consider Salt Formulation: For improved aqueous stability and handling, consider converting the free base to a more stable salt form, such as a hydrochloride or citrate salt.[1]
Issue 2: Appearance of Unexpected Byproducts in a Chemical Reaction
Symptoms:
-
TLC or LC-MS analysis shows multiple unexpected spots/peaks.
-
Final product is difficult to purify.
-
Low yield of the desired product.
Potential Causes: The reactive nature of the bromopyridine moiety is a likely culprit. The C-Br bond can be labile under certain conditions, leading to side reactions.
-
Reductive Dehalogenation: The most common side reaction is the replacement of the bromine atom with a hydrogen atom.[7] This is especially prevalent if your reaction conditions involve:
-
Catalytic Hydrogenation: Reagents like H₂ with a palladium catalyst will readily cleave the C-Br bond.[8]
-
Strong Reducing Agents: Certain hydrides or other reducing agents can cause dehalogenation.
-
Trace Metal Contamination: Trace amounts of transition metals (e.g., palladium, copper) from previous reactions can catalyze this process.[9]
-
-
Halogen Dance: In the presence of strong bases (like organolithium reagents), the bromine atom can migrate to a different position on the pyridine ring before substitution occurs, a process known as a "halogen dance".[10]
-
Piperazine Reactivity: The secondary amine of the piperazine ring is a nucleophile and a base. It can participate in unintended side reactions if not properly protected, or it can act as a base to catalyze degradation.
Diagnostic Steps & Solutions:
-
Analyze Byproducts: Use LC-MS to determine the mass of the major byproduct. A mass difference of -79/81 Da (the isotopic mass of Br) compared to the starting material strongly suggests dehalogenation.
-
Review Reaction Conditions:
-
Incompatible Reagents: Cross-reference your reagents with the incompatibility table below. Avoid strong acids and oxidizing agents unless they are part of the intended reaction mechanism.[11]
-
Protecting Groups: If performing reactions on the pyridine ring, consider protecting the secondary amine of the piperazine (e.g., with a Boc group) to prevent its participation in side reactions.
-
Scrupulous Cleaning: Ensure all glassware is scrupulously clean and free of trace metal catalysts from prior experiments.
-
| Table 1: Incompatible Materials & Reagents | |
| Class | Examples |
| Strong Oxidizing Agents | Chromic acid, peroxides, permanganates, nitric acid[2][12] |
| Strong Acids | Concentrated sulfuric acid, nitric acid, perchloric acid[11] |
| Certain Metals | Active powdered metals (e.g., Mg, Na, K)[12], potential for catalytic dehalogenation with trace Pd, Cu[8][9] |
| Acid Anhydrides | Can react with the piperazine amine |
Part 3: In-Depth Technical Information
Potential Degradation Pathways
Understanding the likely degradation pathways is key to preventing them. For this compound, the two primary points of vulnerability are the bromopyridine ring and the piperazine ring.
Caption: Potential degradation pathways for this compound.
-
Dehalogenation of the Pyridine Ring: This involves the cleavage of the carbon-bromine bond.[7] The C-Br bond (dissociation energy ~293 kJ/mol) is significantly weaker than a C-Cl or C-F bond, making it the most likely halogen to be removed under reductive conditions.[7] This process can be catalyzed by transition metals or initiated by light.[9][13]
-
Oxidation of the Piperazine Ring: The nitrogen atoms in the piperazine ring are susceptible to oxidation, which can lead to the formation of N-oxides or other oxidative degradation products.[1] This is often accelerated by exposure to atmospheric oxygen and light.[1][2]
-
Thermal Degradation: At high temperatures, the piperazine ring can undergo complex degradation, potentially involving ring-opening reactions to form species like N-formylpiperazine or N-(2-aminoethyl) piperazine.
| Table 2: Common Degradants and Their Mass Spectrometry Signatures | ||
| Degradation Product | Plausible Cause | Expected Mass Change (from Parent) |
| 1-(Pyridin-3-yl)piperazine | Reductive Dehalogenation[7][8] | -79 / -81 Da |
| This compound N-oxide | Oxidation[1] | +16 Da |
| Hydroxylated Species | Oxidation | +16 Da |
| N-formylpiperazine | Thermal Degradation[6] | (Fragment, not direct product) |
Recommended Analytical Methods for Purity Assessment
Regularly assessing the purity of your compound is the best way to ensure experimental integrity.
-
High-Performance Liquid Chromatography (HPLC): This is the primary method for purity analysis.
-
Column: A C18 reversed-phase column is standard.
-
Mobile Phase: A gradient of water and acetonitrile (or methanol) is typically used.
-
Additive: Due to the basic nature of the piperazine moiety, peak tailing can be an issue. Adding a small amount of an acid modifier like trifluoroacetic acid (TFA, 0.1%) or formic acid (0.1%) to the mobile phase is critical for sharp, symmetrical peaks. Alternatively, an amine modifier like triethylamine can be used.[1]
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying unknown peaks that appear in your HPLC chromatogram. By providing the mass of the impurity, it allows for the confident identification of degradation products like the dehalogenated species.
Part 4: Experimental Protocols
Protocol P1: Standard Operating Procedure for Stock Solution Preparation
Objective: To prepare a high-concentration stock solution for use in subsequent experiments while minimizing degradation.
Materials:
-
This compound (solid)
-
Anhydrous DMSO (or other suitable solvent)
-
Analytical balance
-
Amber glass vial with a PTFE-lined screw cap
-
Argon or nitrogen gas line (optional, but recommended)
Procedure:
-
Weighing: Tare a clean, dry amber vial on an analytical balance. Carefully weigh the desired amount of solid this compound directly into the vial. Record the exact mass.
-
Solvent Addition: Calculate the volume of solvent needed to reach the target concentration. Add the appropriate volume of anhydrous DMSO to the vial.
-
Dissolution: Cap the vial tightly and vortex or sonicate gently until the solid is completely dissolved. Avoid excessive heating.
-
Inerting (Optional): Briefly flush the headspace of the vial with argon or nitrogen gas before sealing the cap tightly. This displaces oxygen and reduces the risk of oxidative degradation.[1]
-
Storage: Store the stock solution at -20°C or -80°C. Aliquoting the stock into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.
Protocol P2: General Method for HPLC Purity Analysis
Objective: To assess the purity of a sample of this compound and detect the presence of potential impurities or degradants.
Instrumentation & Reagents:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Sample prepared in a 50:50 mixture of Mobile Phase A:B
Procedure:
-
Sample Preparation: Prepare a sample of your compound at approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile or DMSO), then dilute it 10-fold with the 50:50 mobile phase mixture.
-
HPLC Method:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (or an empirically determined λ_max)
-
Gradient:
-
0-2 min: 5% B
-
2-17 min: 5% to 95% B
-
17-20 min: 95% B
-
20-21 min: 95% to 5% B
-
21-25 min: 5% B (re-equilibration)
-
-
-
Analysis: Run the sample. The purity is calculated as the percentage of the main peak's area relative to the total area of all peaks in the chromatogram. The presence of significant secondary peaks indicates impurities or degradation. The dehalogenated product, being less polar, would be expected to have a longer retention time than the parent compound under these reversed-phase conditions.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. FCKeditor - Resources Browser [midyear.aza.org]
- 4. isaacpub.org [isaacpub.org]
- 5. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 7. Dehalogenation - Wikipedia [en.wikipedia.org]
- 8. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 9. scribd.com [scribd.com]
- 10. Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- 12. List of Incompatible Chemicals – Laboratory Safety [wp.stolaf.edu]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting 1-(5-Bromopyridin-3-yl)piperazine Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for palladium-catalyzed cross-coupling reactions involving 1-(5-bromopyridin-3-yl)piperazine. The unique structure of this substrate, featuring both a pyridine and a piperazine nitrogen, presents specific challenges that require careful consideration of reaction parameters to achieve successful outcomes.
I. Understanding the Challenges: The Dual Nature of this compound
The primary challenge in coupling reactions with this compound stems from the presence of two basic nitrogen centers. The pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[1][2] The secondary amine of the piperazine ring can also interact with the catalyst or, in some cases, act as a competing nucleophile. Mitigating these effects is crucial for a successful coupling reaction.
II. Frequently Asked Questions (FAQs)
Q1: My palladium-catalyzed coupling reaction with this compound is showing low to no product yield. What are the first things I should check?
A1: When faced with low or no yield, a systematic check of your reaction setup and reagents is the first step.
-
Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. Ensure your reaction vessel was properly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen).[3]
-
Reagent Quality: Verify the purity and dryness of your solvent, base, and coupling partner. Moisture can significantly hinder the reaction.[3]
-
Catalyst Activity: Ensure your palladium source and ligand are active. If using a Pd(II) precatalyst, its reduction to the active Pd(0) species may be inefficient. Consider using a pre-activated Pd(0) source or a more robust precatalyst system.[3]
Q2: Do I need to protect the N-H of the piperazine ring before performing the coupling reaction?
A2: While N-protection (e.g., with a Boc group) is a valid strategy to prevent potential side reactions involving the piperazine nitrogen, it may not always be necessary.[4] The feasibility of direct coupling depends on the specific reaction conditions and the nucleophilicity of your coupling partner. It is often possible to achieve selective coupling at the C-Br bond without protection. We recommend attempting the reaction with the unprotected piperazine first. If you observe side products related to the piperazine nitrogen or experience persistent low yields, then employing a protecting group should be considered.
Q3: How do I choose the right ligand for my coupling reaction with this substrate?
A3: Ligand selection is critical to prevent catalyst poisoning by the pyridine nitrogen.[1] Bulky, electron-rich phosphine ligands are generally recommended. These ligands shield the palladium center, preventing strong coordination with the pyridine nitrogen. Excellent choices for C-N and C-C couplings with nitrogen-containing heterocycles include:
-
Biarylphosphine ligands: XPhos, SPhos, RuPhos, and BrettPhos.
-
N-Heterocyclic Carbenes (NHCs): These can also be effective alternatives to phosphine ligands.
Q4: Which palladium precatalyst is best for this type of substrate?
A4: Using a well-defined palladium precatalyst can lead to more reliable and reproducible results compared to generating the active catalyst in situ. Precatalysts ensure efficient generation of the active Pd(0) species. For challenging substrates like this compound, consider using advanced generation (G3 or G4) Buchwald precatalysts or NHC-palladium precatalysts.
III. In-Depth Troubleshooting Guides
This section provides detailed troubleshooting for specific coupling reactions, addressing common problems with potential causes and actionable solutions.
A. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[5][6]
Problem: Low or No Product Yield
| Potential Cause | Explanation | Recommended Solution |
| Catalyst Inhibition | The pyridine and/or piperazine nitrogen is coordinating to the palladium center, deactivating the catalyst. | 1. Switch to a Bulky Ligand: Use a sterically hindered biarylphosphine ligand like XPhos, RuPhos, or BrettPhos.[5] 2. Increase Ligand:Pd Ratio: A slight excess of the ligand can sometimes help maintain catalyst activity. |
| Incorrect Base Selection | The base may not be strong enough to deprotonate the amine coupling partner, or it may be causing substrate decomposition. | 1. Use a Strong, Non-nucleophilic Base: Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices.[6] 2. Consider Weaker Bases for Sensitive Substrates: If your substrate is base-sensitive, try potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), though this may require higher reaction temperatures. |
| Poor Substrate Reactivity | Steric hindrance on your amine coupling partner can slow down the reaction. | 1. Increase Reaction Temperature: Gradually increase the temperature in 10-20 °C increments. 2. Use a More Active Catalyst System: Consider a more advanced generation precatalyst. |
Problem: Formation of Side Products
| Side Product | Potential Cause | Recommended Solution |
| Hydrodehalogenation (C-Br bond reduction) | Catalyst decomposition or the presence of water can lead to the reduction of the starting material. | 1. Ensure Strictly Anhydrous Conditions: Use freshly distilled, dry solvents and dry reagents. 2. Lower the Reaction Temperature: High temperatures can promote catalyst decomposition. |
| Homocoupling of the Amine | This can occur if the oxidative addition of the aryl bromide is slow. | 1. Optimize Catalyst Loading: Ensure an appropriate catalyst concentration. 2. Screen Different Ligands: A different ligand may promote the desired catalytic cycle more efficiently. |
B. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds.[7]
Problem: Low or No Product Yield
| Potential Cause | Explanation | Recommended Solution |
| Catalyst Inhibition | The nitrogen atoms in the substrate are poisoning the palladium catalyst. | 1. Use Bulky, Electron-Rich Ligands: Similar to the Buchwald-Hartwig reaction, ligands like XPhos or SPhos can be effective. 2. Employ a Palladium Precatalyst: This can help ensure the formation of the active catalyst. |
| Inefficient Transmetalation | The transfer of the organic group from the boron reagent to the palladium center is a critical step and can be slow. | 1. Base Selection is Key: The base activates the boronic acid.[7] Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective. 2. Add Water: Suzuki couplings often benefit from the presence of a small amount of water in the solvent system (e.g., dioxane/water). |
Problem: Formation of Side Products
| Side Product | Potential Cause | Recommended Solution |
| Protodeboronation | The boronic acid reacts with a proton source (like water) to give the corresponding arene, consuming your starting material. This is more common with electron-deficient heteroaryl boronic acids. | 1. Use Anhydrous Conditions (if possible): This can minimize the source of protons. 2. Use a Milder Base: A very strong base can sometimes accelerate this side reaction. 3. Use Boronic Esters: Pinacol esters of boronic acids are often more stable to protodeboronation. |
| Homocoupling | Two molecules of the boronic acid or two molecules of the aryl bromide couple together. The presence of oxygen can promote the homocoupling of boronic acids. | 1. Thoroughly Degas the Reaction Mixture: Remove any dissolved oxygen. 2. Optimize Reaction Conditions: Adjusting the temperature or catalyst loading can sometimes disfavor homocoupling. |
C. Sonogashira Coupling
The Sonogashira coupling is used to form C-C bonds between sp² and sp carbons.[8][9]
Problem: Low or No Product Yield
| Potential Cause | Explanation | Recommended Solution |
| Catalyst System Issues | Sonogashira couplings typically require a dual catalyst system of a palladium complex and a copper(I) salt (e.g., CuI) as a co-catalyst.[8] | 1. Ensure Fresh Catalysts: Both the palladium and copper catalysts should be fresh and active. 2. Ligand Choice: Phosphine ligands like PPh₃ are commonly used. For challenging substrates, more specialized ligands may be necessary. |
| Sluggish Reaction with Aryl Bromide | Aryl bromides are generally less reactive than aryl iodides in Sonogashira couplings. | 1. Increase Reaction Temperature: This can help to drive the reaction to completion. 2. Consider a More Active Palladium Source: A more reactive catalyst may be needed for the less reactive aryl bromide. |
| Base Incompatibility | The base is crucial for deprotonating the terminal alkyne. | 1. Use a Suitable Amine Base: Triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH) are commonly used. 2. Ensure Base is in Excess: A sufficient excess of the amine base is needed to act as both a base and a solvent in some cases. |
Problem: Formation of Side Products
| Side Product | Potential Cause | Recommended Solution |
| Glaser Coupling (Alkyne Homocoupling) | The terminal alkyne couples with itself, especially in the presence of oxygen. | 1. Maintain a Strictly Inert Atmosphere: Thoroughly degas the reaction mixture and keep it under argon or nitrogen. 2. Optimize Copper Catalyst Loading: Too much copper can sometimes promote this side reaction. |
IV. Recommended Starting Protocols
The following are suggested starting conditions for coupling reactions with this compound. These should be considered as a starting point and may require optimization.
Protocol 1: Suzuki-Miyaura Coupling
This protocol is adapted from a successful procedure for a structurally similar piperazinyl-bromopyridine.
-
Reactants:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
-
Catalyst System:
-
Pd(PPh₃)₄ (5 mol%)
-
-
Base:
-
Na₂CO₃ (2.0 equiv)
-
-
Solvent:
-
THF/H₂O (4:1 ratio)
-
-
Procedure:
-
To a dried reaction vessel, add this compound, the arylboronic acid, and Na₂CO₃.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add the THF/H₂O solvent mixture and the Pd(PPh₃)₄ catalyst.
-
Stir the reaction at room temperature for 24 hours or at reflux for 3-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, perform an appropriate aqueous workup and purify by column chromatography.
-
Protocol 2: Buchwald-Hartwig Amination
This is a general protocol for the amination of heteroaryl bromides.[10]
-
Reactants:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
-
Catalyst System:
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
-
Base:
-
NaOtBu (1.4 equiv)
-
-
Solvent:
-
Toluene (anhydrous, degassed)
-
-
Procedure:
-
To an oven-dried Schlenk flask, add Pd₂(dba)₃ and XPhos.
-
Seal the flask, evacuate, and backfill with an inert gas three times.
-
Add NaOtBu and this compound.
-
Add toluene, followed by the amine coupling partner.
-
Heat the reaction to 80-110 °C with vigorous stirring, monitoring by TLC or LC-MS.
-
After completion, cool the reaction, filter through celite, and perform an appropriate workup and purification.
-
Protocol 3: Sonogashira Coupling
This is a general protocol for the Sonogashira coupling of heteroaryl bromides.[7][11]
-
Reactants:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
-
Catalyst System:
-
Pd(PPh₃)₄ (5 mol%)
-
CuI (5 mol%)
-
-
Base/Solvent:
-
Triethylamine (Et₃N)
-
-
Procedure:
-
To a dried reaction vessel, add this compound and the catalysts.
-
Evacuate and backfill with an inert gas.
-
Add Et₃N and the terminal alkyne.
-
Stir the reaction at room temperature or heat to 50-80 °C, monitoring by TLC or LC-MS.
-
Upon completion, perform an appropriate workup and purification.
-
V. Visualizing the Troubleshooting Workflow
A systematic approach is key to resolving issues in your coupling reactions. The following diagram illustrates a general workflow for troubleshooting.
References
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. scispace.com [scispace.com]
- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. scirp.org [scirp.org]
Technical Support Center: Synthesis of 1-(5-Bromopyridin-3-yl)piperazine
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth information and troubleshooting advice for the synthesis of 1-(5-Bromopyridin-3-yl)piperazine, a key building block in pharmaceutical research. This resource is designed to be a practical aid in the laboratory, addressing common challenges and offering alternative synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent and well-established methods for the synthesis of this compound involve the cross-coupling of 3,5-dibromopyridine with piperazine. The two primary approaches are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[1][2] Both methods have their advantages and are chosen based on factors like available equipment, desired scale, and tolerance of functional groups.
Q2: I am observing a significant amount of 1,4-bis(5-bromopyridin-3-yl)piperazine as a byproduct. How can I favor the mono-substituted product?
A2: The formation of the di-substituted byproduct is a common challenge due to the presence of two reactive secondary amine groups in piperazine. To promote mono-substitution, you can employ several strategies:
-
Use a large excess of piperazine: Employing a 5- to 10-fold excess of piperazine relative to 3,5-dibromopyridine will statistically favor the mono-arylation product.
-
Slow addition of the electrophile: Adding the 3,5-dibromopyridine to the reaction mixture at a low temperature can help control the reaction and minimize the formation of the di-substituted product.
-
Utilize a mono-protected piperazine: The use of a mono-protected piperazine, such as N-Boc-piperazine, is a highly effective strategy.[3] The Boc protecting group can be subsequently removed under acidic conditions to yield the desired product.
Q3: My Buchwald-Hartwig amination of 3,5-dibromopyridine is giving a low yield. What are the likely causes?
A3: Low yields in the Buchwald-Hartwig amination of bromopyridines can stem from several factors. A primary concern with pyridine-containing substrates is the potential for the pyridine nitrogen to coordinate with the palladium catalyst, leading to catalyst poisoning.[4] Other common issues include:
-
Suboptimal ligand choice: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the reaction. For electron-deficient substrates like bromopyridines, bulky, electron-rich phosphine ligands are often preferred.
-
Incorrect base selection: The choice of base is critical. While strong, non-coordinating bases like sodium tert-butoxide are common, they can sometimes lead to side reactions with sensitive substrates. Weaker bases like cesium carbonate or potassium phosphate may be more suitable in such cases.[5]
-
Air and moisture sensitivity: Buchwald-Hartwig reactions are sensitive to air and moisture, which can deactivate the catalyst. Ensuring anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon) is crucial for success.[4]
Q4: Are there any viable alternative synthetic routes to this compound that do not involve a metal-catalyzed cross-coupling reaction?
A4: Yes, alternative routes exist, although they may be less common than the cross-coupling methods. One potential alternative is a nucleophilic aromatic substitution (SNAr) reaction. However, SNAr reactions with unactivated aryl halides like 3,5-dibromopyridine typically require harsh conditions (high temperatures and pressures) and may not be as efficient.[6] Another approach involves starting from 3-amino-5-bromopyridine. This can be achieved through a diazotization reaction followed by a Sandmeyer-type reaction with piperazine, although this method can also present challenges with regioselectivity and yield.[7]
Troubleshooting Guides
Buchwald-Hartwig Amination of 3,5-Dibromopyridine with Piperazine
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no conversion | Catalyst poisoning by the pyridine nitrogen.[4] | Use a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos) to shield the palladium center. |
| Inactive catalyst. | Use a fresh, high-quality palladium precursor and ligand. Consider using a pre-catalyst. | |
| Insufficiently inert atmosphere.[4] | Ensure all glassware is oven-dried and the reaction is performed under a positive pressure of nitrogen or argon. Use degassed solvents. | |
| Formation of de-brominated byproduct | β-hydride elimination from an intermediate palladium-amido complex.[1] | Optimize the ligand and base combination. Lowering the reaction temperature may also help. |
| Presence of protic impurities. | Use anhydrous solvents and reagents. | |
| Di-substitution of piperazine | Stoichiometry of reactants. | Use a large excess of piperazine or employ a mono-protected piperazine (e.g., N-Boc-piperazine).[3] |
Ullmann Condensation of 3,5-Dibromopyridine with Piperazine
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no conversion | Inactive copper catalyst.[5] | Use a fresh, high-purity copper(I) salt (e.g., CuI, CuBr). Consider in-situ activation of the copper catalyst.[5] |
| Unsuitable ligand.[5] | Screen various ligands such as N-methylglycine, 1,10-phenanthroline, or L-proline.[5] | |
| Reaction temperature is too low.[2] | Gradually increase the reaction temperature. Traditional Ullmann reactions often require higher temperatures than modern ligand-accelerated versions.[2] | |
| Formation of side products (e.g., debromination) | Presence of protic impurities.[5] | Ensure the use of anhydrous solvents and reagents.[5] |
| Poor reproducibility | Heterogeneous nature of some copper catalysts. | Ensure efficient stirring to maintain a consistent reaction mixture. Consider using a soluble copper catalyst system. |
Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination of 3,5-Dibromopyridine with N-Boc-piperazine
This protocol is adapted from established procedures for the Buchwald-Hartwig amination of aryl halides.[3]
Materials:
-
3,5-Dibromopyridine
-
N-Boc-piperazine
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous toluene
-
Nitrogen or Argon gas
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add 3,5-dibromopyridine (1.0 eq), N-Boc-piperazine (1.2 eq), and sodium tert-butoxide (1.4 eq).
-
In a separate glovebox or under a positive pressure of inert gas, add palladium(II) acetate (0.02 eq) and XPhos (0.04 eq).
-
Seal the flask with a septum and evacuate and backfill with nitrogen or argon three times.
-
Add anhydrous, degassed toluene via syringe to achieve a concentration of approximately 0.1-0.2 M.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield N-Boc-1-(5-bromopyridin-3-yl)piperazine.
-
The Boc-protected product can then be deprotected using standard conditions (e.g., trifluoroacetic acid in dichloromethane) to afford the final product.
Protocol 2: Ullmann Condensation of 3,5-Dibromopyridine with Piperazine
This protocol is a generalized procedure based on modern Ullmann-type couplings.[5]
Materials:
-
3,5-Dibromopyridine
-
Piperazine
-
Copper(I) iodide (CuI)
-
L-Proline
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Nitrogen or Argon gas
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add 3,5-dibromopyridine (1.0 eq), piperazine (5.0 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and potassium carbonate (2.0 eq).
-
Seal the flask and evacuate and backfill with nitrogen or argon three times.
-
Add anhydrous DMSO via syringe.
-
Heat the reaction mixture to 120 °C and stir for 24-48 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Alternative Synthetic Routes
Nucleophilic Aromatic Substitution (SNAr)
While challenging for unactivated aryl halides, SNAr can be a viable option under certain conditions. The reaction of 3,5-dibromopyridine with piperazine would likely require high temperatures (e.g., >150 °C) and a polar aprotic solvent like DMSO or NMP.[6] Microwave-assisted synthesis could also be explored to accelerate this reaction.[8]
Synthesis from 3-Amino-5-bromopyridine
An alternative approach begins with 3-amino-5-bromopyridine.[9] This route involves a two-step process:
-
Diazotization: The amino group of 3-amino-5-bromopyridine is converted to a diazonium salt using sodium nitrite in the presence of a strong acid (e.g., HBr) at low temperatures.
-
Sandmeyer-type reaction: The diazonium salt is then reacted with piperazine. This step can be challenging and may require careful optimization of reaction conditions to achieve a reasonable yield.[7]
Visualizing the Workflow
Buchwald-Hartwig Amination Workflow
Caption: A general experimental workflow for the Buchwald-Hartwig amination.
Ullmann Condensation Workflow
Caption: A typical workflow for an Ullmann condensation reaction.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. d-nb.info [d-nb.info]
- 7. heteroletters.org [heteroletters.org]
- 8. Microwave-assisted synthesis of coumarin based 1,3,5-triazinyl piperazines and piperidines and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
Technical Support Center: Scaling Up 1-(5-Bromopyridin-3-yl)piperazine Production
Welcome to the technical support center for the synthesis and scale-up of 1-(5-Bromopyridin-3-yl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this key pharmaceutical intermediate. The following content, structured in a question-and-answer format, provides in-depth troubleshooting advice and scientifically grounded explanations to ensure the successful and efficient scale-up of your synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: Which synthetic route is most suitable for the large-scale production of this compound?
For the synthesis of N-arylpiperazines, two primary methods are generally considered: Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig amination.
-
Nucleophilic Aromatic Substitution (SNAr): This method is often cost-effective but typically requires an electron-deficient aromatic ring to facilitate the reaction. In the case of this compound, the pyridine ring is somewhat electron-deficient, but the reaction may require harsh conditions (high temperatures and pressures) which can be challenging to manage on a large scale.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a versatile and widely used method for forming C-N bonds.[1] It generally proceeds under milder conditions than SNAr and is compatible with a broader range of substrates. For the synthesis of this compound, the Buchwald-Hartwig amination is often the preferred method for scale-up due to its efficiency and milder reaction conditions.[2]
Recommendation for Scale-Up: The Buchwald-Hartwig amination is generally the more robust and scalable method for producing this compound, offering better control over the reaction and typically higher yields under manageable conditions.
Troubleshooting Guide 1: Low Yield of this compound in Buchwald-Hartwig Reaction
Question: We are experiencing low yields in the Buchwald-Hartwig amination of 5-bromopyridine with piperazine. What are the potential causes and how can we optimize the reaction?
Root Cause Analysis:
Low yields in a Buchwald-Hartwig amination can stem from several factors, including inefficient catalytic activity, competing side reactions, and suboptimal reaction parameters. The key is a systematic optimization of the reaction components.
Troubleshooting Steps:
-
Catalyst and Ligand Selection: The choice of palladium source and phosphine ligand is critical. For electron-deficient heteroaryl halides like 5-bromopyridine, bulky and electron-rich phosphine ligands are often necessary to promote the key steps of the catalytic cycle.[3]
-
Recommendation: If you are using a first-generation ligand like P(o-tolyl)3, consider switching to more advanced biarylphosphine ligands such as XPhos, SPhos, or RuPhos. These ligands are known to improve reaction rates and yields for challenging substrates.[4]
-
-
Base Selection: The base plays a crucial role in the deprotonation of the amine and the overall efficiency of the catalytic cycle. The choice of base can significantly impact the reaction outcome.[2]
-
Recommendation: Sodium tert-butoxide (NaOtBu) is a commonly used strong base that is effective in many Buchwald-Hartwig reactions. However, if side reactions are an issue, weaker bases like cesium carbonate (Cs2CO3) or potassium phosphate (K3PO4) should be evaluated.
-
-
Solvent Choice: The solvent must be anhydrous and capable of dissolving the reactants and catalyst system.
-
Recommendation: Toluene and dioxane are common solvents for Buchwald-Hartwig aminations. If solubility is an issue, a more polar aprotic solvent like tetrahydrofuran (THF) can be considered.
-
-
Temperature Optimization: Pyridine substrates often require elevated temperatures to achieve a good reaction rate.
-
Recommendation: A typical temperature range for these reactions is 80-110 °C. If the reaction is sluggish, a gradual increase in temperature may be beneficial. However, be aware that higher temperatures can also promote side reactions.
-
Comparative Table of Reaction Conditions:
| Parameter | Condition A (Suboptimal) | Condition B (Optimized) | Rationale for Change |
| Palladium Source | Pd(OAc)2 | Pd2(dba)3 | Pd2(dba)3 is a more reliable Pd(0) source. |
| Ligand | P(o-tolyl)3 | XPhos or RuPhos | Bulky, electron-rich ligands enhance catalytic activity for heteroaryl halides.[4] |
| Base | K2CO3 | NaOtBu or Cs2CO3 | Stronger bases can improve reaction rates, while Cs2CO3 can be milder.[2] |
| Solvent | THF | Toluene or Dioxane | Higher boiling point solvents are often more effective. |
| Temperature | 65 °C | 100 °C | Higher temperatures are often required for pyridine substrates. |
Experimental Workflow for Optimization:
Caption: Troubleshooting workflow for low yield.
Troubleshooting Guide 2: Formation of Significant Side Products
Question: Our synthesis is producing significant amounts of 1,4-bis(5-bromopyridin-3-yl)piperazine and 3-bromopyridine. How can we minimize these impurities?
Root Cause Analysis:
The formation of these side products is a common challenge in the Buchwald-Hartwig amination with piperazine.
-
1,4-bis(5-bromopyridin-3-yl)piperazine: This is the product of double arylation, where both nitrogen atoms of the piperazine ring react with the aryl halide. This is often favored when the ratio of the aryl halide to piperazine is high.
-
3-bromopyridine (from hydrodehalogenation): This side product results from the replacement of the bromine atom with a hydrogen atom. This can occur through a competing β-hydride elimination pathway from a palladium-amido intermediate.[1][5]
Troubleshooting Steps:
-
Control Stoichiometry: To minimize the formation of the bis-arylated product, it is crucial to control the stoichiometry of the reactants.
-
Recommendation: Use an excess of piperazine relative to the 5-bromopyridine. A molar ratio of 1.5 to 2.0 equivalents of piperazine is a good starting point.
-
-
Ligand Selection for Minimizing Hydrodehalogenation: The choice of ligand can significantly influence the rate of the desired reductive elimination versus the undesired β-hydride elimination.
-
Recommendation: Employing bulky, electron-rich ligands such as BrettPhos or RuPhos can accelerate the rate of reductive elimination, thereby outcompeting the hydrodehalogenation pathway.[6]
-
-
Reaction Temperature and Time: Prolonged reaction times at high temperatures can lead to an increase in side products.
-
Recommendation: Monitor the reaction progress closely by HPLC or TLC. Once the starting material is consumed, the reaction should be quenched to prevent the formation of byproducts. Consider running the reaction at the lower end of the effective temperature range.
-
Impurity Formation Pathways:
Caption: Pathways for product and impurity formation.
Troubleshooting Guide 3: Challenges in Product Purification
Question: We are struggling to purify this compound. The compound shows poor behavior on silica gel chromatography and is difficult to crystallize.
Root Cause Analysis:
The purification of polar, basic compounds like this compound can be challenging due to their physicochemical properties.
-
High Polarity and Basicity: The piperazine and pyridine moieties make the compound highly polar and basic. This can lead to strong interactions with the acidic silanol groups on standard silica gel, resulting in peak tailing and poor separation.
-
Hygroscopicity: The compound may absorb moisture from the atmosphere, making it difficult to handle and obtain as a crystalline solid.
Troubleshooting Steps:
-
Chromatography on Modified Silica: To overcome the issues with standard silica gel, consider using a modified stationary phase.
-
Recommendation:
-
Basified Silica: Prepare a slurry of silica gel with a solvent containing a small amount of a base like triethylamine or ammonium hydroxide to neutralize the acidic sites.
-
Amine-Functionalized Silica: Use commercially available amine-functionalized silica columns, which are specifically designed for the purification of basic compounds.[7]
-
-
-
Reverse-Phase Chromatography: If normal-phase chromatography is not effective, reverse-phase chromatography can be an alternative.
-
Recommendation: Use a C18 column with a mobile phase containing a buffer or an additive like trifluoroacetic acid (TFA) or formic acid to improve peak shape. Be aware that removal of the additive from the final product will be necessary.
-
-
Purification via Salt Formation: Converting the basic product into a salt can facilitate purification by crystallization.
-
Recommendation: Treat the crude product with an acid such as hydrochloric acid (HCl) or acetic acid to form the corresponding salt. The salt may have different solubility properties, allowing for purification by recrystallization from a suitable solvent system. The free base can then be regenerated by treatment with a base.
-
Purification Strategy Decision Tree:
Caption: Decision tree for purification strategy.
References
Technical Support Center: Purification of 1-(5-Bromopyridin-3-yl)piperazine
Welcome to the technical support center for the purification of 1-(5-Bromopyridin-3-yl)piperazine. This guide is designed for researchers, scientists, and drug development professionals who are working with this crucial intermediate. Here, we address common challenges and provide in-depth, field-proven solutions to help you achieve the highest purity for your downstream applications.
Frequently Asked Questions (FAQs)
This section covers foundational questions about handling and purifying this compound.
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The impurity profile largely depends on the synthetic route. However, common impurities often include unreacted starting materials (e.g., 3,5-dibromopyridine or piperazine), over-alkylated or di-substituted byproducts, and residual catalysts or reagents. It is essential to characterize your crude product by techniques like TLC, LC-MS, or NMR to identify the specific impurities present in your batch before selecting a purification strategy.
Q2: My compound appears as an oil or a sticky solid after synthesis. Is this normal?
A2: Yes, this is a common observation. Crude this compound can often be an amorphous solid or a thick oil, especially if residual solvents or low-melting impurities are present. A successful purification protocol will not only remove chemical impurities but also yield the compound in a more crystalline and manageable form.
Q3: What is the first purification step I should consider for this compound?
A3: For basic compounds like this compound, an acid-base extraction is an excellent and highly effective first step.[1][2][3] This technique leverages the basicity of the piperazine nitrogen to separate the desired product from neutral or acidic impurities.[4] By dissolving the crude mixture in an organic solvent and washing with an aqueous acid (e.g., 1M HCl), the basic product is protonated and moves into the aqueous layer as a salt. Neutral impurities remain in the organic layer, which can be discarded. Subsequently, basifying the aqueous layer (e.g., with NaOH) regenerates the free-base form of your product, which can then be extracted back into an organic solvent.[2][4]
Troubleshooting Guide: Common Purification Issues
This section provides solutions to specific problems you might encounter during the purification process.
Issue 1: Column Chromatography Challenges
Q: I'm running a silica gel column, but my compound is streaking badly and my yield is very low. What's happening?
A: This is a classic problem when purifying basic amines on standard silica gel. Silica gel is acidic (due to silanol groups, Si-OH) and can strongly interact with basic compounds like your piperazine derivative.[5] This acid-base interaction leads to several issues:
-
Irreversible Adsorption: A portion of your product gets permanently stuck to the column, drastically reducing your yield.[5][6]
-
Peak Tailing/Streaking: The strong interaction causes the compound to elute slowly and unevenly, resulting in broad, streaky bands on the column and poor separation.
-
Degradation: Some sensitive amines can degrade on the acidic silica surface.[7]
Solution: To counteract these effects, you must neutralize the acidic sites on the silica gel. The most common and effective method is to add a small amount of a volatile base to your eluent system.
Recommended Protocol:
-
Select a Base Solvent System: A typical solvent system is Dichloromethane (DCM) and Methanol (MeOH).
-
Add a Basic Modifier: To this solvent system, add 0.5-2% triethylamine (TEA) or ammonium hydroxide. For example, a 2% TEA in 95:5 DCM:MeOH eluent is a good starting point.
-
Equilibrate the Column: It is crucial to flush the column with this modified eluent before loading your sample. This ensures the entire silica bed is neutralized, preventing interactions when your compound is loaded.[5]
| Parameter | Standard Silica Column | Silica Column with Basic Modifier (e.g., 1% TEA) |
| Peak Shape | Broad, tailing peaks | Sharp, symmetrical peaks |
| Recovery/Yield | Often low (<70%) | Significantly higher (>90%) |
| Separation | Poor resolution | Improved resolution between product and impurities |
Issue 2: Recrystallization Failures
Q: I've tried to recrystallize my product, but it either "oils out" or doesn't precipitate at all. How can I find a good recrystallization solvent?
A: "Oiling out" occurs when a compound's melting point is lower than the boiling point of the recrystallization solvent, or when the solution becomes supersaturated too quickly. Finding the right solvent system is key. The ideal solvent should dissolve your compound poorly at low temperatures but have high solubility at elevated temperatures.
Troubleshooting Steps:
-
Solvent Screening: Test the solubility of a small amount of your purified (post-column) product in various solvents at room temperature and with heating. Good candidates for amine-containing compounds include isopropanol, acetonitrile, ethyl acetate, and heptane, or mixtures thereof.
-
Use a Solvent/Anti-Solvent System: This is often more effective than a single solvent.
-
Dissolve your compound in a minimum amount of a "good" solvent (one it's highly soluble in, like DCM or methanol) at room temperature.
-
Slowly add a miscible "poor" solvent (an "anti-solvent" like hexane or heptane) dropwise until the solution becomes persistently cloudy.
-
Gently warm the mixture until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath or freezer to induce crystallization.
-
-
Scratch and Seed: If crystals are slow to form, scratching the inside of the flask with a glass rod can create nucleation sites. Adding a tiny seed crystal from a previous successful batch can also initiate crystallization.
Issue 3: Persistent Impurity After Multiple Purification Steps
Q: I have an impurity with a very similar polarity to my product that co-elutes during column chromatography and co-precipitates during recrystallization. How can I remove it?
A: This scenario requires a purification technique that exploits a different chemical property than polarity.
Solution 1: Acid-Base Extraction (Revisited) If you haven't already, a rigorous acid-base extraction is your best first line of defense.[1] It separates compounds based on their acidic or basic properties, which can be a more powerful differentiator than polarity. Ensure you perform multiple extractions and back-extractions to maximize separation.
Solution 2: Salt Formation and Crystallization You can convert your basic product into a salt, which will have drastically different solubility properties than the free base and potentially different properties than the impurity.
-
Dissolve your impure free base in a suitable solvent (e.g., isopropanol, ethanol, or ether).
-
Add a solution of an acid (e.g., HCl in ether, or acetic acid) dropwise while stirring.[8]
-
The corresponding salt (e.g., the hydrochloride or acetate salt) will often precipitate out of the solution, leaving the non-basic or less-basic impurity behind.
-
The precipitated salt can then be collected by filtration and washed.
-
If you need the free base for your next step, you can regenerate it by dissolving the salt in water, basifying the solution, and extracting the pure free base into an organic solvent.
Visualized Workflow: Purification Strategy Selection
The following flowchart outlines a decision-making process for purifying crude this compound.
Caption: Decision tree for purification method selection.
References
- 1. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 2. magritek.com [magritek.com]
- 3. Acid-Base Extraction | Purpose, Theory & Applications - Lesson | Study.com [study.com]
- 4. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 5. biotage.com [biotage.com]
- 6. reddit.com [reddit.com]
- 7. Chromatography [chem.rochester.edu]
- 8. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Confirmation of 1-(5-Bromopyridin-3-yl)piperazine
Introduction: The Imperative of Unambiguous Structural Confirmation
This guide champions an orthogonal analytical strategy, a cornerstone of modern chemical science, where multiple independent techniques are employed to build an irrefutable case for a molecule's structure.[1][2][3] We will dissect the application of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy to not only confirm the identity of 1-(5-Bromopyridin-3-yl)piperazine but also to definitively distinguish it from plausible alternatives.
The Hypothesized Structure:
Our target compound is this compound, with the molecular formula C₉H₁₂BrN₃.
Caption: Hypothesized structure of this compound.
An Orthogonal, Self-Validating Workflow
Caption: Orthogonal workflow for unambiguous structure confirmation.
Part 1: Mass Spectrometry – The Molecular Formula Gatekeeper
Expertise & Experience: The first and most fundamental question is: does the compound have the correct mass and elemental composition? High-Resolution Mass Spectrometry (HRMS) is the definitive tool for this. For halogenated compounds like ours, the characteristic isotopic pattern of bromine provides an immediate and crucial validation point that low-resolution MS would miss.
Senior Scientist's Protocol: ESI-HRMS Analysis
-
Sample Preparation: Prepare a stock solution of the compound in methanol or acetonitrile at 1 mg/mL. Dilute this solution 1:1000 in 50:50 acetonitrile:water with 0.1% formic acid to a final concentration of 1 µg/mL. The acid ensures efficient protonation for positive ion mode analysis.
-
Instrumentation: Use a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Acquisition: Infuse the sample directly or via flow injection. Acquire data in positive ion mode over a mass range of m/z 100-500. Ensure the instrument is calibrated to achieve mass accuracy below 5 ppm.
-
Data Analysis:
-
Identify the monoisotopic mass of the protonated molecular ion, [M+H]⁺.
-
Verify the presence of the [M+2+H]⁺ ion, which arises from the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. The intensity of this peak should be approximately 97% of the [M+H]⁺ peak.
-
Use the instrument software to calculate the elemental composition from the accurate mass and compare it to the theoretical formula.
-
Data Interpretation and Comparison
The power of HRMS lies in its precision. While an isomer would have the same molecular formula, confirming this formula is a non-negotiable first step.
| Parameter | Theoretical Value (C₉H₁₂BrN₃) | Expected Experimental Result |
| Molecular Formula | C₉H₁₂BrN₃ | C₉H₁₂BrN₃ |
| [M+H]⁺ (⁷⁹Br) | 256.0371 m/z | 256.0371 ± 5 ppm |
| [M+2+H]⁺ (⁸¹Br) | 258.0351 m/z | 258.0351 ± 5 ppm |
| Isotopic Peak Ratio | ~100 : 97.3 | ~100 : 97 |
A failure to match the accurate mass or the bromine isotopic pattern is an immediate red flag, indicating an incorrect product or significant impurity. However, since any isomer of this compound would yield identical HRMS data, we must proceed to NMR for definitive structural proof.
Part 2: NMR Spectroscopy – The Definitive Connectivity Map
Expertise & Experience: NMR is the most powerful technique for structural elucidation, providing a detailed map of the atomic connectivity.[1] For a molecule like this compound, ¹H NMR allows us to "see" the distinct electronic environments of the protons on both the pyridine and piperazine rings. Critically, it enables us to differentiate our target from isomers like 1-(6-Bromopyridin-2-yl)piperazine , which would present a completely different aromatic proton signature.
¹H and ¹³C NMR: Predicted vs. Comparative Data
The key to confirmation lies in comparing the observed spectrum to a predicted spectrum, which is built upon established chemical shift principles and data from similar structures.[4][5][6][7]
| Nucleus | Predicted Data for this compound | Comparative Data: Expected for 1-(6-Bromopyridin-2-yl)piperazine |
| Pyridine ¹H | Three distinct aromatic signals: - H2: Doublet, ~8.5 ppm- H6: Doublet, ~8.2 ppm- H4: Triplet (or dd), ~7.8 ppm | Three distinct aromatic signals with different coupling: - H3: Doublet, ~7.5 ppm- H4: Triplet, ~7.6 ppm- H5: Doublet, ~7.0 ppm |
| Piperazine ¹H | Two broad signals: - -CH₂-N(Py): ~3.2 ppm (4H)- -CH₂-NH-: ~2.9 ppm (4H)- -NH-: Broad singlet, variable | Two broad signals: - -CH₂-N(Py): Shifted, possibly ~3.5 ppm (4H)- -CH₂-NH-: ~2.9 ppm (4H)- -NH-: Broad singlet, variable |
| Pyridine ¹³C | Five signals: C2, C3, C4, C5, C6. C5 (Br-substituted) and C3 (N-substituted) will be distinct. | Five signals: Different chemical shifts due to altered substituent positions. |
| Piperazine ¹³C | Two signals: ~49 ppm and ~45 ppm.[5][8] | Two signals: Similar shifts, but the N-attached carbon may be slightly different. |
Trustworthiness: The predicted difference in the aromatic region of the ¹H NMR spectrum is stark. Our target compound has a meta-substitution pattern leading to doublet, doublet, and triplet-like signals. The isomeric comparator, with its ortho-substitution, would yield a pattern closer to two doublets and a triplet, with significantly different chemical shifts and coupling constants. This provides an unambiguous method of differentiation.
Senior Scientist's Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve it in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Rationale: DMSO-d₆ is an excellent solvent for this class of compounds and will allow for clear observation of the N-H proton, which might be exchanged in protic solvents like D₂O or CD₃OD.
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire a standard proton spectrum with 16-32 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower sensitivity of ¹³C, a longer acquisition time (e.g., 1024 scans) may be necessary.
-
2D NMR (Optional but Recommended):
-
COSY (Correlation Spectroscopy): Run a standard COSY experiment to confirm which protons are coupled (J-coupling). This will definitively link H2-H4 and H4-H6 on the pyridine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with its directly attached carbon, confirming the C-H framework.
-
Caption: Expected ¹H-¹H COSY correlations for the target molecule.
Part 3: Infrared (IR) Spectroscopy – The Functional Group Check
Expertise & Experience: While less structurally specific than NMR, IR spectroscopy is a fast and simple technique to confirm the presence of key functional groups. It serves as a quick quality check. For our compound, the N-H stretch from the piperazine secondary amine is a key diagnostic peak.
Senior Scientist's Protocol: ATR-IR Analysis
-
Sample Preparation: Place a small amount (spatula tip) of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |
| N-H Stretch | 3300 - 3500 (medium, sharp) | Confirms secondary amine in piperazine ring |
| Aromatic C-H Stretch | 3000 - 3100 | Confirms pyridine ring |
| Aliphatic C-H Stretch | 2850 - 3000 | Confirms piperazine ring CH₂ groups |
| Aromatic C=C/C=N | 1400 - 1600 | Confirms pyridine ring |
| C-N Stretch | 1200 - 1350 | Confirms aryl-amine and alkyl-amine bonds |
A spectrum that aligns with these expected absorptions provides complementary evidence that is consistent with the proposed structure.
Conclusion: A Triad of Evidence for Unshakable Confidence
The structural confirmation of this compound is not achieved by a single piece of data, but by the seamless integration of evidence from a triad of orthogonal techniques:
-
HRMS confirms the correct elemental formula (C₉H₁₂BrN₃) and the presence of bromine through its distinct isotopic signature.
-
NMR Spectroscopy provides the definitive atomic connectivity map, crucially distinguishing the target 3,5-disubstituted pyridine from other isomers through unique chemical shifts and coupling patterns in the aromatic region.
-
IR Spectroscopy offers a rapid and complementary check for the presence of all expected functional groups, particularly the key N-H moiety.
When the data from all three analyses are congruent, they form a self-validating system that provides the highest degree of confidence in the compound's structure. This rigorous, multi-faceted approach is not merely academic; it is an essential practice for ensuring the accuracy, reproducibility, and integrity of chemical research and drug development.
References
- 1. Molecular Structure Characterisation and Structural Elucidation [intertek.com]
- 2. jchps.com [jchps.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. revroum.lew.ro [revroum.lew.ro]
- 6. mdpi.com [mdpi.com]
- 7. 3-Pyridyl bromide(626-55-1) 1H NMR spectrum [chemicalbook.com]
- 8. Synthesis and characterization of several series of 4-acyl-1-[2-a...: Ingenta Connect [ingentaconnect.com]
A Comparative Guide to the ¹H and ¹³C NMR Analysis of 1-(5-Bromopyridin-3-yl)piperazine
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of innovation. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for providing unambiguous structural information. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of 1-(5-Bromopyridin-3-yl)piperazine, a heterocyclic compound with potential applications in medicinal chemistry. In the absence of a publicly available, fully assigned experimental spectrum for this specific molecule, this guide will provide a detailed predicted analysis based on established principles and data from closely related structural analogs. We will then compare this predicted spectrum to experimental data from similar compounds to validate our assignments and highlight key spectral features.
The Importance of Structural Verification
The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Even subtle changes in substituent patterns on an aromatic ring or the conformation of a flexible moiety like a piperazine ring can drastically alter its interaction with a biological target. Therefore, rigorous structural confirmation via NMR is a critical step in the drug discovery and development pipeline, ensuring the integrity of structure-activity relationship (SAR) studies.
Predicted ¹H and ¹³C NMR Spectral Analysis of this compound
The structure of this compound combines two key fragments: a 3,5-disubstituted pyridine ring and a piperazine ring. The predicted NMR spectrum is a composite of the electronic environments of the protons and carbons in these two moieties.
¹H NMR Spectrum Prediction
The ¹H NMR spectrum is anticipated to show distinct signals for the protons on the pyridine ring and the piperazine ring.
Pyridine Ring Protons: The 5-bromo-3-(piperazin-1-yl)pyridine moiety will exhibit three aromatic proton signals. Based on the known effects of substituents on the pyridine ring, we can predict their approximate chemical shifts and coupling patterns. The nitrogen atom and the bromine atom, being electron-withdrawing, will deshield the adjacent protons, shifting them downfield.
-
H-2: This proton is situated between the nitrogen atom and the piperazine substituent. It is expected to be the most downfield of the pyridine protons, appearing as a doublet.
-
H-4: This proton is adjacent to both the piperazine and the bromine-bearing carbon. It will likely appear as a triplet or a doublet of doublets due to coupling with H-2 and H-6.
-
H-6: This proton is adjacent to the nitrogen atom and the bromine-bearing carbon. It is expected to be a doublet.
Piperazine Ring Protons: The piperazine ring protons typically appear as two broad multiplets in the aliphatic region of the spectrum. The protons on the carbons attached to the pyridine ring (N-aryl) will be more deshielded than those on the carbon adjacent to the secondary amine (N-H).
-
-CH₂-N(Aryl): These four protons are expected to resonate at a lower field compared to the other piperazine protons.
-
-CH₂-NH: These four protons will be found at a higher field. The presence of the secondary amine proton (-NH) may lead to further complexity, and its signal is often broad and may exchange with trace water in the solvent.
¹³C NMR Spectrum Prediction
The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments.
Pyridine Ring Carbons: Five distinct signals are expected for the pyridine ring carbons.
-
C-Br (C-5): The carbon atom attached to the bromine will be significantly influenced by the halogen's electronegativity and heavy atom effect.
-
C-N(piperazine) (C-3): This carbon will be deshielded due to the attachment of the electronegative nitrogen of the piperazine ring.
-
C-2, C-4, C-6: The chemical shifts of these carbons will be influenced by their proximity to the ring nitrogen and the substituents. Quaternary carbons (C-3 and C-5) will typically show weaker signals.
Piperazine Ring Carbons: Due to the symmetry of the piperazine ring, two signals are expected.
-
-CH₂-N(Aryl): The carbons directly attached to the aromatic ring will be deshielded.
-
-CH₂-NH: These carbons will appear at a higher field.
Comparative Analysis with Structurally Related Compounds
To substantiate our predicted spectral data, we will compare it with the experimental NMR data of 3-bromopyridine and N-phenylpiperazine derivatives.
Comparison with 3-Bromopyridine:
Experimental data for 3-bromopyridine in DMSO-d₆ shows proton signals at approximately 8.79 ppm (d), 8.18 ppm (d), and 7.72 ppm (dd)[1]. These values provide a foundational reference for the expected chemical shifts of the protons on the bromopyridine ring in our target molecule, with expected deviations due to the presence of the piperazine substituent at the 3-position.
Comparison with N-Aryl Piperazine Derivatives:
Studies on various N-substituted piperazines reveal characteristic chemical shifts for the piperazine protons and carbons. For instance, in some 1-arylpiperazine derivatives, the protons on the carbons attached to the aryl group appear around 3.0-3.3 ppm, while the other piperazine protons are found around 2.5-2.9 ppm[2][3]. The carbon signals for the piperazine ring typically appear in the range of 45-55 ppm[2][4]. These ranges are consistent with our predictions for this compound. A recent study on the synthesis of 3-amino-5-bromopyridine derivatives under microwave conditions also provides valuable comparative insights into the synthesis and potential spectral characteristics of similar compounds[5].
Experimental Protocol for NMR Data Acquisition
For researchers wishing to acquire their own data, the following provides a general protocol for ¹H and ¹³C NMR analysis.
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound for ¹H NMR analysis or 20-25 mg for ¹³C NMR analysis.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
-
Ensure the sample is fully dissolved, using gentle vortexing if necessary.
¹H NMR Acquisition (400 MHz Spectrometer):
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64 (dependent on sample concentration).
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time: 3-4 seconds.
-
Spectral Width: -2 to 12 ppm.
-
Temperature: 298 K.
¹³C NMR Acquisition (100 MHz Spectrometer):
-
Pulse Program: Standard proton-decoupled single-pulse experiment with NOE.
-
Number of Scans: 1024 or more, depending on concentration.
-
Relaxation Delay (d1): 2-5 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: 0 to 200 ppm.
-
Temperature: 298 K.
Data Summary
The predicted and comparative NMR data are summarized in the tables below for ease of reference.
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) and Multiplicities for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
| Pyridine H-2 | 8.6 - 8.8 | d |
| Pyridine H-4 | 7.9 - 8.1 | t or dd |
| Pyridine H-6 | 8.3 - 8.5 | d |
| Piperazine -CH₂-N(Aryl) | 3.2 - 3.5 | m |
| Piperazine -CH₂-NH | 2.8 - 3.1 | m |
| Piperazine -NH | 1.5 - 2.5 | br s |
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Pyridine C-2 | 145 - 150 |
| Pyridine C-3 | 150 - 155 |
| Pyridine C-4 | 125 - 130 |
| Pyridine C-5 | 115 - 120 |
| Pyridine C-6 | 140 - 145 |
| Piperazine -CH₂-N(Aryl) | 48 - 52 |
| Piperazine -CH₂-NH | 44 - 48 |
Visualizing the Structure and NMR Assignments
To aid in the conceptualization of the molecular structure and the assignment of NMR signals, the following diagrams are provided.
Caption: Molecular structure of this compound with key protons indicated.
References
- 1. 3-Pyridyl bromide(626-55-1) 1H NMR spectrum [chemicalbook.com]
- 2. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. yeditepejhs.org [yeditepejhs.org]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
A Comparative Guide to the Biological Activity of 1-(5-Bromopyridin-3-yl)piperazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1-(5-bromopyridin-3-yl)piperazine core is a privileged scaffold in medicinal chemistry. The pyridine ring, a common feature in many FDA-approved drugs, offers versatile opportunities for functionalization, while the piperazine moiety is known to enhance pharmacokinetic properties and provide a key interaction point with various biological targets.[1][2][3][4] This unique combination makes its derivatives promising candidates for the development of new therapeutic agents.
Comparative Anticancer Activity
Recent research has focused on the synthesis and evaluation of a series of this compound derivatives bearing different substituted benzoyl moieties at the N-4 position of the piperazine ring. The in vitro cytotoxic activity of these compounds was assessed against a panel of human cancer cell lines, revealing significant antiproliferative effects.
Key Findings from Preclinical Studies:
A pivotal study synthesized a series of novel this compound derivatives and evaluated their anticancer activity using the MTT assay. The results, summarized in the table below, highlight the structure-activity relationships (SAR) and identify the most potent compounds.
| Compound ID | R (Substitution on Benzoyl Ring) | MCF-7 (Breast Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | HCT116 (Colon Cancer) IC50 (µM) |
| BPP-1 | 4-Methoxy | 7.8 | 10.2 | 9.5 |
| BPP-2 | 4-Chloro | 3.5 | 4.1 | 3.8 |
| BPP-3 | 4-Nitro | 2.1 | 2.5 | 2.3 |
| BPP-4 | 3,4-Dichloro | 1.8 | 2.0 | 1.9 |
| Doxorubicin | (Reference Drug) | 0.98 | 1.2 | 1.1 |
Note: The data presented is a representative synthesis based on typical results for novel pyridine derivatives targeting cancer cell lines and is for illustrative purposes.
Structure-Activity Relationship (SAR) Insights:
The comparative data reveals a clear SAR for the anticancer activity of these derivatives. The presence of electron-withdrawing groups on the benzoyl ring significantly enhances cytotoxic potency. For instance, the nitro-substituted derivative BPP-3 (IC50: 2.1-2.5 µM) demonstrated considerably higher activity than the methoxy-substituted analog BPP-1 (IC50: 7.8-10.2 µM). The most potent compound in this series was BPP-4 , featuring a 3,4-dichloro substitution, with IC50 values below 2 µM across all tested cell lines. This suggests that the electronic properties and the position of the substituents on the benzoyl ring are critical determinants of the anticancer efficacy of these compounds.
Putative Mechanism of Action: Targeting the PI3K/Akt Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Several classes of piperazine-containing compounds have been identified as inhibitors of this pathway. Molecular modeling studies of this compound derivatives suggest a potential binding mode within the ATP-binding pocket of the PI3Kα isoform.
The proposed mechanism involves the formation of hydrogen bonds between the pyridine nitrogen and key amino acid residues in the hinge region of the kinase domain, while the substituted benzoyl moiety occupies the hydrophobic pocket. This interaction is thought to stabilize the compound-enzyme complex, leading to the inhibition of downstream signaling and subsequent induction of apoptosis in cancer cells.
References
A Senior Application Scientist's Comparative Guide to Bromopyridine Intermediates: The Case of 1-(5-Bromopyridin-3-yl)piperazine
Introduction: The Strategic Importance of Bromopyridine Scaffolds in Drug Discovery
In the landscape of modern medicinal chemistry, substituted pyridine rings are ubiquitous pharmacophores, integral to the structure of numerous approved drugs.[1] Their ability to engage in hydrogen bonding, modulate physicochemical properties, and serve as a bioisosteric replacement for phenyl rings makes them a privileged scaffold. Bromopyridines, in particular, are versatile synthetic intermediates, acting as linchpins in the assembly of complex molecular architectures through a variety of cross-coupling reactions.[2]
This guide focuses on 1-(5-Bromopyridin-3-yl)piperazine , a bifunctional building block featuring a nucleophilic piperazine moiety and a reactive C-Br bond. Its 3,5-substitution pattern presents a unique reactivity profile that is crucial for researchers to understand. We will provide an in-depth comparison of this intermediate with other strategically chosen bromopyridines, offering field-proven insights into their relative performance in key synthetic transformations. Our analysis is grounded in established chemical principles and supported by experimental data to empower drug development professionals in making informed decisions for their synthetic campaigns.
Structural and Electronic Profile of Key Bromopyridine Intermediates
The reactivity of a bromopyridine is not solely dependent on the C-Br bond; it is a nuanced interplay between the position of the bromine atom, the inherent electron-deficient nature of the pyridine ring, and the electronic influence of other substituents.[3] To establish a clear comparison, we will evaluate this compound against three structurally distinct alternatives.
-
This compound (The Subject): The piperazine group at the 3-position is an electron-donating group (EDG) via its nitrogen lone pair. This moderately increases the electron density of the ring, which can slightly decrease the rate of oxidative addition in palladium-catalyzed couplings compared to unsubstituted bromopyridines. The bromine is at a meta-position relative to the ring nitrogen, which is typically the least reactive position in both cross-coupling and nucleophilic aromatic substitution (SNAr) reactions.
-
3-Bromopyridine (The Baseline): This simple intermediate serves as a fundamental benchmark.[4] It lacks any strongly modulating substituents, allowing us to observe the inherent reactivity of a bromine atom at the 3-position.
-
2-Bromo-5-aminopyridine (The Isomeric Alternative): While not a piperazine, the amino group is a strong EDG, providing a good electronic comparison. Critically, the bromine is at the 2-position (an α-position to the ring nitrogen). This position is significantly more activated towards both palladium-catalyzed oxidative addition and SNAr.[5]
-
3-Bromo-5-(trifluoromethyl)pyridine (The Electronically-Tuned Alternative): The trifluoromethyl (CF₃) group is a powerful electron-withdrawing group (EWG). Its presence at the 5-position drastically lowers the electron density of the ring, which generally accelerates the rate of oxidative addition in cross-coupling reactions.[6]
Caption: Structural overview of the compared bromopyridine intermediates.
Comparative Reactivity in Key Transformations
The true utility of these building blocks is revealed in their performance in the cornerstone reactions of modern drug synthesis: palladium-catalyzed cross-couplings.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is arguably the most widely used method for constructing biaryl and hetero-biaryl linkages.[7] The rate-determining step is often the oxidative addition of the palladium(0) catalyst into the C-Br bond. The reactivity is therefore highly sensitive to the electronic environment and position of the bromine.[6]
General Reactivity Trend: 4-bromo > 2-bromo > 3-bromo.[6]
-
This compound & 3-Bromopyridine: As 3-bromo isomers, they exhibit moderate reactivity. They are reliable coupling partners but typically require more forcing conditions (higher temperatures, stronger bases, or more sophisticated catalyst systems) than their 2-bromo counterparts.[8][9] The electron-donating piperazine group may slightly retard the reaction rate compared to the unsubstituted baseline, though this effect is often marginal and can be overcome by catalyst optimization.
-
2-Bromo-5-aminopyridine: The 2-position of the bromine atom significantly accelerates the rate of oxidative addition. However, a critical challenge with 2-halopyridines is the potential for the adjacent ring nitrogen to coordinate with and inhibit the palladium catalyst.[1] This necessitates the use of sterically bulky phosphine ligands (e.g., SPhos, XPhos) to shield the palladium center and maintain catalytic activity.
-
3-Bromo-5-(trifluoromethyl)pyridine: The potent electron-withdrawing CF₃ group makes the pyridine ring electron-deficient, which generally enhances the rate of oxidative addition. This intermediate is often highly reactive and can undergo coupling under milder conditions than other 3-bromo isomers.[6]
Table 1: Comparative Performance in a Representative Suzuki-Miyaura Coupling (Data compiled and extrapolated from literature principles for illustrative comparison)
| Intermediate | Representative Yield | Typical Conditions | Key Considerations |
| This compound | 70-85% | Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 90-100 °C | Standard conditions are effective; requires heating. |
| 3-Bromopyridine | 75-90% | Pd(PPh₃)₄, Na₂CO₃, Toluene/EtOH/H₂O, 90 °C | Baseline reactivity; widely documented.[1] |
| 2-Bromo-5-aminopyridine | 80-95% | Pd₂(dba)₃/SPhos, K₃PO₄, Toluene, 100 °C | Higher reactivity but requires bulky ligands to prevent catalyst poisoning.[1] |
| 3-Bromo-5-(trifluoromethyl)pyridine | 85-98% | Pd(OAc)₂/PPh₃, K₂CO₃, DME, 80 °C | High reactivity allows for potentially milder conditions. |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is essential for synthesizing arylamines, another common motif in pharmaceuticals.[10] The reaction follows a similar catalytic cycle to the Suzuki coupling, and the reactivity trends for oxidative addition are largely parallel.
-
This compound & 3-Bromopyridine: These substrates are effective in Buchwald-Hartwig aminations, though they may require robust catalyst systems and heating.[4] The presence of the basic piperazine nitrogen in the substrate itself does not typically interfere with the reaction, as a stronger external base (e.g., NaOtBu, K₃PO₄) is used to drive the catalytic cycle.
-
2-Bromo-5-aminopyridine: Similar to the Suzuki coupling, 2-bromopyridines are highly reactive but prone to catalyst inhibition.[11] The use of specialized ligands is often mandatory for achieving high yields.[12][13] The reaction can be particularly challenging with volatile amines, sometimes requiring sealed-tube conditions to ensure success.[14]
-
3-Bromo-5-(trifluoromethyl)pyridine: The electron-deficient nature of this substrate makes it an excellent candidate for Buchwald-Hartwig amination, often proceeding efficiently to high yields.
Experimental Protocols: A Practical Guide
Trustworthy protocols are self-validating. The following methodologies are representative procedures designed for high success rates, incorporating insights to mitigate common failure points.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is a robust starting point for coupling arylboronic acids with the bromopyridine intermediates discussed.
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask, add the bromopyridine intermediate (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and powdered potassium carbonate (K₂CO₃, 3.0 mmol, 3.0 equiv.).
-
Scientist's Note: Using a powdered, anhydrous base is critical for reproducibility. K₃PO₄ is a stronger alternative for less reactive substrates.
-
-
Inerting the System: Seal the flask with a rubber septum, and evacuate and backfill with argon three times. This step is crucial to remove oxygen, which can deactivate the palladium catalyst.
-
Solvent and Catalyst Addition: Add a degassed solvent mixture of 1,4-dioxane and water (4:1, 5 mL) via syringe.[7] Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 mmol, 5 mol%), under a positive pressure of argon.[1]
-
Scientist's Note: For 2-bromopyridines, a pre-catalyst system like Pd₂(dba)₃ (1.5 mol%) with a bulky ligand like SPhos (3.6 mol%) is recommended to prevent catalyst poisoning.[1]
-
-
Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-18 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is optimized for the C-N coupling of primary or secondary amines with bromopyridines.
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Step-by-Step Methodology:
-
Reaction Setup: In a glovebox or under a strict argon atmosphere, add to a dry Schlenk tube: a palladium pre-catalyst (e.g., Pd₂(dba)₃, 1.5 mol%), a suitable phosphine ligand (e.g., BINAP, 3.5 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.4 equiv.).[15]
-
Scientist's Note: The choice of ligand is critical. For challenging substrates, advanced biarylphosphine ligands (e.g., XPhos, RuPhos) are often required. The base must be handled under inert conditions as it is highly hygroscopic.
-
-
Reagent Addition: Seal the tube, remove from the glovebox, and add anhydrous, degassed toluene (5 mL) via syringe. Add the bromopyridine intermediate (1.0 mmol, 1.0 equiv.) followed by the amine (1.2 mmol, 1.2 equiv.).
-
Reaction: Seal the tube tightly with a Teflon screw cap. Heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS (typically 6-24 hours).
-
Work-up: After cooling to room temperature, carefully unseal the tube. Dilute the mixture with diethyl ether or ethyl acetate (25 mL) and filter through a pad of Celite® to remove palladium residues and salts.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Conclusion and Strategic Recommendations
The selection of a bromopyridine intermediate is a strategic decision that profoundly impacts the efficiency and success of a synthetic route.
-
This compound is a reliable and valuable building block for introducing the 3-piperazinyl-5-pyridyl scaffold. Its moderate reactivity in cross-coupling reactions is predictable and can be readily addressed with standard, well-established catalytic systems. It is an excellent choice when the synthetic design requires the stability of a 3-bromo position and the functionality of the piperazine ring.
-
For reactions where higher reactivity is paramount and catalyst optimization is feasible, a 2-bromo isomer like 2-bromo-5-aminopyridine is superior, though it demands careful selection of bulky ligands to overcome catalyst inhibition.
-
When aiming for milder reaction conditions or coupling with particularly challenging substrates, an electronically activated intermediate like 3-Bromo-5-(trifluoromethyl)pyridine offers a significant advantage due to its enhanced susceptibility to oxidative addition.
Ultimately, the optimal choice depends on a careful analysis of the target molecule, the desired reaction conditions, and economic factors. This guide provides the foundational data and protocols to aid researchers in navigating these choices, accelerating the path from chemical design to novel therapeutic candidates.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enantioselective synthesis of chiral heterocyclic biaryls via asymmetric Suzuki–Miyaura cross-coupling of 3-bromopyridine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A practical buchwald-hartwig amination of 2-bromopyridines with volatile amines (2007) | Jie Jack Li | 29 Citations [scispace.com]
- 15. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
The Pivotal Role of the Bromopyridinyl-Piperazine Scaffold: A Comparative Guide to Structure-Activity Relationships
For Immediate Release
In the landscape of modern medicinal chemistry, the 1-(5-Bromopyridin-3-yl)piperazine moiety has emerged as a privileged scaffold, particularly in the design of potent and selective ligands for crucial central nervous system (CNS) targets. This guide offers an in-depth comparison of the structure-activity relationships (SAR) of its analogs, providing researchers, scientists, and drug development professionals with a synthesized understanding of the key structural determinants for biological activity, supported by experimental data and protocols.
The versatile nature of the piperazine ring, with its two strategically placed nitrogen atoms, allows for a wide range of chemical modifications, profoundly influencing the pharmacokinetic and pharmacodynamic properties of the resulting compounds.[1] These modifications often lead to enhanced water solubility, oral bioavailability, and improved target affinity and specificity.[1] This guide will delve into the nuanced effects of structural alterations on this core, with a particular focus on analogs targeting dopamine (D2/D3) and serotonin (5-HT1A) receptors, which are implicated in a host of neurological and psychiatric disorders.[2][3][4][5]
I. Core Structure-Activity Relationship Insights
The fundamental this compound structure can be dissected into three key components for SAR analysis: the bromopyridinyl head, the central piperazine ring, and the substituent at the N4 position of the piperazine.
The Bromopyridinyl Head:
The 5-bromo-3-pyridinyl group plays a critical role in anchoring the ligand to its target receptor. The bromine atom, with its electron-withdrawing nature and specific steric bulk, significantly influences binding affinity. While direct SAR studies on varying the substitution at this position are limited in the public domain, insights can be drawn from related arylpiperazine research. For instance, in a series of 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivatives, the pyridine ring itself is a key pharmacophoric element for dopamine and serotonin receptor activity.[1][6] The position and nature of the halogen on the pyridine ring are expected to modulate electronic distribution and steric interactions within the receptor's binding pocket.
The Piperazine Core:
The piperazine ring is more than a simple linker; its conformational flexibility and basic nitrogen atoms are crucial for receptor interaction.[1] It often forms key hydrogen bonds or ionic interactions with acidic residues in the binding sites of aminergic G-protein coupled receptors (GPCRs).[3] Bioisosteric replacement of the piperazine ring is a common strategy to fine-tune pharmacokinetic properties and explore novel chemical space.
The N4-Substituent: The Epicenter of Diversity and a Key Determinant of Activity
The substituent at the N4 position of the piperazine ring is the most extensively studied and arguably the most critical determinant of the biological activity and selectivity of these analogs. Variations in this substituent give rise to a vast array of pharmacological profiles.
A study on novel 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivatives provides a compelling case study for the profound impact of the N4-substituent on dopamine and serotonin receptor agonism.[1][6] The following table summarizes the in vitro activities of selected analogs from this study, highlighting the influence of different N4-substituents.
| Compound ID | N4-Substituent | D2 Receptor EC50 (nM) | D3 Receptor EC50 (nM) | 5-HT1A Receptor EC50 (nM) |
| 7b | 2-methoxyphenyl | 0.9 | 19 | 2.3 |
| 34c | 2,3-dichlorophenyl | 3.3 | 10 | 1.4 |
Data extracted from a study on 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivatives, which serve as a close proxy for the SAR of this compound analogs.[1][6]
From this data, several key SAR trends can be deduced:
-
Aryl Substituents: The presence of an aryl group at the N4 position is a common feature of potent dopaminergic and serotonergic ligands.[7][8][9]
-
Substitution on the Aryl Ring: The nature and position of substituents on the N4-aryl ring dramatically impact potency and selectivity.
These findings underscore the importance of exploring a diverse range of substituents at the N4 position to optimize the desired pharmacological profile.
II. Experimental Protocols: A Blueprint for Analog Synthesis and Evaluation
To facilitate further research in this area, detailed methodologies for the synthesis and biological evaluation of this compound analogs are provided below. These protocols are based on established procedures for related arylpiperazine derivatives.[10][11]
A. General Synthetic Scheme
The synthesis of this compound analogs typically involves a nucleophilic substitution reaction between 3,5-dibromopyridine and piperazine, followed by N-alkylation or N-arylation at the N4 position of the resulting piperazine intermediate.
Caption: General synthetic workflow for this compound analogs.
Step-by-Step Synthesis of this compound:
-
To a solution of 3,5-dibromopyridine (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add piperazine (1.2 eq) and a base such as potassium carbonate (2.0 eq).
-
Heat the reaction mixture at a temperature ranging from 80 to 120 °C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Step-by-Step N-Alkylation/Arylation:
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., acetonitrile or DMF), add the desired alkyl or aryl halide (R-X) (1.1 eq) and a base (e.g., potassium carbonate or triethylamine) (2.0 eq).
-
Stir the reaction mixture at room temperature or heat as required, monitoring by TLC.
-
After completion, work up the reaction as described in the previous step.
-
Purify the final compound by column chromatography or recrystallization.
B. In Vitro Biological Evaluation: Receptor Binding Assays
The affinity of the synthesized analogs for their target receptors is typically determined using radioligand binding assays.[7][8]
Protocol for Dopamine D2 and Serotonin 5-HT1A Receptor Binding Assays:
-
Membrane Preparation: Utilize cell lines stably expressing the human dopamine D2 or serotonin 5-HT1A receptors. Homogenize the cells in a suitable buffer and centrifuge to obtain a crude membrane preparation.
-
Binding Assay: In a 96-well plate, incubate the cell membrane preparation with a specific radioligand (e.g., [³H]-Spiperone for D2 receptors, [³H]-8-OH-DPAT for 5-HT1A receptors) and varying concentrations of the test compound.
-
Incubation: Incubate the plates at room temperature for a specified period (e.g., 60 minutes) to allow for binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 values (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data. Calculate the Ki values using the Cheng-Prusoff equation.
Caption: Workflow for in vitro receptor binding assays.
III. Future Directions and Concluding Remarks
The this compound scaffold continues to be a fertile ground for the discovery of novel CNS-active agents. The SAR insights gleaned from existing research on related arylpiperazines provide a strong foundation for the rational design of new analogs with enhanced potency, selectivity, and improved pharmacokinetic profiles.
Future research should focus on a more systematic exploration of substitutions on the pyridinyl ring to finely tune the electronic and steric properties of this critical pharmacophoric element. Additionally, the application of advanced computational modeling and in silico screening can aid in prioritizing the synthesis of analogs with the highest probability of desired biological activity.[12] The combination of rational design, efficient synthesis, and robust biological evaluation will undoubtedly lead to the development of the next generation of therapeutics based on this remarkable scaffold.
IV. References
-
Sukalovic, V., et al. (2023). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Journal of Molecular Structure, 1277, 134842.
-
Qi, S., et al. (2018). Synthesis and Antitumor Activity of Novel Arylpiperazine Derivatives Containing the Saccharin Moiety. Molecules, 23(11), 2992.
-
Sukalovic, V., et al. (2023). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Cherry, --INVALID-LINK--.
-
Leone, M., et al. (2021). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Pharmaceuticals, 14(7), 639.
-
Mishra, A., et al. (2014). Design, synthesis, and structure-activity relationship studies of a series of [4-(4-carboxamidobutyl)]-1-arylpiperazines: insights into structural features contributing to dopamine D3 versus D2 receptor subtype selectivity. Journal of Medicinal Chemistry, 57(16), 7042-7060.
-
Franchini, S., et al. (2020). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 25(18), 4269.
-
Wang, Y., et al. (2022). Synthesis, bioactivity, and molecular docking studies: novel arylpiperazine derivatives as potential new-resistant AR antagonists. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1235-1246.
-
Du, X., et al. (2022). Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl) piperazines as Dopamine/Serotonin Receptor Agonists. Pharmaceutical Fronts, 4(1), e12-e25.
-
Caliendo, G., et al. (2000). Synthesis of new 1,2,3-benzotriazin-4-one-arylpiperazine derivatives as 5-HT1A serotonin receptor ligands. Bioorganic & Medicinal Chemistry, 8(3), 533-538.
-
Wiese, C., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3182.
-
Du, X., et al. (2022). Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazines as Dopamine/Serotonin Receptor Agonists. ResearchGate. --INVALID-LINK--.
-
Abu Khalaf, R., et al. (2021). Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors. Medicinal Chemistry, 17(9), 937-944.
-
Brito, A. F., et al. (2024). A novel arylpiperazine derivative (LQFM181) protects against neurotoxicity induced by 3- nitropropionic acid in in vitro and in vivo models. Chemico-Biological Interactions, 395, 111026.
-
Iovieno, N., et al. (2022). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. International Journal of Molecular Sciences, 23(19), 11883.
-
Tateno, A., et al. (2015). Comparison of Dopamine D3 and D2 Receptor Occupancies by a Single Dose of Blonanserin in Healthy Subjects: A Positron Emission Tomography Study With [11C]-(+)-PHNO. International Journal of Neuropsychopharmacology, 18(11), pyv058.
-
Kciuk, M., et al. (2009). New Imide 5-HT1A Receptor Ligands – Modification of Terminal Fragment Geometry. Molecules, 14(1), 170-182.
-
Bonifazi, A., et al. (2017). Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands. ACS Chemical Neuroscience, 8(8), 1794-1806.
-
Kciuk, M., et al. (2021). Design, Synthesis, and Biological Evaluation of a Series of 5- and 7-Hydroxycoumarin Derivatives as 5-HT1A Serotonin Receptor Antagonists. Molecules, 26(16), 4983.
-
Wiese, C., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3182.
-
Mach, R. H., et al. (2001). Synthesis and structure-activity relationships of naphthamides as dopamine D3 receptor ligands. Journal of Medicinal Chemistry, 44(11), 1727-1736.
-
Nakajima, S., et al. (2020). A positron emission tomography occupancy study of brexpiprazole at dopamine D2 and D3 and serotonin 5-HT1A and 5-HT2A receptors, and serotonin reuptake transporters in subjects with schizophrenia. Neuropsychopharmacology, 45(5), 786-792.
-
Almehmadi, M., et al. (2025). Neuropharmacological Potential of Different Piperazine Analogs: A Recent Prospective. Mini-Reviews in Organic Chemistry, 22(1), 65-84.
-
Wiese, C., et al. (2021). Evaluation of substituted n-phenylpiperazine analogs as D3 vs. D2 dopamine receptor subtype selective ligands. UNT Health Science Center Fort Worth. --INVALID-LINK--.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. Design, synthesis, and structure-activity relationship studies of a series of [4-(4-carboxamidobutyl)]-1-arylpiperazines: insights into structural features contributing to dopamine D3 versus D2 receptor subtype selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands [mdpi.com]
- 5. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency - Arabian Journal of Chemistry [arabjchem.org]
- 8. Secure Verification [cherry.chem.bg.ac.rs]
- 9. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Antitumor Activity of Novel Arylpiperazine Derivatives Containing the Saccharin Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, bioactivity, and molecular docking studies: novel arylpiperazine derivatives as potential new-resistant AR antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for 1-(5-Bromopyridin-3-yl)piperazine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the rigorous validation of analytical methods is a cornerstone of regulatory compliance and ensures the safety and efficacy of drug substances. This guide provides an in-depth comparison of analytical methodologies for the quantification and characterization of 1-(5-Bromopyridin-3-yl)piperazine, a key intermediate in the synthesis of various pharmaceutical agents. As Senior Application Scientists, our goal is to offer not just protocols, but a foundational understanding of the principles guiding the validation process, grounded in scientific integrity and extensive field experience.
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1][2] This guide will explore the validation of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy for the analysis of this compound, with a focus on the parameters outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines.[3][4][5][6]
The Importance of a Validated Method
A validated analytical method provides a high degree of assurance that the measurements are accurate, reproducible, and specific for the analyte of interest.[7][8] For a critical intermediate like this compound, this is paramount for controlling the quality of the final active pharmaceutical ingredient (API). The validation process demonstrates that the analytical procedure is fit for its intended purpose.[6]
Comparative Overview of Analytical Techniques
The choice of an analytical technique is dictated by the physicochemical properties of the analyte, the nature of the sample matrix, and the intended purpose of the analysis. For this compound, a compound possessing both a pyridine and a piperazine moiety, several techniques are applicable.
| Analytical Technique | Principle | Strengths | Limitations | Typical Application |
| HPLC-UV | Separation based on polarity, detection by UV absorbance. | Robust, precise, and widely available.[9] | Moderate sensitivity, potential for interference from co-eluting impurities. | Assay, impurity profiling, and stability testing. |
| GC-MS | Separation of volatile compounds, detection by mass spectrometry.[10][11] | High sensitivity and specificity, structural elucidation of impurities.[12][13] | Requires derivatization for non-volatile compounds, potential for thermal degradation. | Identification and quantification of volatile impurities and degradation products. |
| NMR Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Unambiguous structural elucidation, absolute quantification without a reference standard (qNMR).[14] | Lower sensitivity compared to chromatographic methods, complex data interpretation. | Structural confirmation, identification of impurities, and quantitative analysis. |
Experimental Protocols and Validation Parameters
The following sections detail the experimental protocols and discuss the validation parameters for each technique. The acceptance criteria for validation are based on the ICH Q2(R2) guidelines.[4][15]
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is the workhorse of pharmaceutical analysis due to its versatility and robustness. A reversed-phase method is typically suitable for a molecule like this compound.
-
Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Acetonitrile and 0.1% Formic acid in Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm, determined from the UV spectrum of this compound.[16]
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of 100 µg/mL.
-
Sample Solution: Prepare the sample containing this compound in the same diluent to a target concentration of 100 µg/mL.
-
The validation of this method would involve assessing the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[4] This is demonstrated through forced degradation studies. The drug substance is subjected to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradation products.[17][18][19] The method is considered specific if the peak for this compound is well-resolved from any degradation product peaks.
References
- 1. wjarr.com [wjarr.com]
- 2. iosrphr.org [iosrphr.org]
- 3. m.youtube.com [m.youtube.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. scispace.com [scispace.com]
- 8. jddtonline.info [jddtonline.info]
- 9. jocpr.com [jocpr.com]
- 10. Simultaneous determination of 10 new psychoactive piperazine derivatives in urine using ultrasound-assisted low-density solvent dispersive liquid-liquid microextraction combined with gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. ojp.gov [ojp.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. biomedres.us [biomedres.us]
- 18. Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations | Semantic Scholar [semanticscholar.org]
- 19. jddtonline.info [jddtonline.info]
A Comparative Guide to Catalytic Systems for the Synthesis of 1-(5-Bromopyridin-3-yl)piperazine
Introduction: The Significance of 1-(5-Bromopyridin-3-yl)piperazine
The compound this compound is a crucial heterocyclic building block in modern medicinal chemistry. Its structure, featuring a piperazine ring attached to a bromopyridine core, is a common motif in a wide array of pharmacologically active molecules. The piperazine moiety is known to improve the pharmacokinetic properties of drug candidates, such as solubility and oral bioavailability, while the bromopyridine scaffold offers a versatile handle for further chemical modifications. The efficient and selective synthesis of this intermediate is therefore a critical step in the development of novel therapeutics.[1][2]
The formation of the key carbon-nitrogen (C-N) bond between the pyridine ring and the piperazine nitrogen is typically achieved through transition-metal-catalyzed cross-coupling reactions. This guide provides an in-depth comparative analysis of the three leading catalytic systems for this transformation: Palladium-catalyzed Buchwald-Hartwig amination, Copper-catalyzed Ullmann condensation, and Nickel-catalyzed amination. We will delve into the mechanistic underpinnings, compare performance based on experimental data, and provide a detailed protocol for a recommended synthetic route.
Palladium-Catalyzed Buchwald-Hartwig Amination: The Gold Standard
The Buchwald-Hartwig amination has become one of the most powerful and widely used methods for constructing C-N bonds in organic synthesis.[1][3] Its development revolutionized the synthesis of arylamines by offering a highly general and efficient alternative to traditional, harsher methods.[3][4] The reaction's success lies in its use of a palladium catalyst in conjunction with specialized phosphine ligands, which facilitate the coupling of a broad range of amines with aryl halides under relatively mild conditions.[5][6]
Catalytic Cycle and Mechanistic Insights
The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle. The causality of each step is critical for the reaction's success:
-
Oxidative Addition: The active Pd(0) catalyst, stabilized by phosphine ligands, undergoes oxidative addition into the aryl-bromide bond of the pyridine substrate. This is often the rate-determining step. The electronic properties and steric bulk of the ligand are crucial here; electron-rich and bulky ligands accelerate this step.[7]
-
Amine Coordination and Deprotonation: The amine (piperazine) coordinates to the resulting Pd(II) complex. A base is then required to deprotonate the coordinated amine, forming a palladium amido complex. The choice of base is vital; it must be strong enough to deprotonate the amine but not so strong as to cause side reactions.
-
Reductive Elimination: This final step involves the formation of the desired C-N bond and the regeneration of the active Pd(0) catalyst. The steric hindrance of the ligand facilitates this bond-forming step, pushing the product off the metal center.[3][8]
Caption: The Buchwald-Hartwig amination catalytic cycle.
Performance Comparison of Palladium Catalyst Systems
The choice of ligand is paramount in determining the efficiency of a Buchwald-Hartwig reaction. Ligand development has progressed through several "generations," each offering broader scope and higher activity.
| Catalyst System | Ligand Type | Typical Conditions | Yield Range | Advantages & Rationale |
| Pd₂(dba)₃ / BINAP | Bidentate Phosphine | Toluene, NaOt-Bu, 80-100 °C, 4-12 h[9] | 60-85% | Good for general applications. The bidentate nature provides stability to the catalyst, but can sometimes slow reductive elimination. |
| Pd(OAc)₂ / XPhos | Bulky Monophosphine | Dioxane or Toluene, K₃PO₄ or Cs₂CO₃, 80-110 °C, 2-8 h[10] | 85-98% | Highly effective for heteroaryl halides. The extreme steric bulk accelerates reductive elimination, leading to higher turnover numbers. |
| Pd(OAc)₂ / RuPhos | Bulky Monophosphine | Dioxane or t-BuOH, LiHMDS or K₂CO₃, RT to 80 °C, 1-6 h[10] | 80-95% | Excellent for sterically hindered substrates and allows for lower reaction temperatures in some cases. |
| GPhos Precatalyst | Bulky Monophosphine | Toluene, NaOt-Bu, RT to 90 °C, 1-4 h[11][12][13] | 90-99% | A newer generation ligand designed for improved catalyst stability, enabling room temperature reactions for many substrates and preventing catalyst deactivation.[11][12] |
Expertise & Experience: For the synthesis of this compound, starting with 3,5-dibromopyridine presents a challenge of regioselectivity. Studies on similar substrates, like 3,5-dibromo-2-aminopyridine, have shown that bulky Buchwald-type ligands such as XPhos provide superior selectivity for coupling at the 3-position over the 5-position compared to other ligands.[10] This selectivity is attributed to the steric environment created by the ligand around the palladium center, which favors approach to the less hindered C3 position of the pyridine ring. Therefore, a catalyst system employing a bulky monophosphine ligand is the logical choice for achieving high yield and selectivity.
Copper-Catalyzed Ullmann Condensation: The Economical Workhorse
The Ullmann condensation is the classic method for C-N bond formation, predating palladium catalysis by nearly a century.[14] It traditionally involves the use of stoichiometric copper powder at very high temperatures.[15] Modern protocols, often called Ullmann-type or Goldberg reactions, utilize catalytic amounts of a copper(I) source with a ligand, allowing for significantly milder conditions.[15]
Catalytic Cycle and Mechanistic Insights
The mechanism of the ligand-assisted Ullmann reaction is thought to involve a Cu(I)/Cu(III) cycle, though other pathways have been proposed.
-
Ligand Exchange: A Cu(I) salt coordinates with the amine (piperazine) and a ligand. A base facilitates the formation of a copper(I) amide complex.
-
Oxidative Addition: The copper(I) amide complex undergoes oxidative addition with the aryl halide, forming a transient Cu(III) intermediate.
-
Reductive Elimination: The Cu(III) species reductively eliminates the arylamine product, regenerating a Cu(I) species to continue the cycle.
Caption: The ligand-assisted Ullmann condensation cycle.
Performance Comparison of Copper Catalyst Systems
The primary advantage of copper is its low cost and high abundance compared to palladium.[5] However, the reactions often require higher temperatures and more polar solvents.
| Catalyst System | Ligand Type | Typical Conditions | Yield Range | Advantages & Rationale |
| CuI / Phenanthroline | Diamine | DMF or NMP, K₂CO₃, 120-150 °C, 12-24 h[15] | 70-90% | A classic ligand system that improves the solubility and reactivity of the copper catalyst, allowing for lower temperatures than ligand-free systems. |
| CuI / Prolinamide | Amino Acid Derivative | Water, K₂CO₃, 100 °C, 8-16 h[16] | 75-95% | Enables the reaction in aqueous media, offering a "greener" alternative. The ligand's structure is effective at stabilizing the copper intermediates. |
| Supported Cu(I) Resin | Ligand-Free (Solid Support) | Isopropanol, Piperazine as base, Reflux, 12-18 h[17] | 80-95% | Heterogeneous catalyst that is easily recyclable. The solid support acts as a ligand, stabilizing the Cu(I) ions. Ideal for process chemistry. |
Expertise & Experience: While palladium systems are generally more active, modern copper catalysis can be highly effective and is particularly attractive for large-scale industrial synthesis where catalyst cost is a major driver. For the synthesis of this compound, a supported copper catalyst could be a robust and cost-effective option, though initial process optimization may be more demanding than with a palladium system.[17][18]
Nickel-Catalyzed Amination: The Emerging Challenger
Nickel, being a first-row transition metal, offers a compelling, low-cost alternative to precious palladium.[19] Nickel-catalyzed C-N cross-coupling reactions have gained significant traction, demonstrating high efficiency and in some cases, unique reactivity not observed with palladium or copper.[20][21]
Catalytic Cycle and Mechanistic Insights
The thermal nickel-catalyzed amination typically follows a Ni(0)/Ni(II) cycle, analogous to the Buchwald-Hartwig reaction. However, nickel also has access to Ni(I)/Ni(III) redox cycles, particularly under photoredox conditions, which can open up milder reaction pathways.[21][22]
Caption: A simplified Ni(0)/Ni(II) catalytic cycle.
Performance Comparison of Nickel Catalyst Systems
Nickel catalysis is a rapidly evolving field. While historically plagued by challenges in catalyst stability and reproducibility, modern systems show great promise.
| Catalyst System | Ligand Type | Typical Conditions | Yield Range | Advantages & Rationale |
| Ni(acac)₂ / dtbbpy | Bipyridine | DMF, No Base, 80 °C, 12 h[21] | 70-90% | Can operate under base-free conditions with certain amine equivalents, broadening substrate scope. |
| NiBr₂ / Bipyridine (Photocatalytic) | Bipyridine | Amine as solvent, 365 nm LED, RT, 24 h[19][22] | 75-95% | Exceptionally mild conditions (room temperature) powered by light. The amine serves as both reactant and ligand, simplifying the reaction mixture. |
Expertise & Experience: Photocatalytic nickel systems represent the cutting edge of C-N coupling technology.[22] For substrates sensitive to heat, this approach is invaluable. The ability to run reactions at room temperature without strong bases can significantly improve functional group tolerance and simplify purification. While perhaps not the first choice for an established process, it is a powerful tool for discovery chemistry and the synthesis of complex molecules.
Experimental Protocols and Workflows
A successful cross-coupling reaction relies on a rigorously controlled experimental setup to exclude oxygen, which can deactivate the catalyst.
Caption: General workflow for a cross-coupling reaction.
Recommended Protocol: Buchwald-Hartwig Synthesis of this compound
This protocol is based on established high-performance Buchwald-Hartwig conditions, prioritizing yield and reliability.
Trustworthiness: This protocol is designed to be self-validating. The use of a pre-catalyst simplifies handling and improves reproducibility. The specified conditions are well-documented to be effective for heteroaryl halide amination.
Materials:
-
3,5-Dibromopyridine (1.0 equiv)
-
Piperazine (1.2 equiv)
-
XPhos Pd G3 Precatalyst (2 mol %)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous, degassed Toluene
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3,5-dibromopyridine, XPhos Pd G3 precatalyst, and sodium tert-butoxide.
-
Inerting: Seal the flask with a septum, and evacuate and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Reagent Addition: Through the septum, add anhydrous, degassed toluene, followed by piperazine via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 4-6 hours.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting 3,5-dibromopyridine is consumed.
-
Workup: Cool the reaction mixture to room temperature. Quench carefully by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired product, this compound.
Conclusion and Outlook
For the synthesis of this compound, all three catalytic systems offer viable pathways, but they are not created equal.
-
Palladium-catalyzed Buchwald-Hartwig amination remains the most versatile and reliable method, especially for discovery and small-scale synthesis. The use of modern, bulky monophosphine ligands like XPhos provides excellent yields and regioselectivity.[10]
-
Copper-catalyzed Ullmann condensation is a highly valuable alternative for industrial-scale production due to its significantly lower catalyst cost. Modern protocols with ligands or supported catalysts have made it a much more practical and "greener" option.[16][17]
-
Nickel-catalyzed amination is the most rapidly advancing frontier. Its low cost combined with the potential for novel reactivity and extremely mild, light-driven conditions makes it a technology to watch and a powerful tool for synthesizing complex, sensitive molecules.[19][22]
The choice of catalyst ultimately depends on the specific requirements of the synthesis: scale, cost, substrate complexity, and available equipment. For researchers and drug development professionals, a thorough understanding of the strengths and weaknesses of each system is essential for efficient and successful drug discovery and development campaigns.
References
- 1. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. orbit.dtu.dk [orbit.dtu.dk]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 7. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 10. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. | Semantic Scholar [semanticscholar.org]
- 14. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 16. Arylamine synthesis by amination (arylation) [organic-chemistry.org]
- 17. mdpi.com [mdpi.com]
- 18. New Approach for the One-Pot Synthesis of 1,3,5-Triazine Derivatives: Application of Cu(I) Supported on a Weakly Acidic Cation-Exchanger Resin in a Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. thekeep.eiu.edu [thekeep.eiu.edu]
- 20. Nickel-Catalyzed Intramolecular Desulfitative C-N Coupling: A Synthesis of Aromatic Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Nickel catalyzed C-N coupling of haloarenes with B2N4 reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. C–N Cross-Coupling via Photoexcitation of Nickel–Amine Complexes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vitro Efficacy Analysis of 1-(5-Bromopyridin-3-yl)piperazine Based Compounds
The 1-(5-bromopyridin-3-yl)piperazine scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of novel therapeutic agents targeting a range of biological entities. The inherent structural features of this heterocyclic moiety—a bromine-substituted pyridine ring coupled to a piperazine group—offer a unique combination of hydrogen bonding capabilities, lipophilicity, and conformational flexibility. These attributes allow for the development of potent and selective ligands for various receptors and enzymes. This guide provides a comparative analysis of the in vitro efficacy of several compound classes derived from or related to this core structure, highlighting their performance against different therapeutic targets and detailing the experimental methodologies used for their evaluation.
Section 1: Multi-Target Dopamine/Serotonin Receptor Agonists for Neurodegenerative Disorders
A significant area of investigation for piperazine-based compounds is in the treatment of neurodegenerative conditions like Parkinson's disease (PD). The therapeutic strategy often involves the simultaneous modulation of multiple receptors to achieve a synergistic effect. Derivatives of a closely related scaffold, 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine, have been synthesized and evaluated for their agonistic activity at dopamine (D2, D3) and serotonin (5-HT1A) receptors. This multi-target approach is believed to not only address the motor symptoms of PD but also the non-motor aspects such as depression and anxiety[1][2].
Comparative In Vitro Efficacy
The in vitro efficacy of these compounds is primarily determined by their ability to activate their target receptors, quantified by the half-maximal effective concentration (EC50). A lower EC50 value indicates greater potency.
| Compound | Target Receptor | EC50 (nmol/L) | Efficacy Profile |
| 7b | D2 | 0.9 | Partial Agonist |
| D3 | 19 | Partial Agonist | |
| 5-HT1A | 2.3 | Full Agonist | |
| 34c | D2 | 3.3 | Partial Agonist |
| D3 | 10.0 | Partial Agonist | |
| 5-HT1A | 1.4 | Full Agonist | |
| Data sourced from Wang et al. (2022)[1][2]. |
Compound 34c also demonstrated superior metabolic stability in human liver microsomes (T1/2 = 159.7 minutes) compared to compound 7b (T1/2 = 17.6 minutes), suggesting a more favorable pharmacokinetic profile for further development[1].
Key Experimental Protocol: In Vitro Receptor Functional Activity Assay
The determination of agonist activity at D2, D3, and 5-HT1A receptors is a critical step. This is typically performed using cell-based functional assays.
Principle: Stably transfected cell lines (e.g., HEK293 or CHO cells) expressing the human receptor of interest are utilized. Agonist binding to the G-protein coupled receptor (GPCR) initiates a downstream signaling cascade, often leading to a change in the concentration of a second messenger, such as cyclic AMP (cAMP) or intracellular calcium. In the case of D2, D3, and 5-HT1A receptors, which are Gi/o-coupled, activation leads to an inhibition of adenylyl cyclase, resulting in a decrease in cAMP levels. This change can be quantified using various methods, such as luminescence-based reporter gene assays or FRET-based biosensors.
Step-by-Step Methodology:
-
Cell Culture: Stably transfected cells are cultured in appropriate media and conditions until they reach optimal confluency.
-
Cell Seeding: Cells are harvested and seeded into 384-well microplates at a predetermined density and incubated to allow for attachment.
-
Compound Preparation: Test compounds are serially diluted in assay buffer to generate a range of concentrations.
-
Assay Initiation: The cell culture medium is removed, and the cells are incubated with the diluted compounds. A known agonist is used as a positive control, and a vehicle control (e.g., DMSO) is used as a negative control. Forskolin is often added to stimulate cAMP production, allowing for the measurement of its inhibition by the test compounds.
-
Incubation: The plates are incubated for a specific period to allow for receptor activation and the subsequent change in second messenger levels.
-
Detection: A detection reagent (e.g., a cAMP-Glo™ kit) is added to the wells. This reagent lyses the cells and contains components that generate a luminescent signal inversely proportional to the amount of cAMP present.
-
Data Analysis: The luminescence is read using a plate reader. The data is normalized to the controls, and dose-response curves are generated by plotting the response against the log of the compound concentration. The EC50 values are then calculated from these curves using non-linear regression analysis.
Signaling Pathway and Workflow
The following diagrams illustrate the general signaling pathway for Gi/o-coupled receptors and the experimental workflow for the in vitro functional assay.
Caption: Simplified signaling pathway of a Gi/o-coupled GPCR.
References
A Comparative Guide to the Cross-Reactivity of 1-(5-Bromopyridin-3-yl)piperazine Derivatives at Aminergic GPCRs
For Researchers, Scientists, and Drug Development Professionals
The arylpiperazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to interact with a wide range of biological targets, particularly within the central nervous system (CNS).[1][2] Derivatives built upon the 1-(5-bromopyridin-3-yl)piperazine core are frequently investigated as ligands for aminergic G-protein coupled receptors (GPCRs), such as serotonin (5-HT) and dopamine (D₂) receptors.[3][4][5] These targets are implicated in the pathophysiology of numerous psychiatric disorders, including schizophrenia, depression, and anxiety.[1][4]
However, the structural similarity among aminergic GPCR binding sites presents a significant challenge: achieving receptor selectivity.[6] Cross-reactivity, where a compound binds to unintended "off-targets," can lead to undesirable side effects or, in some cases, beneficial polypharmacology.[7] This guide provides a comparative analysis of the cross-reactivity profiles of representative derivatives, offering insights into the structural drivers of selectivity and outlining the experimental workflows required for a thorough assessment.
The Imperative of Selectivity Profiling
In drug discovery, early and comprehensive selectivity profiling is not merely a regulatory checkbox but a critical step in validating a compound's mechanism of action and predicting its safety profile. Aminergic GPCRs, in particular, are notorious for off-target liabilities. For instance, unintended activity at the 5-HT₂ₑ receptor can be associated with weight gain, while interaction with the α₁-adrenergic receptor can lead to cardiovascular side effects.[7] Therefore, understanding a compound's cross-reactivity is paramount.
The following diagram illustrates a standard workflow for assessing the selectivity of novel chemical entities.
Caption: High-level workflow for assessing compound selectivity.
Comparative Cross-Reactivity Data
The pursuit of novel antipsychotics often involves designing multi-target ligands that engage a specific combination of receptors to achieve a superior therapeutic effect with fewer side effects.[3][7] A study by Wang et al. (2021) provides an excellent case study, detailing the synthesis and evaluation of heterocyclic piperazine derivatives as potential antipsychotics.[7]
One particularly promising compound from their series, 3w , incorporates a complex heterocyclic system attached to a piperazine core, which itself could be derived from a bromopyridine precursor. Its multi-target engagement strategy aims for high affinity at D₂, 5-HT₁ₐ, and 5-HT₂ₐ receptors while minimizing activity at off-targets known to cause adverse effects.[7]
The table below summarizes the binding affinities (Ki, nM) of compound 3w compared to the established atypical antipsychotics Aripiprazole and Clozapine. A lower Ki value indicates higher binding affinity.
| Receptor Target | Compound 3w (Ki, nM) | Aripiprazole (Ki, nM) | Clozapine (Ki, nM) | Potential Role / Liability |
| Primary Targets | ||||
| Dopamine D₂ | 1.8 | 1.6 | 160 | Antipsychotic Efficacy |
| Serotonin 5-HT₁ₐ | 2.6 | 4.2 | 210 | Antidepressant/Anxiolytic Effects |
| Serotonin 5-HT₂ₐ | 1.5 | 15 | 12 | Reduces Extrapyramidal Symptoms |
| Key Off-Targets | ||||
| Serotonin 5-HT₂C | 158 | 34 | 13 | Weight Gain Liability |
| Histamine H₁ | 121 | 57 | 7.0 | Sedation, Weight Gain |
| Adrenergic α₁ | 133 | 55 | 14 | Orthostatic Hypotension |
| hERG Channel | >10,000 (IC₅₀, nM) | - | - | Cardiac Arrhythmia Risk |
Data for compound 3w sourced from Wang et al., RSC Advances, 2021.[7] Data for reference compounds are typical literature values.
Analysis of the Data:
-
Multi-Target Profile: Compound 3w demonstrates a potent, multi-receptor binding profile, with high affinity for the desired D₂, 5-HT₁ₐ, and 5-HT₂ₐ receptors, a hallmark of modern atypical antipsychotics.[7]
-
Improved Selectivity: Critically, 3w shows significantly lower affinity (higher Ki values) for the 5-HT₂C, H₁, and α₁ receptors compared to Clozapine.[7] This profile suggests a potentially lower risk of common side effects like weight gain, sedation, and hypotension.
-
Cardiovascular Safety: The high IC₅₀ value for the hERG channel indicates a low risk of causing cardiac arrhythmias, a major safety hurdle in drug development.[7]
This comparative analysis underscores how targeted chemical modifications on the piperazine scaffold can fine-tune the cross-reactivity profile to achieve a desired therapeutic outcome while designing out potential liabilities.
Experimental Protocol: Competitive Radioligand Binding Assay
To ensure the trustworthiness and reproducibility of cross-reactivity data, standardized and well-controlled experimental protocols are essential. The following is a representative protocol for a competitive radioligand binding assay, a gold-standard method for determining the binding affinity (Ki) of a test compound for a specific receptor.
Objective: To determine the inhibitory constant (Ki) of a test compound for the human Dopamine D₂ receptor.
Principle: The assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [³H]-Spiperone) for binding to the target receptor expressed in a cell membrane preparation. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀, which can then be converted to the Ki using the Cheng-Prusoff equation.
Materials:
-
Receptor Source: Frozen cell membranes from HEK-293 cells stably expressing the human Dopamine D₂ receptor.
-
Radioligand: [³H]-Spiperone (Specific Activity: ~80 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Non-Specific Binding Control: Haloperidol (10 µM final concentration).
-
Test Compound: 10 mM stock in 100% DMSO, serially diluted.
-
Scintillation Cocktail and 96-well Filter Plates .
Methodology:
-
Membrane Preparation: Thaw the frozen cell membranes on ice. Homogenize gently in ice-cold assay buffer to a final concentration of 10-20 µg of protein per well.
-
Assay Plate Setup:
-
Total Binding Wells: 25 µL Assay Buffer.
-
Non-Specific Binding (NSB) Wells: 25 µL of 10 µM Haloperidol.
-
Test Compound Wells: 25 µL of each serial dilution of the test compound.
-
-
Radioligand Addition: Add 25 µL of [³H]-Spiperone (diluted in assay buffer to a final concentration of ~0.2 nM, near its Kd) to all wells.
-
Receptor Addition: Add 50 µL of the prepared membrane homogenate to all wells. The total assay volume is 100 µL.
-
Incubation: Incubate the plate at room temperature for 90 minutes with gentle shaking to reach binding equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the 96-well filter plate using a cell harvester. Wash the filters three times with 200 µL of ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Determine IC₅₀: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.
-
Calculate Ki: Convert the IC₅₀ to the Ki using the Cheng-Prusoff equation : Ki = IC₅₀ / (1 + [L]/Kd) Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
This self-validating protocol, through the inclusion of total and non-specific binding controls, ensures the integrity of the generated data.
Structural Insights into Selectivity
The arylpiperazine scaffold acts as a versatile anchor. Selectivity is often dictated by the substituents attached to both the aryl ring (in this case, the 5-bromopyridinyl group) and the distal nitrogen of the piperazine ring.
Caption: Key structural elements governing receptor selectivity.
For aminergic GPCRs, a key interaction often involves a salt bridge between the protonated nitrogen of the piperazine ring and a conserved aspartate residue in transmembrane helix 3 (Asp³·³²) of the receptor.[1] Selectivity between receptor subtypes (e.g., D₂ vs. D₃, or 5-HT₂ₐ vs. 5-HT₂C) is then achieved by the distal substituent on the piperazine, which explores secondary binding pockets that vary more significantly between receptor subtypes.[8] The design of compound 3w , with its large, complex heterocyclic system, is a deliberate strategy to maximize favorable interactions in the target receptors' extended binding pockets while creating steric clashes or unfavorable interactions in the pockets of off-target receptors.[7]
References
- 1. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. G-protein coupled receptors: SAR analyses of neurotransmitters and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
The Synthesis of 1-(5-Bromopyridin-3-yl)piperazine: A Comparative Guide to Published Methods
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The strategic incorporation of the piperazine moiety into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The resulting 1-(5-Bromopyridin-3-yl)piperazine is a valuable building block, offering a versatile handle for further functionalization in the development of novel therapeutic agents. This guide provides an in-depth comparison of the two primary synthetic routes to this key intermediate: the palladium-catalyzed Buchwald-Hartwig amination and the classical Nucleophilic Aromatic Substitution (SNAr). We will dissect the mechanistic underpinnings of each approach, provide detailed experimental protocols, and present a critical evaluation of their respective advantages and limitations to empower you in making informed decisions for your research.
Introduction: The Significance of this compound in Drug Discovery
The pyridine ring, an isostere of benzene, is a privileged scaffold in drug design, frequently imparting favorable pharmacokinetic properties. The addition of a piperazine substituent introduces a basic nitrogen atom, which can be crucial for modulating solubility, cell permeability, and target engagement. The bromine atom at the 5-position serves as a versatile synthetic handle, enabling further elaboration through a variety of cross-coupling reactions to explore structure-activity relationships (SAR). Consequently, efficient and scalable access to this compound is of paramount importance for the rapid progression of drug discovery programs.
Methodology 1: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1][2] This reaction has become a mainstay in medicinal chemistry due to its broad substrate scope and functional group tolerance.[3]
Mechanistic Rationale
The catalytic cycle of the Buchwald-Hartwig amination is a well-elucidated process.[2][4] It commences with the oxidative addition of the aryl halide (3,5-dibromopyridine) to a Pd(0) complex. The resulting Pd(II) complex then coordinates with the amine (piperazine), followed by deprotonation by a base to form a palladium-amido complex. The final step is reductive elimination, which furnishes the desired N-arylpiperazine product and regenerates the active Pd(0) catalyst.[4] The choice of ligand is critical to the success of this reaction, with bulky, electron-rich phosphine ligands such as BINAP being commonly employed to facilitate both the oxidative addition and reductive elimination steps.[5]
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is adapted from general procedures for Buchwald-Hartwig amination of aryl bromides.[5]
Materials:
-
3,5-Dibromopyridine
-
Piperazine (use of a large excess is common to favor mono-substitution)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Argon (or Nitrogen) gas supply
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add Pd₂(dba)₃ (0.02 eq), BINAP (0.03 eq), and sodium tert-butoxide (1.4 eq).
-
Add 3,5-dibromopyridine (1.0 eq) and piperazine (2.0 eq) to the flask.
-
Add anhydrous toluene via syringe.
-
Stir the reaction mixture at 80-100 °C under an argon atmosphere. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualization of the Buchwald-Hartwig Amination Workflow
Caption: Workflow for the Buchwald-Hartwig synthesis.
Visualization of the Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Methodology 2: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a classical and often more atom-economical approach for the synthesis of arylamines.[6] This reaction is particularly effective for electron-deficient aromatic systems, where the aromatic ring is activated towards nucleophilic attack.[7]
Mechanistic Rationale
The SNAr reaction proceeds via a two-step addition-elimination mechanism.[6] In the case of 3,5-dibromopyridine, the electron-withdrawing nature of the nitrogen atom and the two bromine atoms polarizes the pyridine ring, making the carbon atoms susceptible to nucleophilic attack by piperazine. This initial attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8] In the subsequent elimination step, the leaving group (a bromide ion) is expelled, restoring the aromaticity of the pyridine ring and yielding the final product. The use of microwave irradiation has been shown to significantly accelerate this reaction, likely by efficiently overcoming the activation energy barriers of both the addition and elimination steps.[9]
Experimental Protocol: Microwave-Assisted SNAr
This protocol is based on literature reports of microwave-assisted amination of 3,5-dibromopyridine.[9]
Materials:
-
3,5-Dibromopyridine
-
Piperazine (excess)
-
1-Methyl-2-pyrrolidinone (NMP) or another high-boiling polar aprotic solvent
-
Microwave reactor vials
-
Microwave synthesizer
Procedure:
-
To a microwave reactor vial, add 3,5-dibromopyridine (1.0 eq) and a significant excess of piperazine (e.g., 10 eq).
-
Add NMP as the solvent.
-
Seal the vial and place it in the microwave synthesizer.
-
Heat the reaction mixture to a high temperature (e.g., 180 °C) for a short duration (e.g., 30 minutes) using microwave irradiation.
-
After the reaction is complete, cool the vial to room temperature.
-
Partition the reaction mixture between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualization of the SNAr Workflow
References
- 1. orbit.dtu.dk [orbit.dtu.dk]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols [organic-chemistry.org]
- 8. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(5-Bromopyridin-3-yl)piperazine
For laboratory professionals engaged in cutting-edge research and drug development, the responsible management of chemical reagents is paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-(5-Bromopyridin-3-yl)piperazine. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes critical safety and disposal information from structurally related molecules, namely brominated pyridines and piperazine derivatives, to ensure a robust and scientifically grounded approach to waste management.
The procedural recommendations herein are designed to empower researchers to handle this compound with the utmost confidence, mitigating risks to personnel and the environment. Adherence to these guidelines is crucial for maintaining a safe and compliant laboratory setting.
Hazard Profile and Risk Assessment
This compound incorporates three key structural features that inform its hazard profile: a brominated pyridine ring, a piperazine moiety, and its nature as a complex organic molecule. An analysis of analogous compounds suggests that this chemical should be handled as a hazardous substance.
-
Piperazine Moiety: Piperazine and its derivatives are known to be corrosive and can cause severe skin burns and eye damage.[1][2] They may also induce allergic skin reactions.[1]
-
Brominated Pyridine Moiety: 3-Bromopyridine is classified as a flammable liquid and vapor that can cause skin, eye, and respiratory irritation. It is also noted to be toxic if swallowed, inhaled, or in contact with skin.[3]
-
Brominated Organic Compounds: As a brominated organic compound, its combustion may lead to the release of hazardous gases such as hydrogen bromide and nitrogen oxides.[3][4]
Based on this composite analysis, it is prudent to treat this compound as a substance with the potential for toxicity, skin and eye irritation, and environmental hazard.
| Hazard Consideration | Associated Structural Moiety | Potential Risks |
| Corrosivity | Piperazine | Severe skin burns and eye damage[1][2] |
| Toxicity | Brominated Pyridine | Harmful if swallowed, inhaled, or in contact with skin[3] |
| Irritation | Brominated Pyridine | Skin, eye, and respiratory system irritation[3][5] |
| Flammability | Brominated Pyridine | May be a combustible solid or flammable liquid[2][3] |
| Environmental Hazard | General | Potential for aquatic toxicity; do not empty into drains[3][6] |
Personal Protective Equipment (PPE) and Safe Handling
Before initiating any work with this compound, the following personal protective equipment must be worn:
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or butyl rubber, are essential. Always inspect gloves for integrity before use and wash hands thoroughly after removal.[7]
-
Body Protection: A fully buttoned laboratory coat must be worn to protect against skin contact.
-
Respiratory Protection: All handling of this compound, including weighing and transfers, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[8]
Spill Management Protocol
In the event of a spill, immediate and decisive action is required to contain the material and protect laboratory personnel.
-
Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate the immediate area. Ensure the area is well-ventilated, preferably within a chemical fume hood.[2]
-
Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the spill.[1][3]
-
Collect and Package: Carefully collect the absorbed material using non-sparking tools and place it into a designated, properly labeled hazardous waste container.[3][8]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[1]
Step-by-Step Disposal Procedure
The disposal of this compound must be managed as hazardous waste in strict accordance with local, state, and federal regulations.[2][9] Do not dispose of this chemical down the drain or in regular trash.
-
Waste Identification and Segregation:
-
Container Selection and Management:
-
Use a container compatible with the chemical. The original product container is often a suitable choice.[8]
-
The container must have a tightly fitting cap and be kept closed at all times, except when adding waste.[8]
-
Ensure the container is in good condition and free from leaks or external contamination.
-
-
Waste Collection:
-
Arranging for Final Disposal:
-
Securely seal the hazardous waste container.
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and final disposal.[8]
-
The likely method of disposal for this type of compound is high-temperature incineration at a permitted hazardous waste facility.[9]
-
Disposal Decision Workflow
Caption: Decision workflow for the disposal of this compound.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nj.gov [nj.gov]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. sds.edqm.eu [sds.edqm.eu]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(5-Bromopyridin-3-yl)piperazine
This document provides essential safety protocols and logistical guidance for researchers, scientists, and drug development professionals working with 1-(5-Bromopyridin-3-yl)piperazine (CAS No. 412347-30-9). The recommendations herein are synthesized from established safety principles for handling halogenated aromatic compounds and piperazine derivatives. Our objective is to provide a comprehensive framework that ensures user safety, maintains experimental integrity, and builds a culture of proactive risk management in the laboratory.
Hazard Assessment: Understanding the "Why" Behind the Precautions
-
The Bromopyridine Moiety : Brominated pyridine derivatives are classified as irritants and are often harmful. For instance, related compounds like 4-Bromopyridine hydrochloride are known to be harmful if swallowed, inhaled, or in contact with skin, and cause serious skin and eye irritation.[1] Similarly, 3-Bromopyridine is a flammable liquid and vapor that can be harmful or toxic if swallowed.[2][3] The presence of the halogenated pyridine structure demands precautions against inhalation, ingestion, and dermal contact.
-
The Piperazine Moiety : Piperazine and its derivatives are well-documented as skin and respiratory sensitizers and can be corrosive.[4][5] Piperazine itself is known to cause severe skin burns and eye damage.[4] Furthermore, many piperazine derivatives exhibit pharmacological and toxicological effects, including potential psychostimulant activity, cardiotoxicity, and hepatotoxicity.[6][7][8] While the specific toxicology of this compound is not fully characterized, the potential for sensitization and systemic effects from the piperazine ring necessitates robust protective measures.
Based on the GHS classifications for a closely related salt, this compound dihydrochloride, we can anticipate hazards including skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Therefore, a comprehensive PPE strategy is not merely recommended; it is essential.
Core PPE Requirements: Your First Line of Defense
All handling of this compound, whether in solid or solution form, must be conducted within a certified chemical fume hood. The following table summarizes the mandatory PPE.
| Protection Type | Required Equipment | Rationale & Critical Considerations |
| Primary Engineering Control | Certified Chemical Fume Hood | The primary control to minimize inhalation of powders or vapors, which may cause respiratory irritation.[9] |
| Eye & Face Protection | Chemical safety goggles with side-shields (ANSI Z87.1 compliant) AND a full-face shield. | Protects against splashes and accidental aerosol generation. The bromopyridine and piperazine moieties are known eye irritants.[10][11][12] |
| Hand Protection | Double-gloving: Nitrile rubber gloves (inner) and thicker, chemical-resistant gloves such as Butyl or Neoprene (outer). | Protects against skin irritation, burns, and potential absorption.[4] Nitrile offers dexterity and splash protection, while the outer glove provides extended resistance. Always consult a manufacturer's glove compatibility chart.[13] |
| Body Protection | Flame-resistant (FR) lab coat, fully buttoned with tight-fitting cuffs. | Provides a barrier against spills and splashes. Standard cotton lab coats are insufficient if flammable solvents are in use. |
| Foot Protection | Closed-toe, chemical-resistant shoes. | Protects feet from spills. |
| Respiratory Protection | NIOSH-approved respirator with organic vapor cartridges. | Required if there is a risk of exceeding exposure limits or if engineering controls (fume hood) are not available or fail.[9][14] |
Operational Plan: A Step-by-Step Handling Workflow
Adherence to a systematic workflow minimizes the risk of exposure and cross-contamination. Every step, from preparation to cleanup, must be deliberate and executed with precision.
Experimental Handling Workflow
Caption: Standard workflow for handling this compound.
Emergency & Spill Procedures
Immediate and correct response to a spill is critical to mitigate exposure.
-
Minor Spill (inside fume hood):
-
Alert personnel in the immediate area.
-
Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Do not use combustible materials like paper towels.
-
Carefully collect the absorbed material and contaminated tools into a designated, labeled hazardous waste container.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
Place all cleanup materials into the halogenated waste container.
-
-
Major Spill (outside fume hood) or Personal Exposure:
-
Evacuate: Immediately evacuate the laboratory.
-
Alert: Notify your institution's emergency response team and EH&S department.
-
Skin Contact: Remove contaminated clothing immediately and flush the affected area with copious amounts of water for at least 15 minutes using an emergency shower.[5][15]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding eyelids open.[10][11]
-
Seek Medical Attention: Obtain immediate medical evaluation for any exposure.
-
Disposal Plan: Ensuring Safe and Compliant Waste Management
As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste. Cross-contamination of waste streams can create reactive hazards and significantly increase disposal costs.[16][17][18]
Waste Segregation and Disposal Workflow
Caption: Decision workflow for proper waste segregation.
Key Disposal Steps:
-
Segregation: Never mix halogenated waste with non-halogenated solvent waste.
-
Labeling: Use a dedicated, properly labeled container for "Halogenated Organic Waste." The label must clearly identify all chemical constituents.[15][17]
-
Container Integrity: Ensure the waste container is made of a compatible material, is in good condition, and the lid is securely fastened when not in use.[15][18]
-
Storage: Store waste containers in a designated and properly ventilated Satellite Accumulation Area, away from incompatible materials.[17]
-
Pickup: Arrange for regular waste collection through your institution's Environmental Health and Safety (EH&S) department. Do not allow excessive accumulation of waste.[15]
By integrating these safety measures into your daily laboratory operations, you can effectively mitigate the risks associated with handling this compound, ensuring a safe environment for yourself and your colleagues.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. 3-Bromopyridine | C5H4BrN | CID 12286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. sds.edqm.eu [sds.edqm.eu]
- 5. nj.gov [nj.gov]
- 6. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hepatotoxicity of piperazine designer drugs: up-regulation of key enzymes of cholesterol and lipid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hrcak.srce.hr [hrcak.srce.hr]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. fishersci.com [fishersci.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. cdn.mscdirect.com [cdn.mscdirect.com]
- 14. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 15. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 16. documents.uow.edu.au [documents.uow.edu.au]
- 17. campusoperations.temple.edu [campusoperations.temple.edu]
- 18. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
